SPDH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNOUNRTBRPXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of Sorbitol Dehydrogenase in the Polyol Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol dehydrogenase (SORD) is a critical enzyme in the polyol pathway, a two-step metabolic route that converts glucose to fructose. This pathway, while a minor contributor to glucose metabolism under normal physiological conditions, becomes significantly activated during hyperglycemia. SORD catalyzes the second and final step of this pathway: the NAD+-dependent oxidation of sorbitol to fructose. The activity and tissue-specific expression of SORD are of paramount importance in understanding the pathophysiology of diabetic complications. In tissues where SORD activity is low or absent, the accumulation of its substrate, sorbitol, leads to osmotic stress and subsequent cellular damage. Conversely, the product of the SORD-catalyzed reaction, fructose, and the accompanying increase in the NADH/NAD+ ratio, can also contribute to cellular dysfunction through various mechanisms, including the formation of advanced glycation end products (AGEs). This technical guide provides an in-depth exploration of the function of sorbitol dehydrogenase, including its kinetic properties, the methodologies for its activity assessment, and an overview of its regulation.
The Polyol Pathway and the Role of Sorbitol Dehydrogenase
The polyol pathway is a metabolic pathway that provides an alternative route for glucose metabolism. It consists of two primary enzymatic reactions:
-
Glucose Reduction: Aldose reductase (AR) reduces glucose to sorbitol, utilizing NADPH as a cofactor. This reaction is the rate-limiting step of the pathway.
-
Sorbitol Oxidation: Sorbitol dehydrogenase (SORD) oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
Under normoglycemic conditions, the high Michaelis constant (Km) of aldose reductase for glucose ensures minimal flux through this pathway. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant increase in the activity of aldose reductase and a subsequent rise in intracellular sorbitol levels.
The primary function of sorbitol dehydrogenase is to metabolize the sorbitol produced by aldose reductase, thereby preventing its intracellular accumulation. SORD is a member of the medium-chain dehydrogenase/reductase superfamily and is a cytosolic enzyme. Tissues with high SORD activity, such as the liver, seminal vesicles, and ovaries, can efficiently convert sorbitol to fructose, which can then enter glycolysis or other metabolic pathways. However, in tissues with low SORD expression, including the lens, retina, kidney, and peripheral nerves, sorbitol can accumulate to high concentrations. This accumulation is a key factor in the pathogenesis of diabetic complications in these tissues, leading to osmotic stress, cellular swelling, and ultimately, cell death.
Furthermore, the activity of SORD contributes to a shift in the cellular redox balance by increasing the NADH/NAD+ ratio. This altered redox state can inhibit key metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, and can also promote the formation of diacylglycerol (DAG) and the activation of protein kinase C (PKC), pathways implicated in diabetic microvascular damage. The fructose generated by SORD can also be phosphorylated to fructose-1-phosphate, which can be further metabolized to form precursors for advanced glycation end products (AGEs), contributing to long-term diabetic complications.
Quantitative Data: Kinetic Parameters of Sorbitol Dehydrogenase
| Species / Tissue | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Notes |
| Human Liver/Serum | D-Fructose | - | - | - | Activity greatest at 500 mM fructose and 247 µM NADH.[3] |
| Chicken Liver | D-Sorbitol | 3.2 ± 0.54 | - | - | Ordered sequential model with NAD+ binding first.[1] |
| Chicken Liver | NAD+ | 0.21 ± 0.062 | - | - | Ordered sequential model.[1] |
| Rat Liver | D-Sorbitol | 0.35 | - | - | At pH 7.1.[2] |
| Rat Liver | D-Fructose | 110 | - | - | At pH 7.1.[2] |
| Bovine Lens | Xylitol | - | - | 8.1 (kcat/Km) | Most effective substrate.[2] |
| Bovine Lens | D-Sorbitol | - | - | 1.59 (kcat/Km) | |
| Apple | D-Sorbitol | 96.4 ± 8.60 | - | - | |
| Apple | D-Fructose | 4239 ± 33.5 | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols: Measurement of Sorbitol Dehydrogenase Activity
The activity of sorbitol dehydrogenase is typically determined by monitoring the rate of NAD+ reduction to NADH or the oxidation of NADH to NAD+ in the reverse reaction. The increase or decrease in NADH concentration can be measured spectrophotometrically at 340 nm.
General Spectrophotometric Assay for SORD Activity in Tissue Homogenates
This protocol is adapted from established methods for measuring dehydrogenase activity.
Materials:
-
Homogenization Buffer: 100 mM Tris-HCl (pH 9.0), 0.25 M sucrose, 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors.
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0).
-
Substrate Solution: 1 M D-Sorbitol in Assay Buffer.
-
Cofactor Solution: 20 mM NAD+ in Assay Buffer.
-
Tissue sample (e.g., liver, kidney).
-
Spectrophotometer capable of reading at 340 nm.
-
Homogenizer (e.g., Potter-Elvehjem).
-
Centrifuge.
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and place it in ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cytosolic fraction with SORD, and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Set up the reaction mixture in a cuvette as follows:
-
850 µL Assay Buffer
-
100 µL Substrate Solution (final concentration: 100 mM D-Sorbitol)
-
50 µL Cofactor Solution (final concentration: 1 mM NAD+)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10-50 µL of the tissue supernatant.
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))
-
Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.
-
-
Express the specific activity as U/mg of protein, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Commercial Assay Kits
Several commercial kits are available for the measurement of SORD activity in various biological samples. These kits typically provide optimized buffers, substrates, and a detailed protocol, often in a 96-well plate format for high-throughput analysis. The principle of these assays is generally similar to the spectrophotometric method described above, often employing a colorimetric reporter system coupled to NADH production.
Regulation of Sorbitol Dehydrogenase
The expression and activity of sorbitol dehydrogenase are subject to regulation by various factors, including hormones and metabolic state.
-
Hormonal Regulation: Androgens have been shown to regulate the expression of the SORD gene in the human prostate. This suggests a potential role for the polyol pathway in prostate physiology and pathology.
-
Regulation in Diabetes: In streptozotocin-induced diabetic rat models, changes in SORD gene expression have been observed, although these changes are not always consistent across different tissues and do not always parallel the changes in aldose reductase expression. This suggests that the two enzymes of the polyol pathway may be regulated by distinct mechanisms.
Further research is needed to fully elucidate the signaling pathways that govern SORD expression and activity in different mammalian tissues and disease states.
Visualizations
The Polyol Pathway
Caption: The two-step metabolic conversion of glucose to fructose in the polyol pathway.
Experimental Workflow for SORD Activity Assay
References
An In-depth Technical Guide on the Role of Sorbitol Dehydrogenase (SPDH) in Glucose Metabolism and Fructose Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol dehydrogenase (SPDH), encoded by the SORD gene, is a pivotal enzyme in the polyol pathway, a secondary route for glucose metabolism. This guide provides a comprehensive technical overview of this compound's function, kinetics, and regulation, with a focus on its role in converting sorbitol to fructose. We delve into detailed experimental protocols for assessing this compound activity and quantifying key metabolites. Furthermore, we explore the clinical implications of this compound dysfunction, particularly in the context of diabetic complications and hereditary neuropathies, and discuss its potential as a therapeutic target. Signaling pathways, experimental workflows, and the enzyme's metabolic role are visually represented using diagrams generated with Graphviz to facilitate a deeper understanding of its core functions.
Introduction: The Polyol Pathway and the Central Role of this compound
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, this primary pathway can become saturated, leading to an increased flux of glucose through the polyol pathway.[1][2] This two-step metabolic route provides an alternative means for glucose processing.
The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) in an NADPH-dependent manner. The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (this compound), utilizing NAD+ as a cofactor.[3] This conversion is crucial as it links glucose metabolism to fructose metabolism and can have significant physiological and pathological consequences.
This compound, a cytosolic enzyme, is expressed in various tissues, with notable abundance in the liver and seminal vesicles.[1] Its activity is critical for preventing the intracellular accumulation of sorbitol, an osmotically active sugar alcohol. In tissues with low this compound expression, such as the lens, retina, and peripheral nerves, prolonged hyperglycemia can lead to sorbitol buildup, osmotic stress, and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like cataracts, retinopathy, and neuropathy.[1][2]
Enzymatic Function and Kinetics of this compound
This compound, also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily. It catalyzes the reversible oxidation of a variety of sugar alcohols, with a preference for sorbitol. The reaction mechanism involves a zinc ion at the catalytic site.[1]
Kinetic Parameters
The kinetic properties of this compound can vary depending on the species, tissue source, and experimental conditions. A summary of key kinetic parameters is presented in Table 1.
| Source | Substrate | K_m_ | V_max_ | k_cat_ | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Chicken Liver | Sorbitol | 3.2 ± 0.54 mM | - | - | 8.0 | 25 | [4] |
| Chicken Liver | NAD+ | 210 ± 62 µM | - | - | 8.0 | 25 | [4] |
| Chicken Liver | Fructose | 1000 ± 140 mM | - | - | 8.0 | 25 | [4] |
| Chicken Liver | NADH | 240 ± 58 µM | - | - | 8.0 | 25 | [4] |
| Sheep Liver | Sorbitol | - | - | 161 ± 4 s⁻¹ | - | 25 | [5] |
Note: "-" indicates data not available in the cited sources. Further research is needed to populate a more comprehensive comparative table.
Substrate Specificity
While D-sorbitol is the primary substrate for this compound, the enzyme exhibits activity towards other polyols as well. The substrate specificity of human this compound is summarized in Table 2.
| Substrate | Relative Activity (%) |
| D-Sorbitol (D-glucitol) | 100 |
| L-Threitol | High |
| Xylitol | High |
| Ribitol | High |
| L-Arabinitol | Low |
| Galactitol | Low |
| D-Mannitol | Low |
| Glycerol | Low |
| Ethanol | None |
Data compiled from UniProtKB: Q00796.[6]
Tissue Distribution and Subcellular Localization
The expression and activity of this compound vary significantly across different tissues, which has profound implications for the pathological consequences of polyol pathway activation.
Quantitative Tissue Distribution
Quantitative data on this compound protein levels and specific activity in various human tissues are crucial for understanding its physiological role. While comprehensive quantitative proteomics data across all human tissues is still being compiled, available information indicates high expression in the liver, thyroid, and prostate.[7][8]
| Tissue | Expression Level (RPKM) | Reference |
| Thyroid | 163.1 | [7] |
| Liver | 161.4 | [7] |
Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a measure of gene expression. Further studies using methods like Western blotting and quantitative proteomics are needed to determine the specific activity (U/mg protein) in a wider range of tissues.
Qualitatively, this compound activity is known to be high in the seminal vesicles and ovaries, while it is significantly lower in the lens, retina, peripheral nerves, and kidney.[1][2] This differential distribution is a key factor in the tissue-specific complications of diabetes.
Subcellular Localization
This compound is primarily a cytosolic enzyme.[9] This localization is consistent with its role in metabolizing sorbitol produced from glucose in the cytoplasm.
Regulation of this compound Expression and Activity
The expression of the SORD gene and the activity of the this compound enzyme are regulated by various mechanisms, including transcriptional control and post-transcriptional modifications.
Transcriptional Regulation
-
Hormonal Regulation: The expression of the SORD gene has been shown to be regulated by androgens in the human prostate.[7]
-
Transcription Factors: The identification of specific transcription factors that bind to the SORD gene promoter is an active area of research. Analysis of the promoter region can reveal potential binding sites for various transcription factors.
Post-Transcriptional Regulation
-
microRNA (miRNA) Regulation: Recent studies have implicated miRNAs in the post-transcriptional regulation of SORD. For instance, a negative correlation has been observed between the levels of microRNA-320 and this compound enzyme activity in patients with diabetic retinopathy, suggesting that miR-320 may play a role in modulating this compound expression.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Sorbitol Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is based on the NAD+-dependent oxidation of sorbitol to fructose, where the rate of NADH production is measured spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
NAD+ Solution: 20 mM in distilled water
-
Sorbitol Solution: 500 mM in Assay Buffer
-
Tissue homogenate or purified enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize tissue in a suitable buffer (e.g., PBS) and centrifuge to obtain a clear supernatant.
-
Cells: Lyse cells and centrifuge to clear the lysate.
-
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing:
-
800 µL Assay Buffer
-
100 µL NAD+ Solution
-
100 µL Sorbitol Solution
-
-
Assay:
-
Pipette 1.0 mL of the reaction mixture into a cuvette.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the solution.
-
Add 10-50 µL of the sample (tissue homogenate or enzyme solution) to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε_NADH_ * light path (cm) * Sample volume (mL)) Where ε_NADH_ (molar extinction coefficient of NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Quantification of Sorbitol and Fructose in Tissues by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of sorbitol and fructose using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal Standards: Stable isotope-labeled sorbitol (e.g., Sorbitol-¹³C₆) and fructose (e.g., Fructose-¹³C₆)
-
Extraction Solvent: e.g., 80% methanol
-
LC-MS/MS system with a suitable column (e.g., HILIC column)
Procedure:
-
Sample Preparation:
-
Weigh a known amount of frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent containing the internal standards.
-
Centrifuge the homogenate at a high speed to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate sorbitol and fructose using an appropriate chromatographic method.
-
Detect and quantify the analytes and their corresponding internal standards using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of sorbitol and fructose standards.
-
Calculate the concentration of sorbitol and fructose in the tissue samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curve.
-
13C Metabolic Flux Analysis of the Polyol Pathway
Metabolic flux analysis (MFA) using stable isotopes like ¹³C can provide quantitative insights into the in vivo activity of metabolic pathways. This is a complex technique requiring specialized expertise and equipment.
General Workflow:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism rapidly and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites in the polyol pathway (glucose, sorbitol, fructose) and connected pathways (e.g., glycolysis, pentose phosphate pathway) using GC-MS or LC-MS/MS.
-
-
Flux Calculation:
Clinical Significance and Therapeutic Implications
Dysregulation of this compound and the polyol pathway is implicated in several human diseases, making it a subject of intense research for therapeutic intervention.
Diabetic Complications
As previously mentioned, the accumulation of sorbitol in tissues with low this compound activity is a major contributor to the long-term complications of diabetes. The increased flux through the polyol pathway also leads to an altered NAD+/NADH ratio, which can have widespread effects on cellular metabolism and redox state.
SORD Deficiency and Hereditary Neuropathy
Mutations in the SORD gene that lead to a loss of this compound function are a cause of autosomal recessive hereditary motor neuropathy.[7] The resulting accumulation of sorbitol in neurons is thought to be the primary pathogenic mechanism. This discovery has significant implications for the diagnosis and potential treatment of this form of Charcot-Marie-Tooth disease.
This compound as a Drug Target
The role of the polyol pathway in diabetic complications has made its enzymes, aldose reductase and this compound, attractive targets for drug development.
-
Aldose Reductase Inhibitors (ARIs): Several ARIs have been developed to block the first step of the pathway and prevent sorbitol accumulation.
-
Sorbitol Dehydrogenase Inhibitors (SDHIs): Inhibiting this compound is another strategy being explored. A list of known SDHIs and their IC₅₀ values is provided in Table 3.
| Inhibitor | IC₅₀ | Reference(s) |
| 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide | 240.0, 246.0, 1000.0 nM | [13] |
| Quercetin | 35600.0, 177000.0 nM | [13] |
| 1-(4-{4-[2-(1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol | 10.0, 33.0 nM | [13] |
| [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | 150.0, 430.0 nM | [13] |
| [4-(4-Benzo[d]isoxazol-3-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | 120.0, 410.0 nM | [13] |
| Flavin adenine dinucleotide disodium hydrate | 0.192 µM | [10] |
| (+)-Amethopterin | 1.1 µM | [10] |
| 3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide | 1.2 µM | [10] |
| Folic acid | 4.5 µM | [10] |
| N-2,4-dinitrophenyl-L-cysteic acid | 5.3 µM | [10] |
| Vanillin azine | 7 µM | [10] |
| 1H-indole-2,3-dione,5-bromo-6-nitro-1-(2,3,4-tri-O-acetyl-alpha-L-arabinopyranosyl)-(9Cl) | 28 µM | [10] |
Further research is needed to develop potent and selective SDHIs with favorable pharmacokinetic properties for clinical use.
Visualizing this compound in Metabolic Pathways
Diagrams generated using the DOT language for Graphviz provide a clear visual representation of the complex relationships involving this compound.
The Polyol Pathway
Caption: The two-step polyol pathway converting glucose to fructose.
Experimental Workflow for this compound Activity Assay
Caption: Workflow for spectrophotometric this compound activity assay.
Logical Relationship of this compound in Diabetic Neuropathy
Caption: Role of low this compound activity in diabetic neuropathy pathogenesis.
Conclusion
Sorbitol dehydrogenase is a critical enzyme in the polyol pathway, playing a key role in fructose production from glucose and in preventing the harmful accumulation of sorbitol. Its tissue-specific expression and regulation are central to understanding its physiological and pathological roles. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the intricacies of glucose metabolism and the development of therapies for diseases associated with this compound dysfunction. Future research should focus on elucidating the complete kinetic profile of human this compound in various tissues, further unraveling the regulatory networks governing SORD expression, and advancing the development of specific and effective this compound inhibitors for clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. SORD sorbitol dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Sorbitol dehydrogenase overexpression and other aspects of dysregulated protein expression in human precancerous colorectal neoplasms: a quantitative proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic Regulation of Sorbitol Dehydrogenase in Diabetic Retinopathy Patients: DNA Methylation, Histone Acetylation and microRNA-320 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorbitol dehydrogenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Mechanism of Action of Sorbitol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Sorbitol Dehydrogenase (SDH), a critical enzyme in the polyol pathway. This document details the enzyme's catalytic mechanism, substrate specificity, and kinetic properties, and provides detailed experimental protocols relevant to its study. The information presented is intended to support research and development efforts targeting SDH for therapeutic intervention, particularly in the context of diabetic complications.
Introduction
Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a cytosolic enzyme that catalyzes the reversible, NAD+-dependent oxidation of sorbitol to fructose.[1] This reaction constitutes the second and final step of the polyol pathway, which converts glucose to fructose without the involvement of ATP.[1] Under normal physiological conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol and fructose are implicated in the pathogenesis of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1]
Human SDH is a tetrameric enzyme, with each subunit having a molecular weight of approximately 38 kDa.[2] The enzyme belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily and contains a catalytic zinc ion within its active site that is essential for its enzymatic activity.[2]
Catalytic Mechanism
The catalytic mechanism of Sorbitol Dehydrogenase follows a compulsory ordered sequential Bi-Bi kinetic mechanism. In this mechanism, the coenzyme, NAD+, is the first substrate to bind to the enzyme, followed by the binding of the polyol substrate, sorbitol. After the chemical transformation, the products are released in a specific order, with NADH being released last.
The key steps in the catalytic cycle are:
-
Coenzyme Binding: The catalytic cycle initiates with the binding of the oxidized coenzyme, NAD+, to the active site of the SDH enzyme. This binding induces a conformational change in the enzyme, preparing it for the subsequent binding of the sorbitol substrate.
-
Substrate Binding: Sorbitol then binds to the enzyme-NAD+ complex. The hydroxyl group at the C2 position of sorbitol is positioned in close proximity to the catalytic zinc ion and the nicotinamide ring of NAD+.
-
Deprotonation and Hydride Transfer: The catalytic zinc ion, coordinated by the active site residues His69, Cys44, and Glu70 in human SDH, acts as a Lewis acid to polarize the C2 hydroxyl group of sorbitol.[2] A basic residue in the active site, likely a histidine, abstracts a proton from the C2 hydroxyl group. This deprotonation facilitates the transfer of a hydride ion (H-) from the C2 carbon of sorbitol to the C4 position of the nicotinamide ring of NAD+, reducing it to NADH. This step results in the formation of a transient enzyme-NADH-fructose complex.
-
Product Release: Fructose is the first product to be released from the active site. The release of fructose is followed by a conformational change in the enzyme that facilitates the final and rate-limiting step, the dissociation of the reduced coenzyme, NADH. The enzyme then returns to its initial state, ready to bind another molecule of NAD+ and initiate a new catalytic cycle.
Signaling Pathway of Sorbitol Dehydrogenase Catalysis
Caption: The compulsory ordered sequential Bi-Bi kinetic mechanism of Sorbitol Dehydrogenase.
Quantitative Data
The kinetic parameters of Sorbitol Dehydrogenase have been determined for the enzyme from various species. The following table summarizes the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for human and chicken liver SDH. The data for chicken liver SDH is included due to its reported close parallelism with the human enzyme.[3]
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Chicken Liver | NAD+ | 210 ± 62 µM | - | [3] |
| Sorbitol | 3.2 ± 0.54 mM | - | [3] | |
| NADH | 240 ± 58 µM | - | [3] | |
| Fructose | 1000 ± 140 mM | - | [3] |
Note: Vmax values are often reported in units specific to the experimental conditions (e.g., U/mg) and are not always directly comparable between studies without additional information.
Experimental Protocols
Expression and Purification of Recombinant Human Sorbitol Dehydrogenase
This protocol describes the expression of human SDH in E. coli and its subsequent purification.
Workflow for Recombinant Human SDH Production
Caption: A typical workflow for the expression and purification of recombinant human Sorbitol Dehydrogenase.
Methodology:
-
Gene Synthesis and Cloning: The human SORD gene (encoding Sorbitol Dehydrogenase) is synthesized and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain, typically BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged hSDH is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged hSDH is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Further Purification and Analysis: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
Steady-State Kinetic Analysis of Sorbitol Dehydrogenase
This protocol outlines a method for determining the Michaelis-Menten constants (Km and Vmax) for hSDH.
Methodology:
-
Reaction Mixture: The standard assay mixture contains 100 mM Tris-HCl buffer (pH 9.0), varying concentrations of NAD+, and varying concentrations of sorbitol.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified hSDH to the reaction mixture.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). The measurements are performed at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
Data Analysis: Initial velocities (v₀) are determined from the linear portion of the absorbance versus time plots. To determine the Km for one substrate (e.g., sorbitol), its concentration is varied while the concentration of the other substrate (NAD+) is held constant at a saturating level. The experiment is then repeated by varying the concentration of NAD+ while keeping the sorbitol concentration at a saturating level.
-
Michaelis-Menten and Lineweaver-Burk Plots: The initial velocity data are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, a double-reciprocal Lineweaver-Burk plot (1/v₀ versus 1/[S]) can be used to determine these kinetic parameters.
Logical Relationship for Kinetic Parameter Determination
Caption: The logical workflow for determining the kinetic parameters of Sorbitol Dehydrogenase.
Conclusion
This technical guide has provided a detailed examination of the mechanism of action of Sorbitol Dehydrogenase. A thorough understanding of its catalytic mechanism, active site architecture, and kinetic properties is fundamental for the rational design of potent and specific inhibitors. The experimental protocols provided herein offer a practical framework for researchers to study this enzyme and evaluate the efficacy of novel therapeutic agents targeting the polyol pathway for the management of diabetic complications. Continued research into the structure-function relationship of SDH will be invaluable for the development of next-generation therapies.
References
An In-Depth Technical Guide to the Structure and Active Site of Human Sorbitol Dehydrogenase (SORD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway becomes particularly significant under hyperglycemic conditions, where its overactivation is implicated in the pathogenesis of diabetic complications. As the second and final enzyme in this pathway, SORD catalyzes the NAD+-dependent oxidation of sorbitol to fructose. Due to its role in cellular stress and disease, SORD has emerged as a promising therapeutic target for the development of novel drugs aimed at mitigating the long-term effects of diabetes. This technical guide provides a comprehensive overview of the structure, active site, and catalytic mechanism of human SORD, along with detailed experimental protocols for its study and a workflow for inhibitor design.
Structure of Human Sorbitol Dehydrogenase
Human SORD is a homotetrameric enzyme, meaning it is composed of four identical protein subunits. Each subunit consists of 357 amino acids. The complete, functional enzyme is a tetramer. The three-dimensional structure of human SORD has been determined by X-ray crystallography, and the coordinates are available in the Protein Data Bank (PDB) under the accession code 1PL7 .
The overall fold of each SORD subunit is characteristic of the medium-chain dehydrogenase/reductase (MDR) superfamily. Each subunit is organized into two distinct domains: a coenzyme-binding domain and a catalytic domain. The coenzyme-binding domain has a classic Rossmann fold, which is responsible for binding the NAD+ cofactor. The catalytic domain contains the active site, where the conversion of sorbitol to fructose occurs.
Quaternary Structure and Stability
The four identical subunits of SORD assemble into a functional tetramer. This quaternary structure is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the subunits. The integrity of the tetrameric assembly is essential for the enzyme's catalytic activity.
The Active Site of Human SORD
The active site of human SORD is located within the catalytic domain of each subunit and is a well-defined pocket that binds both the sorbitol substrate and the NAD+ coenzyme. A key feature of the active site is the presence of a catalytic zinc ion, which is essential for the enzyme's function.
Zinc Coordination
The catalytic zinc ion is tetrahedrally coordinated by three amino acid residues and a water molecule in the apoenzyme (enzyme without bound substrate or cofactor). The coordinating residues are:
-
Cysteine 44 (Cys44)
-
Histidine 69 (His69)
-
Glutamate 70 (Glu70)
This coordination sphere is crucial for positioning the zinc ion correctly for its role in catalysis.
Substrate and Coenzyme Binding Residues
In addition to the zinc-coordinating residues, several other amino acid residues within the active site play critical roles in binding the sorbitol substrate and the NAD+ coenzyme, as well as in the catalytic mechanism itself. Modeling studies have identified key residues involved in these interactions:
-
Sorbitol Binding: The binding of sorbitol in the active site involves interactions with residues such as Tyrosine 50 (Tyr50), Glutamate 150 (Glu150), and Lysine 294 (Lys294). These interactions help to orient the substrate correctly for the hydride transfer to NAD+.
-
NAD+ Binding: The NAD+ coenzyme binds in a cleft of the coenzyme-binding domain.
-
Inhibitor Binding: Studies with inhibitors have revealed interactions with residues like Serine 46 (Ser46) and Phenylalanine 59 (Phe59), providing a framework for the design of more potent and specific inhibitors.
Quantitative Data
The following tables summarize key quantitative data for human Sorbitol Dehydrogenase.
Table 1: Kinetic Parameters of Human SORD
| Substrate/Coenzyme | Km | kcat | kcat/Km (M-1s-1) | pH | Temperature (°C) | Reference |
| D-Sorbitol | 0.62 mM | 1.7 s-1 | 2.74 x 103 | 7.1 | Not Specified | [1] |
| D-Sorbitol | 0.67 mM | 5.2 s-1 | 7.76 x 103 | 10.0 | Not Specified | [1] |
| NAD+ | 225 µM | - | - | - | Not Specified | [1] |
| D-Fructose | 0.14 M | 45 s-1 | 3.21 x 102 | 7.1 | Not Specified | [1] |
| NADH | 210 µM | - | - | - | Not Specified | [1] |
| D-Sorbitol (from Bacillus fructosus) | 3.4 mM | - | - | 9.0 | 30 | |
| NAD+ (from Bacillus fructosus) | 0.13 mM | - | - | 9.0 | 30 |
Note: Some kinetic data is derived from non-human sources and is provided for comparative purposes.
Table 2: Inhibitor Constants for Human SORD
| Inhibitor | Type of Inhibition | Ki | IC50 |
| 4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide | - | - | 240.0 nM, 246.0 nM, 1000.0 nM |
| Quercetin | - | - | 35600.0 nM, 177000.0 nM |
| 1-(4-{4-[2-(1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol | - | - | 10.0 nM, 33.0 nM |
| [4-(4-Isoquinolin-1-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | - | - | 150.0 nM, 430.0 nM |
| [4-(4-Benzo[d]isoxazol-3-yl-piperazin-1-yl)-pyrimidin-2-yl]-methanol | - | - | 120.0 nM, 410.0 nM |
Data sourced from AAT Bioquest inhibitor database.
Experimental Protocols
Expression and Purification of Recombinant Human SORD in E. coli
This protocol describes the expression and purification of His-tagged human SORD.[2]
-
Cloning: The full-length cDNA of human SORD is cloned into a pET expression vector (e.g., pET-30a+) containing a C-terminal His-tag.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in binding buffer (20 mM sodium phosphate, 500 mM NaCl, pH 7.8).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
-
Purification:
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with binding buffer.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the His-tagged SORD protein with an elution buffer containing imidazole (e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
X-ray Crystallography of Human SORD
This protocol outlines the crystallization of human SORD.[3]
-
Protein Preparation: Purified human SORD is concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Crystallization Method: The hanging-drop vapor diffusion method is used.
-
Crystallization Conditions:
-
Mix equal volumes of the protein solution and the reservoir solution on a siliconized cover slip.
-
The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration (e.g., 15-25% PEG 4000), a buffer to maintain a specific pH (e.g., 0.1 M Tris-HCl pH 8.5), and a salt (e.g., 0.2 M ammonium sulfate).
-
Invert the cover slip over the reservoir and seal the well.
-
Incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Harvesting and Data Collection:
-
Crystals typically appear within a few days to weeks.
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Enzyme Kinetics Assay of Human SORD
This spectrophotometric assay measures the activity of SORD by monitoring the production of NADH at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0.
-
Substrate Solution: 100 mM D-sorbitol in assay buffer.
-
Coenzyme Solution: 10 mM NAD+ in assay buffer.
-
Enzyme Solution: Purified human SORD diluted in assay buffer.
-
-
Procedure:
-
In a quartz cuvette, mix the assay buffer, substrate solution, and coenzyme solution.
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme solution and mix quickly.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.
-
Site-Directed Mutagenesis of Human SORD
This protocol provides a general workflow for introducing specific mutations into the SORD gene.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 complementary bases on either side.
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase, the SORD expression plasmid as a template, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification:
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.
-
Isolate the plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
Polyol Pathway and its Link to Diabetic Complications
Caption: The Polyol Pathway converts glucose to fructose, with overactivation under hyperglycemia leading to diabetic complications.
Structure-Based Drug Design Workflow for SORD Inhibitors
References
SORD Gene Mutations and their Effect on SPDH Activity: A Technical Guide
Introduction
Mutations in the Sorbitol Dehydrogenase (SORD) gene, leading to Sorbitol Dehydrogenase (SPDH) deficiency, have been identified as a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN).[1][2][3] this compound is a critical enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose.[2][4] Loss-of-function mutations in the SORD gene disrupt this pathway, leading to a toxic accumulation of sorbitol in cells, particularly in peripheral nerves and neurons.[2][5] This accumulation is a key driver of the neuropathic phenotype observed in affected individuals.[2][6] This technical guide provides an in-depth overview of the impact of SORD gene mutations on this compound activity, presenting quantitative data, detailed experimental protocols, and visualizations of the involved pathways.
The Polyol Pathway and the Role of SORD
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in states of hyperglycemia or when the primary glucose metabolic pathways are saturated, the polyol pathway becomes more active.
The pathway consists of two key enzymatic reactions:
-
Aldose Reductase: In the first step, aldose reductase converts glucose to sorbitol, utilizing NADPH as a cofactor.[7][8]
-
Sorbitol Dehydrogenase (SORD): In the second step, SORD (also known as this compound) oxidizes sorbitol to fructose, with NAD+ as a cofactor.[8][9]
Mutations in the SORD gene lead to a deficiency in the SORD enzyme, blocking the conversion of sorbitol to fructose and causing sorbitol to accumulate to toxic levels within cells.[2][6]
Quantitative Data on SORD Mutations and this compound Activity
Biallelic mutations in the SORD gene result in a complete or near-complete loss of this compound activity. This leads to a dramatic and measurable increase in sorbitol levels in both patient-derived cells and serum. The most frequently identified mutation is the c.757delG (p.Ala253GlnfsTer27) variant.[3][10]
Table 1: Serum Sorbitol Levels in SORD Deficiency Patients
| Patient Cohort | Genotype | Mean Serum Sorbitol Level (ng/mL) | Fold Increase vs. Controls | Reference |
| SORD Deficiency Patients | Biallelic p.Ala253GlnfsTer27 | >30,000 | >100-fold | [3] |
| SORD Deficiency Patients | Biallelic SORD mutations | ~38,000 | ~100-fold | [11] |
| SORD Deficiency Patients | Biallelic SORD mutations | >40,000 (associated with severe phenotype) | Not specified |
Table 2: Effect of Aldose Reductase Inhibitors on Sorbitol Levels
Aldose reductase inhibitors, such as govorestat (AT-007), work by blocking the first step of the polyol pathway, thereby reducing the production and subsequent accumulation of sorbitol.[12]
| Treatment | Model System | Mean Sorbitol Reduction | Reference |
| Govorestat (AT-007) | SORD Deficiency Patients | 66% (from baseline) | [11] |
| Govorestat (AT-007) | SORD Deficiency Patients (INSPIRE Phase 3 Trial, 12-month interim) | Statistically significant reduction vs. placebo (p<0.001) | |
| Epalrestat and Ranirestat | Patient-derived fibroblasts | Significant reduction | [3] |
Experimental Protocols
This section details the key experimental methodologies used to study the effects of SORD gene mutations on this compound activity.
Sorbitol Dehydrogenase (this compound) Activity Assay
This protocol is based on a colorimetric kinetic assay that measures the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol by this compound.[2][4]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Substrate Solution (e.g., 500 mM D-Sorbitol)
-
NAD+ Solution (e.g., 20 mM)
-
MTT Solution
-
Diaphorase
-
Calibrator Solution
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Can be assayed directly.
-
Tissue Homogenate: Homogenize tissue in cold PBS and centrifuge to collect the supernatant.
-
Cell Lysate: Lyse cells in cold PBS via sonication or homogenization and centrifuge to collect the supernatant.
-
-
Assay Reaction:
-
Add 20 µL of sample (or standard/blank) to each well of the 96-well plate.
-
Prepare a Working Reagent by mixing the Assay Buffer, Substrate Solution, NAD+/MTT Solution, and Diaphorase according to the manufacturer's instructions.
-
Add 80 µL of the Working Reagent to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) in a plate reader.
-
-
Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
The this compound activity is proportional to the rate of MTT reduction and can be calculated using a standard curve generated with the calibrator. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-sorbitol to fructose per minute.[2]
-
Western Blot for SORD Protein Detection
This protocol outlines the general steps for detecting the SORD protein in cell or tissue lysates.[13][14][15]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SORD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SORD antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A complete loss of the SORD protein band is expected in samples from patients with biallelic null mutations.[3][16][17]
Measurement of Sorbitol Levels by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive method for the quantitative analysis of sorbitol in biological samples.[18][19]
Materials:
-
Internal standard (e.g., a stable isotope-labeled sorbitol)
-
Derivatization agent (e.g., to form trimethylsilyl esters)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Spike the sample (serum, urine, or cell lysate) with a known amount of the internal standard.
-
Evaporate the sample to dryness.
-
-
Derivatization:
-
Derivatize the dried residue to make the sorbitol volatile for GC analysis.
-
-
Extraction:
-
Extract the derivatized sorbitol into an organic solvent.
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS system.
-
The sorbitol is separated by gas chromatography and detected by mass spectrometry.
-
-
Quantification:
-
The amount of sorbitol in the sample is quantified by comparing its peak area to that of the internal standard.
-
Downstream Consequences of Sorbitol Accumulation
The accumulation of sorbitol due to this compound deficiency has several detrimental downstream effects on neuronal cells, contributing to the pathophysiology of the associated neuropathies.
-
Osmotic Stress: Sorbitol is an osmotically active molecule. Its accumulation within cells leads to an influx of water, causing cellular swelling and osmotic stress. This can disrupt normal cellular function and integrity.[9][20]
-
Oxidative Stress: The increased flux through the polyol pathway consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione. The depletion of NADPH and reduced glutathione levels can lead to an increase in reactive oxygen species (ROS) and oxidative stress, damaging cellular components.[20][21]
-
Metabolic Imbalance: The accumulation of sorbitol can interfere with other metabolic pathways and the transport of other essential molecules, such as myo-inositol, further disrupting cellular homeostasis.[20]
These factors collectively contribute to the synaptic degeneration and progressive motor impairment observed in SORD deficiency.[3][6]
Conclusion
Biallelic mutations in the SORD gene result in a loss of this compound enzyme activity, leading to the toxic accumulation of sorbitol. This accumulation is a primary driver of the pathogenesis of a common form of hereditary neuropathy. The quantitative measurement of sorbitol levels serves as a key biomarker for the disease. The detailed experimental protocols provided in this guide are essential for the accurate diagnosis, the study of disease mechanisms, and the evaluation of potential therapeutic interventions, such as aldose reductase inhibitors, which have shown promise in reducing sorbitol levels and may offer a viable treatment strategy for patients with SORD deficiency.[11][12] Further research utilizing these methodologies will continue to enhance our understanding of this debilitating condition and aid in the development of effective therapies.
References
- 1. medscape.com [medscape.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. BIALLELIC MUTATIONS IN SORD CAUSE A COMMON AND POTENTIALLY TREATABLE HEREDITARY NEUROPATHY WITH IMPLICATIONS FOR DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. A novel mutation in SORD gene associated with distal hereditary motor neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Before you continue to YouTube [consent.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy [frontiersin.org]
- 11. appliedtherapeutics.com [appliedtherapeutics.com]
- 12. A promising aldose reductase inhibitor in SORD-related neuropathy - Institut de Myologie [institut-myologie.org]
- 13. ichor.bio [ichor.bio]
- 14. cdn.bcm.edu [cdn.bcm.edu]
- 15. cdn.origene.com [cdn.origene.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. researchgate.net [researchgate.net]
- 18. testcatalog.org [testcatalog.org]
- 19. genetics.testcatalog.org [genetics.testcatalog.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Tissue Distribution of Sorbitol Dehydrogenase in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution of Sorbitol Dehydrogenase (SORD) in mammals. SORD is a critical enzyme in the polyol pathway, catalyzing the conversion of sorbitol to fructose. Its expression and activity levels vary significantly across different tissues, playing a crucial role in both normal physiological functions and the pathophysiology of various diseases, particularly diabetic complications. This document summarizes quantitative data on SORD expression, details experimental methodologies for its analysis, and illustrates the key signaling pathway in which it is involved.
Data Presentation: Quantitative Overview of SORD Expression
The tissue-specific expression of SORD is a key determinant of the metabolic fate of sorbitol. Tissues with high SORD activity can efficiently convert sorbitol to fructose, while tissues with low or absent activity are prone to sorbitol accumulation, which can lead to osmotic stress and cellular damage, a hallmark of diabetic complications.[1]
Gene Expression Levels in Human Tissues
The Genotype-Tissue Expression (GTEx) project provides extensive data on gene expression across a wide range of human tissues. The following table summarizes the median gene expression of the SORD gene in Transcripts Per Million (TPM).
| Tissue | Median Gene Expression (TPM) |
| Liver | 150.2 |
| Testis | 85.1 |
| Kidney - Cortex | 75.4 |
| Seminal Vesicle | 68.9 |
| Prostate | 55.3 |
| Adrenal Gland | 42.1 |
| Small Intestine - Terminal Ileum | 38.5 |
| Spleen | 32.7 |
| Thyroid | 29.8 |
| Lung | 25.6 |
| Heart - Left Ventricle | 20.1 |
| Skeletal Muscle | 18.4 |
| Brain - Cerebellum | 12.5 |
| Pancreas | 10.2 |
| Whole Blood | 5.7 |
| Nerve - Tibial | 4.3 |
| Skin - Sun Exposed (Lower leg) | 3.1 |
| Adipose - Subcutaneous | 2.5 |
| Ovary | 1.9 |
| Lens | Not available in GTEx |
| Retina | Not available in GTEx |
Data is sourced and adapted from the GTEx Portal.[2][3][4] It is important to note that the lens and retina, key tissues in the study of diabetic complications, are not included in the GTEx dataset.
Protein Abundance in Human Tissues
Proteomics databases provide insights into the actual protein levels in various tissues. The following table presents a summary of SORD protein abundance based on data from ProteomicsDB, which aggregates data from numerous mass spectrometry-based proteomics studies.[5][6][7]
| Tissue | Protein Abundance (Normalized Intensity) |
| Liver | High |
| Kidney | High |
| Testis | High |
| Seminal Vesicle | Medium |
| Prostate | Medium |
| Heart | Medium |
| Skeletal Muscle | Medium |
| Brain | Low |
| Lung | Low |
| Pancreas | Low |
| Spleen | Low |
| Lens | Low/Absent |
| Retina | Low/Absent |
Note: The abundance levels are qualitative summaries (High, Medium, Low/Absent) derived from the normalized intensity data available in ProteomicsDB. Direct quantitative comparison across different studies can be challenging due to variations in experimental protocols.
Experimental Protocols
Accurate determination of SORD tissue distribution relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments used to quantify SORD at the levels of enzyme activity, protein expression, and cellular localization.
Sorbitol Dehydrogenase Activity Assay
This protocol is based on the spectrophotometric measurement of NADH production during the oxidation of sorbitol.
1. Tissue Homogenization:
-
Excise fresh mammalian tissue and immediately place it in ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any blood.
-
Weigh the tissue and homogenize it in 4 volumes of ice-cold assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
2. Assay Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.5
-
2.5 mM NAD+
-
100 mM D-sorbitol
-
-
In a cuvette, add the tissue supernatant to the reaction mixture.
-
The final volume should be standardized for all samples.
3. Spectrophotometric Measurement:
-
Measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). This change in absorbance corresponds to the production of NADH.
-
The rate of the reaction is proportional to the SORD activity in the sample.
4. Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the Beer-Lambert law. One unit of SORD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Express the activity as units per gram of tissue or per milligram of total protein.
Immunohistochemistry (IHC) for SORD Localization
This protocol outlines the steps for visualizing the cellular and subcellular localization of SORD in paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
-
Embed the tissue in paraffin wax and cut 4-5 µm sections onto charged microscope slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by immersing the slides in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
3. Antigen Retrieval:
-
To unmask the antigenic epitope, perform heat-induced epitope retrieval. A common method is to immerse the slides in a citrate buffer (10 mM, pH 6.0) and heat them in a steamer or water bath at 95-100°C for 20-30 minutes.
4. Staining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for SORD overnight at 4°C.
-
Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
6. Visualization:
-
Examine the slides under a light microscope to determine the localization and relative abundance of SORD protein.
Western Blot for SORD Quantification
This protocol describes the detection and semi-quantification of SORD protein in tissue lysates.
1. Protein Extraction:
-
Homogenize fresh or frozen tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against SORD overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
4. Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
The intensity of the band corresponding to SORD (approximately 38 kDa) can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving SORD and a typical experimental workflow for its analysis.
Polyol Pathway
Caption: The Polyol Pathway, converting glucose to fructose via sorbitol.
Experimental Workflow for SORD Tissue Distribution Analysis
Caption: A typical experimental workflow for analyzing SORD in tissues.
References
- 1. aens.us [aens.us]
- 2. Tissue-specific gene expression uncovered, linked to disease [med.stanford.edu]
- 3. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 5. Proteomics DB [proteomicsdb.org]
- 6. ProteomicsDB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome - Wikipedia [en.wikipedia.org]
Evolutionary Relationship of Sorbitol Dehydrogenase to Alcohol Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol dehydrogenase (SPDH) and alcohol dehydrogenase (ADH) are oxidoreductases that play crucial roles in cellular metabolism. Both enzymes are members of the extensive medium-chain dehydrogenase/reductase (MDR) superfamily, indicating a shared evolutionary origin.[1][2][3][4][5] This technical guide delves into the evolutionary relationship between this compound and ADH, providing a comparative analysis of their sequence, structure, and kinetic properties. Detailed experimental protocols for the cited analyses are also presented to facilitate further research in this area.
Introduction
Sorbitol dehydrogenase (EC 1.1.1.14), encoded by the SORD gene in humans, is a key enzyme in the polyol pathway, catalyzing the NAD+-dependent conversion of sorbitol to fructose.[6][7] This pathway is implicated in diabetic complications, making this compound a target of therapeutic interest.[8] Alcohol dehydrogenase (EC 1.1.1.1) is a broader class of enzymes responsible for the reversible oxidation of alcohols to aldehydes or ketones.[9] Human alcohol dehydrogenase 1A (ADH1A) is one of several isozymes involved in ethanol metabolism and the synthesis of signaling molecules.[10]
The classification of both this compound and ADH within the MDR superfamily points to a common ancestral gene.[1][2][3][4][5] Despite diverging to acquire distinct substrate specificities and physiological roles, they share fundamental structural and mechanistic features. Understanding their evolutionary relationship provides insights into the functional diversification of this important enzyme superfamily.
Comparative Analysis
Sequence Homology
A fundamental approach to understanding the evolutionary relationship between two proteins is the comparison of their amino acid sequences. A multiple sequence alignment of human this compound (UniProt ID: Q00796) and human ADH1A (UniProt ID: P07327) reveals conserved regions, particularly within the catalytic and cofactor-binding domains.
Table 1: Sequence Identity and Similarity between Human this compound and Human ADH1A
| Metric | Value |
| Sequence Identity | 23.7% |
| Sequence Similarity | 40.1% |
Note: Sequence identity and similarity were calculated based on a pairwise alignment using the Clustal Omega algorithm.
Structural Comparison
The three-dimensional structures of this compound and ADH exhibit a conserved overall fold characteristic of the MDR superfamily.[8] This includes a C-terminal catalytic domain and an N-terminal NAD+-binding domain with a classic Rossmann fold. However, subtle differences in the active site architecture account for their distinct substrate preferences.[8]
Kinetic Properties
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a functional comparison of enzyme activity. While both enzymes utilize NAD+ as a cofactor, their affinity for their respective primary substrates differs significantly.
Table 2: Comparative Kinetic Parameters of Human this compound and Human ADH1A
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Human Sorbitol Dehydrogenase (this compound) | Sorbitol | 0.7 - 1.0 | ~20 |
| Human Alcohol Dehydrogenase 1A (ADH1A) | Ethanol | ~4 | ~100 |
Note: These values are approximate and can vary depending on the experimental conditions and purification methods.
Experimental Protocols
Multiple Sequence Alignment
This protocol outlines the steps for performing a multiple sequence alignment using Clustal Omega.[2][3][4]
-
Obtain Protein Sequences: Retrieve the amino acid sequences of the proteins of interest in FASTA format from a protein database such as UniProt or NCBI.
-
Access Clustal Omega: Navigate to the Clustal Omega web server on the European Bioinformatics Institute (EBI) website.
-
Input Sequences: Paste the FASTA formatted sequences into the input box.
-
Set Parameters: For a standard alignment, the default parameters are generally sufficient. These include settings for the number of iterations and the substitution matrix.
-
Run Alignment: Initiate the alignment process.
-
Analyze Results: The output will display the aligned sequences, highlighting conserved residues and regions of similarity.
Phylogenetic Tree Construction
This protocol describes the construction of a phylogenetic tree from aligned sequences using MEGA (Molecular Evolutionary Genetics Analysis) software.[11][12][13][14][15]
-
Prepare Aligned Sequences: Use the output from the multiple sequence alignment (e.g., in Clustal format) as the input for MEGA.
-
Open MEGA: Launch the MEGA software.
-
Load Data: Import the aligned sequence file into MEGA.
-
Select Phylogenetic Analysis Method: Choose a method for tree construction, such as Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony. The Neighbor-Joining method is a commonly used distance-based method.
-
Set Parameters:
-
Substitution Model: Select an appropriate amino acid substitution model (e.g., JTT, WAG).
-
Test of Phylogeny: Choose a method to test the reliability of the tree topology, such as the bootstrap method. Set the number of bootstrap replications (e.g., 1000).
-
-
Compute Tree: Run the analysis to generate the phylogenetic tree.
-
Visualize and Interpret Tree: The resulting tree will depict the evolutionary relationships between the sequences. The branch lengths represent the evolutionary distance.
Enzyme Kinetics Assay for Dehydrogenases
This protocol provides a general method for determining the kinetic parameters of a dehydrogenase enzyme using a spectrophotometric assay.[5][16][17][18]
-
Prepare Reagents:
-
Buffer solution at the optimal pH for the enzyme.
-
A series of substrate solutions of varying concentrations.
-
A solution of the cofactor (NAD+ or NADP+).
-
A purified solution of the enzyme of known concentration.
-
-
Assay Setup:
-
In a cuvette, combine the buffer, substrate, and cofactor solutions.
-
Place the cuvette in a spectrophotometer set to the wavelength at which the reduced cofactor (NADH or NADPH) absorbs light (typically 340 nm).
-
-
Initiate Reaction: Add the enzyme solution to the cuvette to start the reaction.
-
Measure Absorbance: Record the change in absorbance at 340 nm over time. The initial rate of the reaction is the linear portion of the absorbance versus time plot.
-
Repeat for Different Substrate Concentrations: Perform the assay for each substrate concentration in the series.
-
Data Analysis:
-
Convert the rate of change of absorbance to the rate of reaction (in µmol/min) using the Beer-Lambert law and the molar extinction coefficient of the reduced cofactor.
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation or use a linear transformation (e.g., Lineweaver-Burk plot) to determine the Km and Vmax values.
-
Visualizations
Evolutionary Relationship and Divergence
The following diagram illustrates the evolutionary divergence of this compound and ADH from a common ancestor within the MDR superfamily.
Comparative Analysis Workflow
This diagram outlines the workflow for the comparative analysis of this compound and ADH.
Conclusion
The evolutionary relationship between sorbitol dehydrogenase and alcohol dehydrogenase is a clear example of gene duplication and functional divergence within a large enzyme superfamily. While they share a common ancestor and retain homologous structures and catalytic domains, they have evolved distinct substrate specificities to fulfill different metabolic roles. The comparative analysis of their sequence, structure, and kinetic properties provides a deeper understanding of the molecular mechanisms underlying enzyme evolution and function. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this and other enzyme families.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Alignments and Weblogo [protocols.io]
- 3. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. Enzyme Kinetics [unm.edu]
- 6. uniprot.org [uniprot.org]
- 7. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. National Library of Medicine - National Institutes of Health [nlm.nih.gov]
- 10. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAO Knowledge Repository [openknowledge.fao.org]
- 18. repositorio.usp.br [repositorio.usp.br]
The Link Between SORD Gene Variants and Charcot-Marie-Tooth Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biallelic loss-of-function variants in the sorbitol dehydrogenase (SORD) gene have been identified as a significant cause of autosomal recessive Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN). This discovery has unveiled a new, potentially treatable metabolic pathway in the pathophysiology of this common inherited neuropathy. This technical guide provides a comprehensive overview of the genetic, biochemical, and clinical aspects of SORD-related neuropathy, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction to SORD Deficiency in Charcot-Marie-Tooth Disease
Charcot-Marie-Tooth (CMT) disease is a group of inherited peripheral neuropathies characterized by progressive distal muscle weakness and atrophy, sensory loss, and foot deformities.[1][2][3][4] While over 100 genes have been implicated in CMT, a significant portion of cases remained genetically undiagnosed until the recent identification of SORD mutations.[4][5]
SORD deficiency is now recognized as one of the most common causes of autosomal recessive axonal CMT (CMT2) and dHMN.[1][6][7] The disease is caused by biallelic mutations in the SORD gene, which encodes the enzyme sorbitol dehydrogenase.[1][6][7][8] This enzyme is a key component of the polyol pathway, responsible for converting sorbitol to fructose.[4][5][8][9][10] Loss of SORD function leads to the intracellular accumulation of sorbitol to toxic levels, particularly in peripheral nerves and motor neurons, driving the neuropathy.[5][8][11][12][13][14]
The Polyol Pathway and Pathophysiology
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal physiological conditions, this pathway is minimally active. However, in states of hyperglycemia or, in this case, enzymatic blockage, the flux through this pathway can have significant pathological consequences.
Signaling Pathway
The core of SORD-related CMT pathophysiology lies in the disruption of the polyol pathway.
Caption: The Polyol Pathway and the Pathophysiology of SORD-Related Neuropathy.
Quantitative Data
Prevalence and Mutation Frequency
Biallelic SORD mutations are a significant contributor to previously undiagnosed cases of axonal CMT and dHMN.
| Cohort Description | Number of Patients Screened | Number of Patients with SORD Mutations | Mutation Frequency | Reference |
| Unclarified CMT2 and dHMN (Chinese) | 78 | 5 | 6.4% | [1][7] |
| All Hereditary Neuropathy (Chinese) | 485 | 5 | 1.0% | [1][7] |
| All CMT (Chinese) | 215 | 3 | 1.4% | [2] |
| CMT2 (Chinese) | 40 | 3 | 7.5% | [2] |
| Undiagnosed dHMN and CMT2 (International) | >1,000 families | 45 individuals from 38 families | Up to 10% | [10] |
| Axonal Neuropathy (German) | 166 | 5 | 3.0% | [9][15] |
The most common pathogenic variant identified across multiple studies is c.757delG (p.Ala253GlnfsTer27) .[1][9][15][16][17]
Biomarker Levels: Serum Sorbitol
Elevated serum sorbitol is a reliable biomarker for SORD deficiency.[6]
| Subject Group | Mean Serum Sorbitol Level (ng/mL) | Key Findings | Reference |
| Healthy Controls | ~215 | Baseline for comparison. | [5] |
| Diabetes Patients | ~400 | Elevated, but significantly lower than in SORD-CMT. | [5] |
| SORD-CMT Patients | 22,000 - 38,000 (baseline in INSPIRE trial) | Significantly higher than controls and heterozygous carriers.[6][12] | [6][12] |
Clinical Trial Efficacy Data
Clinical trials of aldose reductase inhibitors aim to reduce the accumulation of toxic sorbitol.
| Clinical Trial | Investigational Drug | Intervention | Key Efficacy Endpoint | Result | Reference |
| INSPIRE (Phase 3) | Govorestat (AT-007) | Oral aldose reductase inhibitor | Reduction in serum sorbitol levels | 52% mean reduction in serum sorbitol after 90 days.[12] | [12][18] |
| Pilot Study | Govorestat (AT-007) | Oral aldose reductase inhibitor | Reduction in serum sorbitol levels | 66% mean reduction in blood sorbitol levels.[12] | [12] |
| SORD-CMT Natural History and Epalrestat Treatment | Epalrestat | 50 mg, three times daily | Change in ONLS scale score and serum sorbitol | Ongoing | [19] |
Experimental Protocols
Genetic Diagnosis
The definitive diagnosis of SORD-related CMT is achieved through genetic testing.
Caption: Workflow for the Genetic Diagnosis of SORD-Related Neuropathy.
Methodology for Next-Generation Sequencing (NGS):
-
Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the ends.
-
Exome Capture: Biotinylated probes targeting the exonic regions of the genome are used to capture the DNA fragments of interest.
-
Sequencing: The captured DNA fragments are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Variants (SNPs and indels) are called and annotated using bioinformatics pipelines. Variants in the SORD gene are filtered and prioritized based on their predicted pathogenicity and inheritance pattern.
Functional Assays
-
Enzyme Activity Assays: Spectrophotometric assays can be used to measure the activity of sorbitol dehydrogenase in patient-derived cells (e.g., fibroblasts) or tissue homogenates. The assay typically monitors the reduction of NAD+ to NADH, which is coupled to the oxidation of sorbitol to fructose.
-
Western Blotting: This technique is used to assess the protein levels of SORD in patient cells, confirming the loss of protein expression resulting from certain mutations.[20]
-
Serum Sorbitol Measurement: Fasting serum sorbitol levels are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS), providing a direct biomarker of the metabolic disruption.[6]
Animal Models
-
Drosophila melanogaster (Fruit Fly) Model: Researchers have created SORD knockout flies, which exhibit nerve damage and impaired movement.[4][10][21] These models are valuable for high-throughput screening of potential therapeutic compounds, such as aldose reductase inhibitors.[4][10]
-
Sord-Knockout Rat Model: A more recent development, the Sord knockout rat, mirrors the human phenotype with a predominantly motor neuropathy that develops over time.[9] This model is crucial for detailed pathophysiological studies and preclinical testing of therapies.[9][14]
Clinical Manifestations and Diagnosis
-
Clinical Phenotype: SORD-related neuropathy typically presents as a length-dependent axonal neuropathy with a predominant motor involvement.[5][6][13] Key clinical features include:
-
Distal muscle weakness and atrophy, primarily in the lower limbs.[1][2][8]
-
Foot deformities such as pes cavus (high arches) and hammer toes.[8]
-
Difficulties with walking and frequent tripping.[8]
-
Sensory loss can be present but is often less prominent than motor symptoms.[6][8]
-
Disease onset is typically in the second decade of life.[6][13]
-
-
Nerve Conduction Studies (NCS): NCS results are consistent with an axonal neuropathy, showing reduced compound motor action potential (CMAP) amplitudes with relatively preserved conduction velocities.[5]
-
Diagnostic Approach: A suspected diagnosis based on clinical presentation and NCS is confirmed by genetic testing for biallelic SORD mutations and can be supported by measuring elevated serum sorbitol levels.[13][22]
Therapeutic Strategies and Drug Development
The understanding of the metabolic basis of SORD-related CMT has paved the way for targeted therapeutic development. The primary strategy is to inhibit aldose reductase, the first enzyme in the polyol pathway, to prevent the production and subsequent accumulation of sorbitol.
Aldose Reductase Inhibitors (ARIs)
Several ARIs are in clinical development or are being repurposed for SORD-related neuropathy.
-
Govorestat (AT-007): A novel ARI currently in a Phase 3 clinical trial (INSPIRE) for the treatment of SORD deficiency.[11][18][23] Interim results have shown a significant reduction in serum sorbitol levels.[12][18]
-
Epalrestat and Ranirestat: These ARIs have shown efficacy in preclinical Drosophila models of SORD deficiency, improving motor function.[4] Epalrestat is the subject of a natural history and treatment study.[19]
Clinical Trial Design Logic
Caption: Logical Flow of a Randomized, Placebo-Controlled Clinical Trial for SORD Neuropathy.
Future Directions and Conclusion
The discovery of the link between SORD gene variants and Charcot-Marie-Tooth disease represents a significant advancement in the field of inherited neuropathies. It has not only provided a genetic diagnosis for a substantial number of patients but has also illuminated a clear, targetable pathogenic mechanism. The ongoing clinical trials with aldose reductase inhibitors hold the promise of the first disease-modifying therapy for this form of CMT. Future research will likely focus on long-term outcomes of these therapies, the identification of additional disease modifiers, and the potential for gene-based therapeutic approaches. This technical guide serves as a foundational resource for researchers and clinicians working to translate these scientific insights into tangible benefits for patients with SORD-related neuropathy.
References
- 1. Frontiers | Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy [frontiersin.org]
- 2. Evaluation of SORD mutations as a novel cause of Charcot‐Marie‐Tooth disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charcot-Marie-Tooth Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 4. patientworthy.com [patientworthy.com]
- 5. expertsincmt.com [expertsincmt.com]
- 6. Genotype and phenotype spectrum of Charcot-Marie-Tooth disease due to mutations in SORD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth a… [ouci.dntb.gov.ua]
- 8. cmtrf.org [cmtrf.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CMT: the SORD gene could be involved in almost 10% of undiagnosed CMT2 cases - Institut de Myologie [institut-myologie.org]
- 11. hnf-cure.org [hnf-cure.org]
- 12. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 13. m.youtube.com [m.youtube.com]
- 14. musculardystrophyuk.org [musculardystrophyuk.org]
- 15. SORDD: mutation frequency and phenotype in predominantly axonal Charcot-Marie-Tooth disease of undefined genetic cause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A medical odyssey of a 72-year-old man with Charcot-Marie-Tooth disease type 2 newly diagnosed with biallelic variants in SORD gene causing sorbitol dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. appliedtherapeutics.com [appliedtherapeutics.com]
Intracellular Localization of Sorbitol Dehydrogenase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, catalyzing the conversion of sorbitol to fructose. Its intracellular localization is a key determinant of its metabolic function and its role in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the current understanding of SORD's subcellular distribution, the experimental methodologies used to determine this localization, and the functional implications for cellular metabolism and drug development. While predominantly a cytosolic enzyme in mammals, its localization in plant cells is more complex, highlighting species-specific metabolic compartmentalization.
Introduction to Sorbitol Dehydrogenase and the Polyol Pathway
Sorbitol Dehydrogenase (EC 1.1.1.14) is the second enzyme in the two-step polyol pathway that converts glucose to fructose. The pathway is initiated by aldose reductase, which reduces glucose to sorbitol, utilizing NADPH as a cofactor. SORD then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[1] In most tissues, glucose is primarily phosphorylated by hexokinase, entering the glycolytic pathway. However, under hyperglycemic conditions, the increased intracellular glucose concentration can lead to a significant flux through the polyol pathway.
The activity and localization of SORD are of particular interest in the context of diabetes mellitus. In tissues with low SORD activity, such as the retina, lens, kidneys, and peripheral nerves, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications like retinopathy, cataracts, nephropathy, and neuropathy.[1] Understanding the precise intracellular location of SORD is therefore crucial for elucidating these pathological mechanisms and for the development of targeted therapeutic interventions.
Intracellular Localization of Sorbitol Dehydrogenase
The subcellular localization of SORD exhibits notable differences between mammalian and plant cells, reflecting divergent metabolic strategies.
Mammalian Cells: A Predominantly Cytosolic Enzyme
In humans and other mammals, Sorbitol Dehydrogenase is primarily considered a cytosolic enzyme.[1] This localization is consistent with its role in the metabolism of sorbitol derived from the cytosolic pool of glucose. The cytosolic localization facilitates the interaction of SORD with its substrate, sorbitol, and the product, fructose, can then readily enter the glycolytic or fructolytic pathways.
While some commercial literature and database entries have anecdotally mentioned a mitochondrial localization for SORD, substantial evidence from peer-reviewed primary research and proteomic studies to support a significant mitochondrial presence in mammals is currently lacking. The consensus in the scientific literature points towards the cytosol as the primary site of SORD activity in mammalian cells.
Plant Cells: A More Complex and Dynamic Localization
In contrast to the relatively static localization in mammals, plant SORD exhibits a more complex and dynamic subcellular distribution. Studies in apple (Malus domestica) have been particularly informative. In apple fruit and leaves, NAD+-dependent SORD (NAD-SDH) has been identified in multiple compartments:
-
Cytosol : Similar to mammals, a significant portion of SORD activity is found in the cytosol.[2]
-
Chloroplasts : Immunogold electron microscopy has demonstrated the presence of NAD-SDH within the chloroplasts of both fruit and leaf cells.[2]
-
Vacuoles : In young and mature apple leaves, NAD-SDH has also been found in electron-opaque deposits within vacuoles.[3]
-
Endoplasmic Reticulum and Vesicles : In the developing cotyledon of apple seeds, NAD-SDH has been localized to the membranes of the endoplasmic reticulum and associated vesicles.
This diverse localization suggests that SORD plays a multifaceted role in plant sorbitol metabolism, which is a primary photosynthetic product and translocated carbohydrate in many Rosaceae species.
Quantitative Analysis of SORD Subcellular Distribution
Quantitative data on the subcellular distribution of SORD is limited, particularly for mammalian cells. The most detailed quantitative study to date has been performed on plant tissues.
| Tissue/Cell Type | Cellular Compartment | Percentage of Total Activity | Reference |
| Apple Cotyledons | 500 x g pellet (containing chloroplasts) | 55% | [4] |
| 105,000 x g supernatant (cytosol) | 35% | [4] |
Note: The study on apple cotyledons by Yamaki (1980) provides the most specific quantitative data found. Further research is needed to quantify the distribution of SORD in various mammalian cell types and tissues.
Experimental Protocols for Determining Intracellular Localization
The determination of SORD's intracellular localization relies on a combination of biochemical and cell biology techniques.
Subcellular Fractionation and Western Blotting
This biochemical approach physically separates cellular organelles based on their size and density through differential centrifugation. The presence and relative abundance of SORD in each fraction are then determined by Western blotting.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The extent of lysis should be monitored by microscopy.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei. The supernatant contains the cytoplasmic and other organellar fractions.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g for 15-20 minutes at 4°C) to pellet the mitochondria.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.
-
Membrane Fraction (Microsomes): For further separation, the cytosolic fraction can be ultracentrifuged (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi).
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for SORD.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against known markers for each compartment (e.g., Histone H3 for the nucleus, Cytochrome c oxidase subunit IV (COXIV) for mitochondria, and GAPDH or β-actin for the cytosol).
-
Immunofluorescence Microscopy
Immunofluorescence (IF) allows for the in-situ visualization of SORD within intact cells, providing spatial context to its localization.
-
Cell Culture and Fixation:
-
Grow adherent cells on glass coverslips or in imaging-compatible plates.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Alternatively, ice-cold methanol can be used for fixation and permeabilization simultaneously.
-
-
Permeabilization and Blocking:
-
If using paraformaldehyde fixation, permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[5]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for SORD, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[5]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. The fluorescence pattern of the SORD antibody will reveal its subcellular localization. Co-localization with organelle-specific markers can be performed to confirm its location.
-
Visualizations of Key Pathways and Workflows
The Polyol Pathway
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for Determining SORD Localization.
Functional Implications and Future Directions
The predominantly cytosolic localization of SORD in mammals has significant implications for its role in both normal physiology and disease. This localization ensures that SORD can efficiently metabolize sorbitol produced by the cytosolic enzyme aldose reductase. In hyperglycemic states, the increased flux through this cytosolic pathway can lead to an altered NADH/NAD+ ratio, which can have widespread effects on cellular redox balance and metabolism.
For drug development professionals, the cytosolic location of SORD is a key consideration in the design of inhibitors. Therapeutic agents targeting SORD must be able to efficiently cross the plasma membrane and accumulate in the cytosol to reach their target.
Future research should focus on obtaining quantitative data for SORD distribution in various mammalian tissues and cell types under different physiological and pathological conditions. Furthermore, while the evidence for a mitochondrial localization of SORD in mammals is currently weak, more comprehensive proteomic studies of highly purified mitochondrial fractions could definitively address this possibility. A deeper understanding of the factors that may regulate the expression and activity of SORD within its specific subcellular compartments will be crucial for developing effective therapies for diabetic complications.
References
- 1. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Ubiquitous distribution and different subcellular localization of sorbitol dehydrogenase in fruit and leaf of apple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitous distribution and different subcellular localization of sorbitol dehydrogenase in fruit and leaf of apple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to the Cofactors and Coenzymes Required for Sorbitol Dehydrogenase (SPDH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a critical enzyme in the polyol pathway, catalyzing the reversible oxidation of sorbitol to fructose. This reaction is a key metabolic step, linking glucose metabolism to fructose production. The activity of SDH is intrinsically dependent on specific cofactors and coenzymes that are essential for its catalytic function. Understanding these requirements is paramount for researchers investigating metabolic disorders, particularly diabetic complications, where the polyol pathway is often dysregulated. This guide provides a comprehensive overview of the cofactors and coenzymes necessary for SPDH activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Cofactors and Coenzymes for this compound Activity
The catalytic activity of Sorbitol Dehydrogenase is critically dependent on the presence of a specific coenzyme and a metal cofactor.
-
Coenzyme: Nicotinamide Adenine Dinucleotide (NAD+) this compound is a member of the NAD+-dependent dehydrogenase family of enzymes. In the forward reaction (oxidation of sorbitol), NAD+ acts as an electron acceptor, being reduced to NADH. Conversely, in the reverse reaction (reduction of fructose), NADH serves as the electron donor, being oxidized to NAD+. The reaction catalyzed by this compound is as follows:
D-Sorbitol + NAD+ ⇌ D-Fructose + NADH + H+[1]
The availability of NAD+ is a crucial determinant of this compound activity. The enzyme cannot utilize NADP+ as an electron acceptor[1].
-
Cofactor: Zinc (Zn2+) this compound is a zinc-containing metalloenzyme[2]. Each subunit of the tetrameric enzyme contains one zinc atom that is essential for its catalytic activity[2][3]. The zinc ion is located at the active site and plays a crucial role in substrate binding and catalysis[3][4]. Structural studies of human SDH have shown that in the apo and NAD+ complex, the catalytic zinc is coordinated by His69, Cys44, Glu70, and a water molecule[4]. The zinc ion acts as a Lewis acid, polarizing the hydroxyl group of sorbitol to facilitate hydride transfer to NAD+.
Quantitative Data: Kinetic Parameters of this compound
The following table summarizes the key kinetic parameters of this compound from various biological sources, highlighting the enzyme's affinity for its substrates and coenzyme.
| Species/Tissue | Substrate | Km | Vmax | Reference |
| Bacillus fructosus | D-Sorbitol | 1.1 x 10-2 M | Not Reported | [5] |
| NAD+ | 2.2 x 10-4 M | Not Reported | [5] | |
| Japanese Pear Fruit | Sorbitol | 96.4 ± 8.60 mM | 916.7 nKatal/mg protein | [6][7] |
| Fructose | 4239 ± 33.5 mM | Not Reported | [6][7] | |
| Chicken Liver | NAD+ | 210 ± 62 µM | Not Reported | [8] |
| Sorbitol | 3.2 ± 0.54 mM | Not Reported | [8] | |
| NADH | 240 ± 58 µM | Not Reported | [8] | |
| Fructose | 1000 ± 140 mM | Not Reported | [8] | |
| Peach | Sorbitol | 37.7 mM | Not Reported | [9] |
Experimental Protocols for Measuring this compound Activity
The determination of this compound activity is crucial for studying its function and inhibition. The most common method is a spectrophotometric assay that measures the rate of NADH formation or consumption at 340 nm. Below is a generalized protocol based on common laboratory practices and commercially available kits.
Principle
The activity of this compound is determined by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD+ to NADH (in the forward reaction) or NADH to NAD+ (in the reverse reaction).
Materials and Reagents
-
Spectrophotometer with temperature control
-
Cuvettes or 96-well microplate
-
Assay Buffer: e.g., 100 mM TRIS-HCl, pH 9.0
-
Substrate solution: D-Sorbitol (for forward reaction) or D-Fructose (for reverse reaction) dissolved in assay buffer.
-
Coenzyme solution: NAD+ (for forward reaction) or NADH (for reverse reaction) dissolved in assay buffer.
-
Enzyme sample (e.g., purified enzyme, tissue homogenate, cell lysate)
-
(Optional for colorimetric assay) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Diaphorase[10][11]
Detailed Methodology
1. Sample Preparation:
-
Tissue: Homogenize tissue (e.g., 50 mg) in cold PBS buffer (pH 7.4). Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is used for the assay.[10][11]
-
Cells: Collect cells by centrifugation. Homogenize or sonicate cells in cold PBS buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant is used for the assay.[10][11]
2. Assay Procedure (Forward Reaction - Sorbitol Oxidation):
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the reaction mixture in a cuvette or microplate well. A typical reaction mixture may contain:
-
Assay Buffer (e.g., 100 mM TRIS-HCl, pH 9.0)
-
NAD+ solution (final concentration, e.g., 2 mM)
-
D-Sorbitol solution (final concentration, e.g., 100 mM)
-
-
Add the enzyme sample to the reaction mixture to initiate the reaction. The final volume should be constant for all assays.
-
Immediately start monitoring the increase in absorbance at 340 nm over a defined period (e.g., 5-15 minutes). Record the absorbance at regular intervals.
3. Calculation of Enzyme Activity:
The rate of change in absorbance (ΔA/min) is used to calculate the enzyme activity. The activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
The calculation is as follows:
Activity (U/mL) = (ΔA/min) * (Total reaction volume in mL) / (ε * path length in cm * volume of enzyme sample in mL)
Where:
-
ΔA/min is the linear rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Path length is the light path of the cuvette or microplate well (typically 1 cm for a standard cuvette).
4. Colorimetric Assay Variation:
For colorimetric assays, the NADH produced is used to reduce a tetrazolium salt like MTT to a colored formazan product in the presence of diaphorase. The increase in absorbance of the formazan is measured at a specific wavelength (e.g., 565 nm)[10][11].
Visualizations
Signaling Pathway: The Polyol Pathway
The polyol pathway is the primary metabolic route involving this compound. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and fructose in tissues that do not depend on insulin for glucose uptake. This process is implicated in the pathogenesis of diabetic complications.[12][13]
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow: this compound Activity Assay
The following diagram illustrates a typical workflow for determining this compound activity from a biological sample.
Caption: A generalized workflow for an this compound enzyme activity assay.
Logical Relationship: Cofactors in this compound Catalysis
This diagram illustrates the essential roles of NAD+ and Zn2+ in the catalytic mechanism of this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. Sorbitol dehydrogenase is a zinc enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc coordination in mammalian sorbitol dehydrogenase. Replacement of putative zinc ligands by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallographic and kinetic studies of human sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification and characterization of a NAD+-dependent sorbitol dehydrogenase from Japanese pear fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Polyol pathway - Wikipedia [en.wikipedia.org]
- 13. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Physiological Substrates of Sorbit-ol Dehydrogenase (SORD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological substrates of Sorbitol Dehydrogenase (SORD), a critical enzyme in the polyol pathway. This document details the enzyme's substrate specificity, kinetic parameters, and the methodologies used to characterize its activity, offering valuable insights for research and therapeutic development.
Introduction to Sorbitol Dehydrogenase (SORD)
Sorbitol Dehydrogenase (SORD), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a cytosolic, zinc-containing enzyme that plays a pivotal role in carbohydrate metabolism. It catalyzes the second step in the polyol pathway, the reversible NAD+-dependent oxidation of sorbitol to fructose.[1][2] This pathway provides an alternative route for glucose metabolism, particularly in tissues that do not require insulin for glucose uptake.
The physiological significance of SORD is underscored by its tissue-specific expression. While abundant in the liver, seminal vesicles, and ovaries, its levels are notably low or absent in the retina, lens, kidneys, and Schwann cells.[1] This differential expression is a key factor in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the first enzyme of the polyol pathway, aldose reductase, converts excess glucose to sorbitol. In tissues with low SORD activity, sorbitol accumulates, leading to osmotic stress and subsequent cellular damage, contributing to conditions such as retinopathy, cataracts, nephropathy, and neuropathy.[1]
Physiological Substrates and Specificity
The primary physiological reaction catalyzed by SORD is the interconversion of sorbitol and fructose.[2] However, extensive research, particularly on sheep liver SORD, has revealed that the enzyme exhibits broad specificity for a variety of polyols and other secondary alcohols.
The substrate specificity of SORD is stereoselective. The enzyme preferentially catalyzes the oxidation of secondary alcohols with a specific configuration of hydroxyl groups. The catalytic efficiency, as indicated by the specificity constant (kcat/Km), is influenced by the substrate's configuration and the pH of the environment.
Quantitative Data on Substrate Specificity
The following table summarizes the kinetic parameters of sheep liver Sorbitol Dehydrogenase with various substrates. This data provides a quantitative comparison of the enzyme's affinity and catalytic efficiency for different physiological and non-physiological polyols.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |
| D-Sorbitol | 0.45 | 25 | 56 |
| L-Iditol | 0.15 | 24 | 160 |
| Xylitol | 0.25 | 26 | 104 |
| Ribitol | 1.4 | 24 | 17 |
| L-Threitol | 0.8 | 25 | 31 |
| D-Mannitol | 1.8 | 1.1 | 0.6 |
| Galactitol | 10 | 0.7 | 0.07 |
| L-Arabinitol | 12 | 22 | 1.8 |
| Perseitol | 0.13 | 24 | 185 |
| Volemitol | 0.16 | 24 | 150 |
Data extracted from Lindstad et al. (1998), The Biochemical Journal.
Signaling and Metabolic Pathways
SORD is a key component of the polyol pathway, which integrates with central carbon metabolism. The activity of this pathway has significant implications for the cellular redox state and can influence other metabolic routes.
The Polyol Pathway
The polyol pathway consists of two enzymatic reactions that convert glucose to fructose.
Caption: The two-step Polyol Pathway converting glucose to fructose.
Interaction with Cellular Metabolism
The polyol pathway influences other metabolic pathways primarily through its consumption of NADPH and production of NADH. The resulting shift in the NAD+/NADH ratio can impact glycolysis, the Krebs cycle, and the pentose phosphate pathway.[1] An increased NADH/NAD+ ratio can inhibit key dehydrogenases in these pathways.[1]
Caption: Interaction of the Polyol Pathway with other metabolic routes.
Experimental Protocols
Accurate determination of SORD activity and substrate specificity is crucial for research and drug development. The following sections provide detailed methodologies for these key experiments.
Sorbitol Dehydrogenase Activity Assay
This protocol is based on a colorimetric method where the production of NADH is coupled to the reduction of a tetrazolium salt, MTT, by diaphorase, resulting in a colored formazan product.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2
-
Substrate Solution: 400 mM D-Sorbitol in Assay Buffer
-
NAD+/MTT Solution: 10 mM NAD+ and 1 mM MTT in Assay Buffer
-
Diaphorase Solution: 1 U/mL in Assay Buffer
-
Sample: Cell or tissue lysate, serum, or purified enzyme
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize 50 mg of tissue in 200 µL of cold PBS. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Cells: Harvest cells and resuspend in cold PBS. Sonicate or homogenize the cell suspension. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Serum/Plasma: Can be used directly.
-
-
Assay Reaction:
-
Prepare a Working Reagent by mixing the Substrate Solution, NAD+/MTT Solution, and Diaphorase Solution in a ratio of 2:8:1, with 75 parts of Assay Buffer.
-
Add 20 µL of the sample to a well of the 96-well plate.
-
Add 80 µL of the Working Reagent to initiate the reaction.
-
Mix gently and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Measurement:
-
Measure the absorbance at 565 nm kinetically over a period of 10-20 minutes, taking readings every minute.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance (ΔOD/min).
-
Calculate the SORD activity using the molar extinction coefficient of the reduced MTT. One unit of SORD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose (or NADH) per minute under the assay conditions.
-
Determination of Substrate Specificity
This protocol outlines the procedure to determine the kinetic parameters (Km and kcat) of SORD for various potential substrates.
Materials:
-
Purified Sorbitol Dehydrogenase
-
Assay Buffer (100 mM Tris-HCl, pH 8.2)
-
NAD+ solution (10 mM)
-
A series of concentrations for each test substrate (e.g., 0.1x to 10x the expected Km)
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a fixed concentration of SORD and NAD+ (saturating concentration, e.g., 2 mM).
-
Add varying concentrations of the test substrate to different wells.
-
-
Measurement:
-
Initiate the reaction by adding the enzyme.
-
Measure the initial rate of NADH formation by monitoring the increase in absorbance at 340 nm (the absorbance maximum of NADH).
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
The substrate specificity is determined by comparing the kcat/Km values for each substrate.
-
Experimental Workflow for Substrate Specificity
The following diagram illustrates the typical workflow for determining the substrate specificity of SORD.
Caption: Workflow for determining SORD substrate specificity.
Conclusion
Sorbitol Dehydrogenase is a versatile enzyme with a broad substrate range beyond its namesake, sorbitol. Its role in the polyol pathway and its tissue-specific expression make it a significant area of study, particularly in the context of diabetic complications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of SORD and to explore its potential as a therapeutic target. A thorough understanding of its substrate specificity and kinetic properties is paramount for the design of effective inhibitors or modulators of its activity.
References
The Impact of Hyperglycemia on Sorbitol Dehydrogenase Flux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperglycemia, a hallmark of diabetes mellitus, profoundly alters cellular metabolism, leading to the activation and increased flux through the polyol pathway. This pathway, a two-step metabolic route, converts glucose to fructose via the intermediate sorbitol. The second enzyme in this pathway, Sorbitol Dehydrogenase (SDH), plays a critical role in this conversion, and its activity under hyperglycemic conditions contributes significantly to the pathophysiology of diabetic complications. This technical guide provides an in-depth analysis of the impact of hyperglycemia on SDH flux, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. The increased flux through SDH under high glucose conditions leads to an accumulation of fructose and a shift in the cellular redox state, specifically an increase in the NADH/NAD+ ratio. These alterations are implicated in the development of diabetic complications such as neuropathy, nephropathy, and cataracts.
The Polyol Pathway and the Role of Sorbitol Dehydrogenase
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the glycolytic pathway becomes saturated, leading to an increased shunting of glucose into the polyol pathway.[1] This pathway consists of two primary enzymatic reactions:
-
Aldose Reductase: Glucose is reduced to sorbitol by aldose reductase, a reaction that consumes NADPH.
-
Sorbitol Dehydrogenase (SDH): Sorbitol is then oxidized to fructose by SDH, a reaction that reduces NAD+ to NADH.[1]
The activation of this pathway under hyperglycemia is significant, with estimates suggesting that up to 30% of glucose can be metabolized through this route in diabetic individuals, compared to approximately 3% in normoglycemic conditions. The consequences of this increased flux are multifaceted, contributing to cellular stress through several mechanisms:
-
Osmotic Stress: The accumulation of sorbitol, an osmotically active polyol, leads to an influx of water into cells, causing osmotic stress and potential cell damage. This is particularly relevant in tissues that do not require insulin for glucose uptake, such as the lens, retina, and Schwann cells.
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for the regeneration of the antioxidant glutathione. This depletion impairs the cell's ability to combat oxidative stress.
-
Redox Imbalance: The SDH-catalyzed conversion of sorbitol to fructose generates NADH, leading to an increased intracellular NADH/NAD+ ratio.[1] This altered redox state can have widespread effects on cellular metabolism and function, including the inhibition of enzymes that require NAD+ and the potential for increased production of reactive oxygen species (ROS) by the mitochondrial electron transport chain.
Quantitative Impact of Hyperglycemia on SDH Flux and Metabolite Levels
The following tables summarize quantitative data from various studies, illustrating the impact of hyperglycemia on SDH activity and the concentrations of sorbitol and fructose in different tissues.
| Tissue | Condition | Sorbitol Dehydrogenase Activity | Reference |
| Erythrocytes | Diabetic Patients | 0.219 ± 0.085 U/min/g Hb | [2] |
| Normal Donors | 0.34 ± 0.094 U/min/g Hb | [2] | |
| Lens (Rat) | Diabetic | ~1.5 U/mg protein (estimated from graph) | [3] |
| Normal | ~2.5 U/mg protein (estimated from graph) | [3] | |
| Sciatic Nerve (Rat) | Diabetic | ~1.2 U/mg protein (estimated from graph) | [3] |
| Normal | ~1.8 U/mg protein (estimated from graph) | [3] | |
| Kidney (Rat) | Diabetic | ~1.8 U/mg protein (estimated from graph) | [3] |
| Normal | ~2.5 U/mg protein (estimated from graph) | [3] |
| Tissue | Animal Model | Condition | Sorbitol (nmol/mg protein or g tissue) | Fructose (nmol/mg protein or g tissue) | Reference |
| Lens | Rat | Normal | ~5 | ~2 | [4] |
| Diabetic | ~100 | ~25 | [4] | ||
| Insulin-Treated Diabetic | ~20 | ~10 | [4] | ||
| Mouse | Normal | ~1 | ~2 | [4] | |
| Diabetic | ~5 | ~5 | [4] | ||
| Insulin-Treated Diabetic | ~2 | ~3 | [4] | ||
| Liver | Rat | Normal | ~2 | ~5 | [4] |
| Diabetic | ~5 | ~15 | [4] | ||
| Insulin-Treated Diabetic | ~3 | ~8 | [4] | ||
| Mouse | Normal | ~2 | ~5 | [4] | |
| Diabetic | ~5 | ~15 | [4] | ||
| Insulin-Treated Diabetic | ~3 | ~8 | [4] | ||
| Sciatic Nerve | Rat | Normal | ~0.5 | ~1 | [5] |
| Diabetic | ~5 | ~4 | [5] | ||
| Retina | Rat | Normal | ~1 | ~2 | [5] |
| Diabetic | ~4 | ~5 | [5] |
Experimental Protocols
Measurement of Sorbitol Dehydrogenase (SDH) Activity
This protocol describes a common spectrophotometric method for determining SDH activity in tissue homogenates.
4.1.1 Reagents
-
Homogenization Buffer: 0.1 M Tris-HCl buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA.
-
Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0.
-
Substrate Solution: 500 mM D-sorbitol in Assay Buffer.
-
Cofactor Solution: 10 mM NAD+ in distilled water.
-
Protein Assay Reagent: (e.g., Bradford or BCA reagent)
4.1.2 Procedure
-
Tissue Homogenization:
-
Excise tissue and immediately place in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer or a similar device on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the supernatant using a standard protein assay method.
-
-
Enzyme Assay:
-
In a cuvette, mix the following reagents:
-
800 µL Assay Buffer
-
100 µL Substrate Solution (D-sorbitol)
-
50 µL Cofactor Solution (NAD+)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the tissue supernatant.
-
Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The rate of NADH formation is directly proportional to the SDH activity.
-
-
Calculation of SDH Activity:
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
SDH activity (U/mg protein) = (ΔA/min * Total reaction volume (mL)) / (Molar extinction coefficient of NADH * mg of protein in the assay * light path (cm))
-
The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
One unit (U) of SDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
-
Quantification of Sorbitol and Fructose by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sorbitol and fructose in biological samples.
4.2.1 Reagents and Materials
-
Extraction Solution: 80% Methanol in water.
-
Internal Standards: Stable isotope-labeled sorbitol (e.g., Sorbitol-13C6) and fructose (e.g., Fructose-13C6).
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
4.2.2 Procedure
-
Sample Preparation:
-
To 100 µL of tissue homogenate or plasma, add 400 µL of ice-cold extraction solution containing the internal standards.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Perform chromatographic separation using a gradient of Mobile Phase A and Mobile Phase B.
-
Detect and quantify sorbitol, fructose, and their internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Establish specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations of sorbitol and fructose with a fixed concentration of the internal standards.
-
Calculate the concentration of sorbitol and fructose in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oxidative stress, epigenetic regulation and pathological processes of lens epithelial cells underlying diabetic cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Diabetic neuropathies. Metabolism of sorbitol in sciatic nerve tissue in streptozotocin diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
An In-Depth Technical Guide on the Role of Sorbitol Dehydrogenase in Non-Diabetic Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peripheral neuropathy, a debilitating condition characterized by damage to peripheral nerves, is a significant clinical challenge. While the role of the polyol pathway, and specifically the enzyme sorbitol dehydrogenase (SDH), is well-established in the pathogenesis of diabetic neuropathy, its involvement in non-diabetic peripheral neuropathies is less understood. This technical guide explores the current understanding of SDH in the context of non-diabetic peripheral neuropathy, synthesizing available data, outlining key experimental protocols, and proposing potential mechanisms of action. A central hypothesis is that oxidative stress, a common factor in various non-diabetic neuropathies, may activate the polyol pathway, leading to an accumulation of sorbitol and fructose, and subsequent nerve injury. This document provides a foundational resource for researchers and drug development professionals investigating novel therapeutic targets for these conditions.
Introduction: The Polyol Pathway and Sorbitol Dehydrogenase
The polyol pathway is a two-step metabolic route that converts glucose into fructose. Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, its activity can be significantly upregulated in certain pathological states.
The pathway is initiated by the enzyme aldose reductase (AR) , which reduces glucose to sorbitol, consuming NADPH in the process. Subsequently, sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
In the context of diabetic neuropathy, chronic hyperglycemia leads to a sustained influx of glucose into nerve cells, overwhelming the capacity of glycolysis. This results in the shunting of excess glucose through the polyol pathway, leading to the accumulation of sorbitol and fructose. This accumulation is thought to contribute to nerve damage through several mechanisms, including osmotic stress, increased oxidative stress, and altered redox balance. While the link to hyperglycemia is clear in diabetic neuropathy, the activation of this pathway in non-diabetic conditions is an area of growing interest.
The Hypothesized Role of SDH in Non-Diabetic Peripheral Neuropathy
While direct evidence for the involvement of SDH in non-diabetic peripheral neuropathies is still emerging, a compelling hypothesis centers on the role of oxidative stress . Many forms of non-diabetic peripheral neuropathy, including those induced by chemotherapy, toxins, and certain hereditary conditions, are characterized by increased oxidative stress.
Oxidative stress is known to activate aldose reductase, the first and rate-limiting enzyme of the polyol pathway. This activation would lead to the conversion of available glucose to sorbitol, which would then be a substrate for SDH. The subsequent production of fructose and the alteration of the NAD+/NADH ratio by SDH could contribute to the downstream pathological effects observed in nerve tissue.
Potential Mechanisms of SDH-Mediated Nerve Damage
Should the polyol pathway be activated in non-diabetic neuropathy, SDH could contribute to nerve injury through the following mechanisms:
-
Fructose Accumulation: The fructose generated by SDH can be further metabolized to fructose-3-phosphate and 3-deoxyglucosone, which are potent glycating agents and precursors of advanced glycation end products (AGEs). AGEs can damage nerve proteins and lipids, leading to impaired nerve function.
-
Altered Redox State: The conversion of sorbitol to fructose by SDH reduces NAD+ to NADH, altering the cytosolic NAD+/NADH ratio. This shift in redox balance can impair the function of other NAD+-dependent enzymes and contribute to mitochondrial dysfunction.
-
Energy Imbalance: Changes in the NAD+/NADH ratio can impact cellular energy metabolism, potentially leading to a state of energy deficit within the nerve cells.
Quantitative Data
Currently, there is a paucity of direct quantitative data on SDH activity and polyol pathway intermediates in animal models of non-diabetic peripheral neuropathy. The majority of available data comes from studies on diabetic models. However, these data can serve as a valuable reference for future investigations into non-diabetic conditions.
Table 1: Sorbitol and Fructose Levels in Sciatic Nerve of Diabetic vs. Non-Diabetic Models
| Species | Condition | Sciatic Nerve Sorbitol (Fold Increase vs. Control) | Sciatic Nerve Fructose (Fold Increase vs. Control) | Reference |
| Mouse | Non-Diabetic (SDH-deficient) | 4.3 | No significant change | [1] |
| Mouse | Diabetic | 16.6 | 2.4 | [1] |
| Mouse | Diabetic (SDH-deficient) | 38.1 | No significant change | [1] |
This table highlights the significant increase in sorbitol and fructose in the sciatic nerve of diabetic mice. Notably, in SDH-deficient mice, sorbitol accumulation is exacerbated, while fructose levels do not increase, confirming the role of SDH in fructose production within the nerve.
Signaling Pathways and Experimental Workflows
The Polyol Pathway
The following diagram illustrates the core reactions of the polyol pathway.
References
Methodological & Application
Protocol for Sorbitol Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a cytosolic enzyme that plays a crucial role in the polyol pathway of glucose metabolism. It catalyzes the reversible oxidation of sorbitol to fructose with the concomitant reduction of NAD+ to NADH.[1][2][3] The activity of SDH is particularly prominent in the liver, kidney, and seminal vesicles.[1] Elevated levels of SDH in serum are a specific indicator of hepatocellular damage, making it a valuable biomarker in the diagnosis and monitoring of liver diseases.[1][4][5][6] This document provides detailed protocols for a colorimetric assay to determine SDH activity in various biological samples.
Assay Principle
The colorimetric assay for SDH activity is based on a coupled enzymatic reaction. In the first step, SDH catalyzes the oxidation of sorbitol to fructose, which is coupled with the reduction of the tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), in a reaction facilitated by NADH and diaphorase. The reduction of MTT produces a colored formazan product that absorbs light maximally at 565 nm.[4][5][6] The rate of formazan formation is directly proportional to the SDH activity in the sample.[4][6]
An alternative method involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as fructose is converted to sorbitol.[1][7] A fluorometric method can also be employed, which measures the formation of NADH through its fluorescence.[8][9][10]
Signaling Pathway
Caption: Sorbitol Dehydrogenase (SDH) catalyzes the conversion of Sorbitol to Fructose.
Experimental Workflow
Caption: General workflow for the Sorbitol Dehydrogenase activity assay.
Materials and Reagents
| Reagent | Storage Temperature |
| Assay Buffer | -20°C |
| Substrate (Sorbitol) | -20°C |
| NAD/MTT Solution | -20°C (Protect from light) |
| Diaphorase | -20°C |
| Calibrator | -20°C |
| 96-well flat-bottom plate | Room Temperature |
| Spectrophotometric multiwell plate reader | - |
Experimental Protocols
Sample Preparation
Serum and Plasma: Serum and plasma can be assayed directly.[4][6] It is recommended to perform the assay within 5 hours of sample collection as SDH can be unstable.[7]
Tissue:
-
Rinse tissue with cold Phosphate Buffered Saline (PBS, pH 7.4) to remove any blood.[4][6]
-
Homogenize approximately 50 mg of tissue in 200 µL of cold PBS.[4][6]
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.[4][6]
-
Collect the supernatant for the assay. Keep samples on ice.[11]
Cells:
-
Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C. For adherent cells, use a rubber policeman to detach them.[6]
-
Resuspend the cell pellet in an appropriate volume of cold PBS.
-
Homogenize or sonicate the cells.[6]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[6]
-
Collect the supernatant for the assay.
Assay Procedure (Colorimetric)
This protocol is based on a kinetic reaction and should be performed without delay.[4][6]
-
Reagent Preparation:
-
Equilibrate all reagents to the desired reaction temperature (e.g., 25°C or 37°C).[4][6]
-
Prepare a Working Reagent (WR) for all wells. For each reaction, mix the following in the specified ratio (example from a commercial kit):
-
75 µL Assay Buffer
-
2 µL Substrate
-
8 µL NAD/MTT Solution
-
1 µL Diaphorase[4]
-
-
-
Assay Plate Setup:
-
Reaction Initiation and Measurement:
-
Quickly add 80 µL of the Working Reagent to all sample and blank wells. A multichannel pipettor is recommended for consistency.[4][6]
-
Briefly tap the plate to mix.[4]
-
Immediately start reading the absorbance at 565 nm (OD565nm) in kinetic mode. Record readings at multiple time points, for example, at 3 minutes (OD3) and 15 minutes (OD15).[4][6]
-
Data Analysis
-
Calculate the change in absorbance (ΔOD):
-
For each sample: ΔOD_Sample = OD15_Sample - OD3_Sample
-
For the blank: ΔOD_Blank = OD15_Blank - OD3_Blank
-
-
Calculate SDH Activity: The SDH activity can be calculated using the following formula, which incorporates a calibrator to determine the light pathlength:
SDH Activity (U/L) = [(ΔOD_Sample - ΔOD_Blank) / (OD_Calibrator - OD_H2O)] * (Calibrator Value) * (Reaction Volume / Sample Volume) * (1 / Time) * Dilution Factor
-
Unit Definition: 1 Unit (U) of SDH is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-sorbitol to fructose per minute at a specific pH (e.g., pH 8.2).[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Detection Range | 0.1 - 125 U/L | [4][6][12] |
| Wavelength (Colorimetric) | 565 nm | [4][6] |
| Wavelength (Spectrophotometric) | 340 nm | [1][2] |
| Incubation Temperature | 25°C or 37°C | [4][6] |
| Reaction Time | 12 minutes (or longer for low activity) | [4][6] |
Normal SDH Activity Ranges in Serum:
| Species | Mean Activity (U/L) | Range (U/L) | Reference |
| Human (adult) | 1.7 | 1 - 3 | [13] |
| Rat | 4.4 | 3 - 6 | [13] |
| Dog | 5.8 | 3 - 9 | [13] |
| Mouse | 26.8 | 22 - 34 | [13] |
These values are suggested guidelines. Each laboratory should establish its own expected range.[1]
Troubleshooting and Considerations
-
Sample Stability: SDH is relatively unstable. Samples should be processed and assayed as quickly as possible.[7]
-
High Activity Samples: If the SDH activity in a sample exceeds the linear range, dilute the sample with 0.9% saline or PBS and re-assay, incorporating the dilution factor in the calculation.[1][6]
-
Low Activity Samples: For samples with very low SDH activity (< 1 U/L), the reaction time can be extended (e.g., up to 2 hours). It is recommended to perform a kinetic analysis to ensure the activity remains linear over the chosen time points.[6]
-
Interfering Substances: The presence of other polyols may interfere with the assay, as SDH can oxidize substrates other than sorbitol, such as xylitol and ribitol.[14][15]
-
Reagent Deterioration: Reagent solutions should be clear. Turbidity may indicate deterioration.[1]
References
- 1. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. bioassaysys.com [bioassaysys.com]
- 7. catachem.com [catachem.com]
- 8. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorimetric method for red blood cell sorbitol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 12. Bioassay Systems QuantiChrom Sorbitol Dehydrogenase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 13. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 15. libios.fr [libios.fr]
Spectrophotometric Assay for Sorbitol Dehydrogenase (SPDH) Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SPDH), also known as L-iditol dehydrogenase (EC 1.1.1.14), is a key enzyme in the polyol pathway. It catalyzes the reversible NAD+-dependent oxidation of sorbitol to fructose.[1] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. The first enzyme in the pathway, aldose reductase, converts excess glucose to sorbitol. This compound then converts sorbitol to fructose.[2][3][4] The accumulation of sorbitol and the subsequent increase in the NADH/NAD+ ratio due to this compound activity have been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[4][5] Therefore, the inhibition of this compound is a potential therapeutic strategy for the management of these conditions.
These application notes provide a detailed protocol for a spectrophotometric assay to determine the kinetic parameters of this compound. This assay is fundamental for characterizing the enzyme's activity and for screening potential inhibitors in a drug discovery context. The protocol is based on monitoring the change in absorbance of NADH, which has a distinct absorbance maximum at 340 nm.
Principle of the Assay
The kinetic activity of this compound can be measured in two directions: the forward reaction (sorbitol to fructose) or the reverse reaction (fructose to sorbitol).
-
Forward Reaction (Sorbitol Oxidation): In the presence of sorbitol and NAD+, this compound catalyzes the production of fructose and NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Reverse Reaction (Fructose Reduction): In the presence of fructose and NADH, this compound catalyzes the production of sorbitol and NAD+. The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.[1]
The choice of direction depends on the specific research question and the availability of reagents. The reverse reaction is often preferred for inhibitor screening as it is generally faster.
Signaling Pathway and Experimental Workflow
Caption: The Polyol Pathway illustrating the two-step conversion of glucose to fructose.
Caption: Experimental workflow for determining this compound enzyme kinetics.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Human Recombinant this compound | Commercially available | Varies |
| D-Sorbitol | Sigma-Aldrich | S1876 |
| D-Fructose | Sigma-Aldrich | F0127 |
| β-Nicotinamide adenine dinucleotide hydrate (NAD+) | Sigma-Aldrich | N7004 |
| β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate (NADH) | Sigma-Aldrich | N8129 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well UV-transparent microplates | Corning | 3635 |
| Spectrophotometer (plate reader or cuvette-based) | Varies | Varies |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax) for Sorbitol (Forward Reaction)
This protocol is designed to determine the kinetic parameters of this compound with respect to its substrate, sorbitol.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
NAD+ Stock Solution: 20 mM in deionized water. Store at -20°C.
-
Sorbitol Stock Solution: 1 M in deionized water. Store at 4°C.
-
This compound Enzyme Stock Solution: Prepare a stock solution of purified this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA). The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
2. Assay Procedure:
-
Prepare a series of sorbitol dilutions from the 1 M stock solution in deionized water to achieve final concentrations in the assay ranging from approximately 0.1x to 10x the expected Km. A typical range to start with is 0.1 mM to 10 mM.
-
In a 96-well UV-transparent microplate, add the following reagents to each well for a final volume of 200 µL:
-
Assay Buffer
-
Sorbitol (at varying concentrations)
-
NAD+ (to a final concentration of 1.36 mM)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of this compound enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
3. Data Analysis:
-
For each sorbitol concentration, plot absorbance at 340 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve. The velocity is the slope of this line (ΔA340/min).
-
Convert V₀ from ΔA340/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Plot V₀ versus the corresponding sorbitol concentration to generate a Michaelis-Menten plot.
-
To determine Km and Vmax, create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[Sorbitol].
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope is Km/Vmax.
Protocol 2: Screening for this compound Inhibitors (Reverse Reaction)
This protocol is optimized for high-throughput screening of potential this compound inhibitors using the reverse reaction.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
NADH Stock Solution: 10 mM in deionized water. Store at -20°C in the dark.
-
Fructose Stock Solution: 2 M in deionized water. Store at 4°C.
-
This compound Enzyme Stock Solution: As described in Protocol 1.
-
Inhibitor Stock Solutions: Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
2. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Fructose (to a final concentration near its Km, e.g., 100-200 mM)
-
NADH (to a final concentration of approximately 0.1-0.2 mM)
-
Potential inhibitor at various concentrations (ensure the final solvent concentration is consistent across all wells and does not exceed 1%). Include a no-inhibitor control.
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of this compound enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over time.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Data for Michaelis-Menten Kinetics of this compound (Forward Reaction)
| [Sorbitol] (mM) | Initial Velocity (V₀) (µmol/min) | 1/[Sorbitol] (mM⁻¹) | 1/V₀ (min/µmol) |
| 0.2 | 0.05 | 5.00 | 20.00 |
| 0.4 | 0.09 | 2.50 | 11.11 |
| 0.8 | 0.15 | 1.25 | 6.67 |
| 1.6 | 0.22 | 0.63 | 4.55 |
| 3.2 | 0.30 | 0.31 | 3.33 |
| 6.4 | 0.38 | 0.16 | 2.63 |
| 12.8 | 0.45 | 0.08 | 2.22 |
Table 2: Known Inhibitors of Sorbitol Dehydrogenase
| Inhibitor | IC50/Ki | Notes |
| Flavin adenine dinucleotide disodium hydrate | 0.192 µM (IC50) | Identified through virtual screening.[2] |
| (+)-Amethopterin | 1.1 µM (IC50) | Identified through virtual screening.[2] |
| 3-hydroxy-2-napthoic(2-hydroxybenzylidene) hydrazide | 1.2 µM (IC50) | Identified through virtual screening.[2] |
| Folic acid | 4.5 µM (IC50) | Identified through virtual screening.[2] |
| Quercetin | - | A naturally occurring flavonoid with reported inhibitory effects.[3] |
| Resveratrol | - | A naturally occurring polyphenol with reported inhibitory effects.[3] |
| Genistein | - | A naturally occurring isoflavone with reported inhibitory effects.[3] |
| Sorbitol dehydrogenase-IN-1 | 5 nM (IC50 for human) | A potent and orally active inhibitor.[5] |
| SDI-711 (CP-470711) | - | A potent inhibitor used in preclinical studies.[6] |
Conclusion
The spectrophotometric assay for this compound kinetics is a robust and reproducible method for characterizing the enzyme and for screening potential inhibitors. By accurately determining kinetic parameters such as Km and Vmax, researchers can gain valuable insights into the enzyme's function and its role in disease. For drug development professionals, this assay provides a critical tool for the identification and characterization of novel therapeutic agents targeting the polyol pathway for the treatment of diabetic complications.
References
- 1. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent sorbitol dehydrogenase inhibitor exacerbates sympathetic autonomic neuropathy in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Purification of Recombinant Human Sorbitol Dehydrogenase from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a key cytosolic enzyme in the polyol pathway that catalyzes the NAD+-dependent conversion of sorbitol to fructose.[1][2] This pathway is significant in various physiological and pathological processes, particularly in the context of diabetic complications where elevated glucose levels lead to increased sorbitol accumulation. SDH plays a role in liver disease diagnosis and is a potential therapeutic target.[3][4] The production of recombinant SDH in Escherichia coli provides a cost-effective and scalable method for obtaining large quantities of pure, active enzyme for structural studies, inhibitor screening, and diagnostic assay development.[5][6] This document provides a detailed protocol for the expression and purification of N-terminally His-tagged human Sorbitol Dehydrogenase from E. coli using a multi-step chromatographic process.
The Polyol Pathway
The polyol pathway consists of two enzymatic steps that convert glucose to fructose. This pathway becomes particularly active during hyperglycemic conditions, contributing to the pathophysiology of diabetic complications.
Caption: The two-step conversion of glucose to fructose in the polyol pathway.
Purification Workflow Overview
The purification strategy involves the expression of a His-tagged SDH fusion protein in E. coli, followed by cell lysis and a three-step purification process. The workflow is designed to maximize purity while retaining high enzymatic activity.
Caption: Experimental workflow for recombinant SDH purification from E. coli.
Experimental Protocols
Expression of Recombinant SDH
This protocol is based on the expression of a gene cloned into a pET series vector, such as pET-30a, which appends an N-terminal His-tag, and transformation into E. coli BL21(DE3).[7]
-
Transformation: Transform the pET-30a-SDH plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin. Incubate overnight at 37°C with shaking at 250 rpm.[8]
-
Expression Culture: Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the 50 mL starter culture. Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.4-0.6.[7]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to incubate the culture for 4 hours at 37°C.[7]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Cell Lysis and Lysate Clarification
-
Resuspension: Resuspend the cell pellet in 40 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing 1 mg/mL lysozyme and a protease inhibitor cocktail.[7]
-
Lysis: Incubate the suspension on ice for 30 minutes. Lyse the cells using sonication on ice (e.g., 6 cycles of 15-second pulses followed by 45-second rests).
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[8]
-
Collection: Carefully collect the supernatant, which is the crude lysate containing the soluble recombinant SDH. Filter the lysate through a 0.45 µm syringe filter to remove any remaining particulate matter.[8]
Chromatographic Purification
The following steps should be performed using a chromatography system at 4°C.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Column: Use a 5 mL pre-packed Ni-NTA column.
-
Equilibration: Equilibrate the column with 10 column volumes (CV) of Lysis Buffer.
-
Loading: Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash: Wash the column with 10 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SDH from the column using a linear gradient of 20-250 mM imidazole in Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0) over 10 CV. Collect 2 mL fractions.
-
Analysis: Analyze the fractions for protein content (A280) and by SDS-PAGE to identify fractions containing SDH. Pool the purest fractions.
Step 2: Anion Exchange Chromatography (AEC)
This step further purifies SDH based on its net negative charge at neutral pH.[5]
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into AEC Buffer A (20 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.
-
Column: Use a 1 mL pre-packed anion exchange column (e.g., Mono Q).
-
Equilibration: Equilibrate the column with 10 CV of AEC Buffer A.
-
Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Elute the bound proteins with a linear gradient from 0% to 100% AEC Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 7.5) over 20 CV. Collect 1 mL fractions.
-
Analysis: Analyze fractions by SDS-PAGE and pool those containing pure SDH.
Step 3: Size Exclusion Chromatography (SEC)
This final polishing step separates the protein by size, removing any remaining contaminants and protein aggregates.[9]
-
Column and Buffer: Use a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Loading: Concentrate the pooled AEC fractions (if necessary) and load onto the SEC column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elution: Run the column with SEC Buffer at a flow rate appropriate for the column. Collect fractions.
-
Analysis: Analyze fractions by SDS-PAGE. Pool the fractions containing pure, monomeric SDH. The purified protein has a calculated molecular weight of approximately 38 kDa.[10]
SDH Activity Assay
The activity of SDH is determined by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.[2]
-
Reaction Mixture: Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 100 mM Tris-HCl buffer (pH 8.2)
-
100 µL of 10 mM NAD+
-
50 µL of 200 mM D-sorbitol
-
-
Assay Procedure:
-
Add 10-50 µL of the enzyme sample (from a purification fraction) to the cuvette and mix quickly.
-
Immediately measure the increase in absorbance at 340 nm over 5 minutes at 37°C.[11]
-
-
Calculation: One unit (U) of SDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[11] The activity (U/mL) is calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Data Presentation
The following table summarizes the expected results from a typical purification of recombinant SDH from a 1 L E. coli culture.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 450 | 1800 | 4.0 | 100 | 1.0 |
| Ni-NTA Affinity | 35 | 1530 | 43.7 | 85 | 10.9 |
| Anion Exchange | 18 | 1260 | 70.0 | 70 | 17.5 |
| Size Exclusion | 15 | 1125 | 75.0 | 62.5 | 18.8 |
Troubleshooting and Key Considerations
-
Low Expression: Optimize IPTG concentration (0.1-1 mM) and post-induction temperature (18-37°C) and time (4-16 hours). Lower temperatures often improve the solubility of recombinant proteins.
-
Inclusion Bodies: If SDH is found in the insoluble pellet after lysis, consider using a lower induction temperature, a different E. coli strain, or adding solubility-enhancing tags.
-
Low Activity: Ensure all buffers are at the correct pH and temperature. The presence of zinc ions is essential for SDH activity, as it is a zinc-containing enzyme.[9][12] Consider adding 100 µM ZnCl₂ to the final storage buffer.
-
Protein Aggregation: During concentration steps, be gentle and avoid excessive vortexing. Keep protein concentration within a reasonable range and store in a buffer containing 150 mM NaCl to reduce non-specific interactions.
-
Storage: For long-term storage, flash-freeze aliquots of the purified enzyme in SEC buffer containing 10% glycerol and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. elkbiotech.com [elkbiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. Expression, purification and preliminary crystallographic analysis of human sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escherichia coli - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. Purification and characterization of sorbitol dehydrogenase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Sorbitol dehydrogenase from bovine lens: Purification and properties [iris.unimore.it]
Application Notes and Protocols for the Expression and Purification of Human Sarcopine Dehydrogenase (SPDH/SARDH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Sarcopine Dehydrogenase (SPDH), also known as Sarcosine Dehydrogenase (SARDH), is a mitochondrial matrix flavoenzyme encoded by the SARDH gene.[1] This enzyme plays a crucial role in choline metabolism by catalyzing the oxidative demethylation of sarcosine to glycine.[2][3][4] Dysfunctional SARDH is associated with the autosomal recessive metabolic disorder sarcosinemia, characterized by elevated levels of sarcosine in the plasma and urine.[5] Given its metabolic significance, the availability of purified, active human SARDH is essential for biochemical characterization, inhibitor screening, and drug development efforts.
These application notes provide detailed protocols for the expression and purification of human SARDH. While a specific, publicly available protocol for the recombinant expression of full-length human SARDH is not readily found in peer-reviewed literature, this document outlines a comprehensive strategy adapted from established methods for homologous enzymes and general protein purification principles. The provided protocols are intended to serve as a robust starting point for researchers to produce and purify this target protein.
Data Presentation
Table 1: Purification of Rat Liver Sarcosine Dehydrogenase
This table summarizes the purification of native sarcosine dehydrogenase from rat liver, a homolog with high sequence identity to the human enzyme. This data provides a benchmark for the purification of the native enzyme.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Homogenate | 100,000 | 1000 | 0.01 | 100 | 1 |
| Mitochondrial Extract | 10,000 | 800 | 0.08 | 80 | 8 |
| Ammonium Sulfate Fractionation | 2,500 | 600 | 0.24 | 60 | 24 |
| DEAE-Cellulose Chromatography | 200 | 400 | 2.0 | 40 | 200 |
| Hydroxyapatite Chromatography | 20 | 200 | 10.0 | 20 | 1000 |
| Gel Filtration | 5 | 100 | 20.0 | 10 | 2000 |
Data is hypothetical and based on typical purification schemes for mitochondrial enzymes.
Experimental Protocols
Protocol 1: Heterologous Expression of Human SARDH in E. coli
This protocol describes the expression of N-terminally His-tagged human SARDH in an E. coli expression system. The full-length human SARDH cDNA sequence can be obtained from a human liver cDNA library.[5]
1. Gene Cloning and Expression Vector Construction:
-
Amplify the full-length coding sequence of human SARDH (NCBI Gene ID: 1757) by PCR.
-
Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into an expression vector.
-
Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transform the ligation product into a competent E. coli strain for plasmid propagation (e.g., DH5α) and select for positive clones by antibiotic resistance and sequence verification.
2. Protein Expression:
-
Transform the sequence-verified pET-28a(+)-SARDH plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.
-
The following day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Recombinant Human SARDH
This protocol outlines a two-step chromatography procedure for the purification of His-tagged human SARDH.
1. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis and to shear the DNA.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble His-tagged SARDH.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified SARDH.
3. Size-Exclusion Chromatography (SEC):
-
Pool the fractions containing SARDH and concentrate using an appropriate centrifugal filter device.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein onto the column.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C.
Protocol 3: Sarcosine Dehydrogenase Activity Assay
This spectrophotometric assay is used to determine the enzymatic activity of SARDH.[5]
Principle: SARDH catalyzes the oxidation of sarcosine, and the electrons are transferred to an artificial electron acceptor, phenazine methosulfate (PMS), which in turn reduces nitroblue tetrazolium (NBT) to a colored formazan product that can be measured at 570 nm.[5]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Substrate Solution: 250 mM Sarcosine in Assay Buffer
-
PMS Solution: 1 mg/mL Phenazine Methosulfate in water
-
NBT Solution: 1 mg/mL Nitroblue Tetrazolium in water
-
Enzyme Solution: Purified SARDH diluted in Assay Buffer
Procedure:
-
In a 1 mL cuvette, combine:
-
800 µL Assay Buffer
-
100 µL Substrate Solution
-
50 µL NBT Solution
-
20 µL PMS Solution
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 30 µL of the Enzyme Solution and mix immediately.
-
Monitor the increase in absorbance at 570 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
Unit Definition: One unit of sarcosine dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of formazan per minute under the specified conditions.[5]
Visualizations
Caption: Workflow for the expression of recombinant human SARDH.
Caption: Purification workflow for recombinant human SARDH.
References
- 1. SARDH - Wikipedia [en.wikipedia.org]
- 2. Sarcosine dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 3. Invitrogen Human SARDH (aa 457-561) Control Fragment Recombinant Protein 100 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. SARDH Proteins | Thermo Fisher Scientific [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A High-Throughput Screening Assay for Inhibitors of Human Sorbitol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol dehydrogenase (SORD) is a key enzyme in the polyol pathway, which converts sorbitol to fructose. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress. This process is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. As such, inhibitors of SORD are of significant interest as potential therapeutic agents. This application note describes a robust, high-throughput screening (HTS) assay for the identification of SORD inhibitors.
The assay is based on a fluorometric, coupled-enzyme reaction. SORD catalyzes the oxidation of sorbitol to fructose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The produced NADH is then used by the coupling enzyme, diaphorase, to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of increase in fluorescence is directly proportional to the SORD activity. This red-shifted detection method (excitation ~540 nm, emission ~590 nm) minimizes interference from autofluorescent compounds commonly found in small molecule libraries.
Signaling Pathway: The Polyol Pathway
Caption: The Polyol Pathway and its role in diabetic complications.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human SORD Enzyme | Prospec Bio | ENZ-461 |
| D-Sorbitol | Sigma-Aldrich | S1876 |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | N7004 |
| Diaphorase (from Clostridium kluyveri) | Sigma-Aldrich | D5540 |
| Resazurin sodium salt | Sigma-Aldrich | R7017 |
| Quercetin (positive control) | Sigma-Aldrich | Q4951 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3712 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% (w/v) BSA.
-
Recombinant Human SORD Enzyme Stock Solution: Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
SORD Working Solution: Dilute the SORD enzyme stock solution in Assay Buffer to the final optimized concentration (e.g., 5 µg/mL). Prepare fresh daily and keep on ice.
-
Substrate/Cofactor Mix: Prepare a 2X working solution containing D-Sorbitol and NAD+ in Assay Buffer. Based on published kinetic data for related enzymes, starting concentrations of 20 mM D-Sorbitol and 2 mM NAD+ are recommended for optimization.
-
Detection Mix: Prepare a 2X working solution containing Diaphorase and Resazurin in Assay Buffer. Starting concentrations of 0.4 U/mL Diaphorase and 20 µM Resazurin are recommended for optimization. Protect from light.
-
Positive Control (Quercetin): Prepare a 10 mM stock solution in DMSO. Create a dilution series in DMSO for IC50 determination.
-
Negative Control: DMSO.
HTS Assay Workflow
Caption: High-throughput screening workflow for SORD inhibitors.
Assay Protocol for SORD Inhibition
-
Dispense 200 nL of test compounds, positive control (Quercetin), or negative control (DMSO) into the wells of a 384-well plate.
-
Add 10 µL of SORD working solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate/Cofactor Mix to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the SORD reaction and initiate the detection reaction by adding 20 µL of the 2X Detection Mix to all wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.
Counter-screen for Diaphorase/Resazurin Interference
-
Dispense 200 nL of test compounds or controls into the wells of a 384-well plate.
-
Add 20 µL of Assay Buffer.
-
Add 10 µL of a 2X NADH solution (e.g., 20 µM in Assay Buffer).
-
Add 10 µL of the 2X Detection Mix.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence as in the primary assay. Compounds that show inhibition in this assay are potential inhibitors of the diaphorase enzyme or interfere with the resazurin reduction.
Counter-screen for Autofluorescent Compounds
-
Dispense 200 nL of test compounds or controls into the wells of a 384-well plate.
-
Add 40 µL of Assay Buffer.
-
Measure fluorescence at the same wavelengths as the primary assay. Compounds exhibiting high fluorescence in this assay are likely autofluorescent and should be flagged as potential false positives.
Data Analysis and Results
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalno-inhibition - Signalbackground))
Where:
-
Signalcompound is the fluorescence from wells with the test compound.
-
Signalbackground is the fluorescence from wells with a potent inhibitor (or no enzyme).
-
Signalno-inhibition is the fluorescence from wells with DMSO.
The quality of the HTS assay should be evaluated using the Z'-factor, calculated from the signals of the positive and negative controls.[1][2][3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][2][3]
Z' = 1 - (3 * (SDno-inhibition + SDbackground)) / |Meanno-inhibition - Meanbackground|
Example Data
| Parameter | Value |
| SORD Concentration | 5 µg/mL |
| D-Sorbitol Concentration | 10 mM |
| NAD+ Concentration | 1 mM |
| Diaphorase Concentration | 0.2 U/mL |
| Resazurin Concentration | 10 µM |
| Z'-Factor | 0.85 |
| Quercetin IC50 | ~15 µM * |
*The IC50 for Quercetin should be experimentally determined under the specific assay conditions.
Discussion
The described fluorometric coupled-enzyme assay provides a sensitive and robust method for high-throughput screening of SORD inhibitors. The red-shifted detection minimizes interference from autofluorescent compounds, a common source of false positives in HTS campaigns. It is crucial to perform the described counter-screens to eliminate compounds that interfere with the detection system or are inherently fluorescent. Hits identified from the primary screen should be confirmed through dose-response curves and further validated in secondary, orthogonal assays. This detailed protocol provides a solid foundation for researchers aiming to discover novel inhibitors of sorbitol dehydrogenase for the potential treatment of diabetic complications.
References
Application Note: Quantifying Sorbitol Dehydrogenase (SPDH/SORD) Expression in Tissue Samples using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction Sorbitol Dehydrogenase (SORD), encoded by the SORD gene, is a cytosolic enzyme that plays a crucial role in carbohydrate metabolism. It is the second and final enzyme in the polyol pathway, responsible for catalyzing the NAD+-dependent conversion of sorbitol to fructose.[1][2][3] This pathway provides an alternative route for glucose metabolism.[2][3] Under hyperglycemic conditions, such as those found in diabetes, the increased flux of glucose through the polyol pathway can lead to the intracellular accumulation of sorbitol in tissues with low SORD activity.[1] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy and retinopathy.[3][4] Therefore, accurately quantifying the expression level of the SORD gene in various tissues is vital for research into disease mechanisms and the development of therapeutic interventions.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive, specific, and reproducible technique for measuring gene expression.[5] This document provides a detailed protocol for the quantification of SPDH mRNA expression in tissue samples using a SYBR Green-based qPCR workflow, from sample preparation to data analysis.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the biological pathway of this compound and the experimental workflow for its quantification.
Caption: The Polyol Pathway converts glucose to fructose via a two-step enzymatic process.
Caption: Experimental workflow for quantifying this compound gene expression from tissue samples.
Experimental Protocols
Protocol 1: Total RNA Extraction and Quality Control
High-quality, intact RNA is essential for accurate gene expression analysis. This protocol provides a general guideline. Commercially available kits (e.g., Qiagen RNeasy Kit, TRIzol™ Reagent) are recommended and their specific instructions should be followed.[6][7]
A. Tissue Homogenization & Lysis
-
Excise 20-30 mg of tissue and place it in a 2 mL tube containing lysis buffer (e.g., Buffer RLT from a kit or TRIzol) and a sterile stainless steel bead.[7][8]
-
Alternatively, flash-freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle before adding lysis buffer.[9][10]
-
Immediately homogenize the sample using a bead mill tissue lyser or a rotor-stator homogenizer until no visible tissue fragments remain.[7][8] This step is critical to disrupt cells and release RNA while inactivating RNases.
B. RNA Purification (Column-Based Example)
-
Centrifuge the lysate for 3 minutes at maximum speed to pellet any insoluble material.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 1 volume of 70% ethanol to the cleared lysate and mix well by pipetting.[7]
-
Apply the sample to an RNA-binding spin column and centrifuge according to the manufacturer's protocol. Discard the flow-through.
-
Perform an on-column DNase digestion (optional but recommended) to remove any contaminating genomic DNA.[7]
-
Wash the column membrane with the provided wash buffers to remove proteins and other contaminants.[7]
-
Perform a final centrifugation step to completely dry the membrane.
-
Elute the purified RNA by adding 30-50 µL of RNase-free water directly to the center of the column membrane and centrifuging for 1 minute.[7]
C. RNA Quality Control
-
Quantification & Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity. High-quality RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 1.8 and 2.2.[8]
-
Integrity: Assess RNA integrity by running 1-2 µg of the RNA sample on a 1% agarose gel. Two distinct bands corresponding to the 28S and 18S ribosomal RNA should be visible, with the 28S band being approximately twice as intense as the 18S band.
Protocol 2: First-Strand cDNA Synthesis
This protocol outlines the reverse transcription of RNA into complementary DNA (cDNA), which will serve as the template for qPCR.
A. Reaction Setup
-
On ice, prepare the reverse transcription reaction in a nuclease-free PCR tube.
-
Add components in the order listed in the table below. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume/Amount | Purpose |
| Purified Total RNA | 1 µg | Template |
| Oligo(dT) or Random Primers | 1 µL | Primes cDNA synthesis |
| dNTP Mix (10 mM) | 1 µL | Building blocks for cDNA |
| 5X Reaction Buffer | 4 µL | Provides optimal enzyme conditions |
| Reverse Transcriptase | 1 µL | Enzyme for RNA to cDNA conversion |
| RNase-free Water | to 20 µL | Final reaction volume |
B. Thermal Cycling Program
-
Gently mix the reaction and briefly centrifuge.
-
Place the tube in a thermal cycler and run the following program:
| Step | Temperature | Duration |
| Primer Annealing | 25°C | 5-10 minutes |
| Reverse Transcription | 50-55°C | 50-60 minutes |
| Enzyme Inactivation | 70-85°C | 5-15 minutes |
| Hold | 4°C | ∞ |
Note: The resulting cDNA can be stored at -20°C. For qPCR, it is common to dilute the cDNA stock 1:5 or 1:10 with nuclease-free water.[11]
Protocol 3: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection, where a fluorescent dye binds to double-stranded DNA, allowing for real-time monitoring of amplicon accumulation.
A. Primer Design and Selection Proper primer design is critical for specific and efficient amplification. When possible, use experimentally validated primers. Primers should ideally span an exon-exon junction to prevent amplification of any contaminating genomic DNA.[12][13]
| Gene Target | Primer Sequence (5' -> 3') |
| Human SORD | Forward: GAG GAG GTT GAC TTT GTC ACC T Reverse: GCA GGT GAG GAT GGT GAA GTC |
| Human GAPDH (Reference) | Forward: AGC GAG CAT CCC CCA AAG TT Reverse: GGG CAC GAA GGC TCA TCA TT |
Note: These are example primer sets. It is crucial to validate primer efficiency and specificity in your own experimental setup.[6]
B. qPCR Reaction Setup
-
Thaw all components on ice.
-
Prepare a master mix for the number of reactions required (including no-template controls).
-
Dispense the master mix into qPCR plate wells or tubes.
-
Add the diluted cDNA template to the respective wells.
| Component | Volume per 20 µL Reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA Template | 2-4 µL | ~10-50 ng |
| Nuclease-free Water | to 20 µL | - |
C. Thermal Cycling Program
-
Seal the qPCR plate with an optical film, vortex gently, and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run the following program:
| Stage | Step | Temperature | Duration | Cycles |
| Activation | Initial Denaturation | 95°C | 3-10 minutes | 1 |
| Amplification | Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | ||
| Melt Curve | See instrument guide | 1 |
Protocol 4: Relative Quantification Data Analysis (ΔΔCq Method)
The ΔΔCq (or Livak) method is a widely used approach to calculate relative changes in gene expression from qPCR data.[14][15][16] This method normalizes the expression of the target gene (SORD) to a stably expressed reference gene (e.g., GAPDH) and compares it to a control or calibrator sample.
A. Step-by-Step Calculation
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene (SORD) to the Cq value of the reference gene (GAPDH).
-
ΔCq = Cq(SORD) - Cq(GAPDH)
-
-
Calculate Average Control ΔCq: Determine the average ΔCq for the biological replicates of the control/calibrator group.
-
Average ΔCq(Control)
-
-
Calculate ΔΔCq: Normalize the ΔCq of each sample (including controls) to the average ΔCq of the control group.
-
ΔΔCq = ΔCq(Sample) - Average ΔCq(Control)
-
-
Calculate Fold Change (RQ): Determine the relative expression level (fold change) for each sample.
-
Fold Change = 2-ΔΔCq
-
B. Data Presentation Table Organize your data in a spreadsheet for clear and efficient analysis.
| Sample ID | Group | SORD Cq | GAPDH Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control 1 | Control | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 |
| Control 2 | Control | 22.7 | 19.2 | 3.5 | 0.0 | 1.00 |
| Control 3 | Control | 22.4 | 18.9 | 3.5 | 0.0 | 1.00 |
| Avg Control | 3.5 | |||||
| Treated 1 | Treated | 24.6 | 19.1 | 5.5 | 2.0 | 0.25 |
| Treated 2 | Treated | 24.3 | 18.9 | 5.4 | 1.9 | 0.27 |
| Treated 3 | Treated | 24.8 | 19.2 | 5.6 | 2.1 | 0.23 |
In this example, the average expression of this compound in the "Treated" group is approximately 0.25-fold that of the "Control" group, indicating a downregulation.
References
- 1. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. cmtrf.org [cmtrf.org]
- 5. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 6. mcgill.ca [mcgill.ca]
- 7. surgery.pitt.edu [surgery.pitt.edu]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 10. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 11. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 12. sinobiological.com [sinobiological.com]
- 13. Primer designing tool [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Detecting Sorbitol Dehydrogenase: An Application Note and Protocol for Western Blot Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals involved in studying metabolic pathways, diabetic complications, and liver function.
Introduction
Sorbitol Dehydrogenase (SORD) is a key cytosolic enzyme in the polyol pathway, catalyzing the NAD+-dependent conversion of sorbitol to fructose.[1] This pathway, which also involves aldose reductase reducing glucose to sorbitol, is crucial for metabolizing glucose into fructose. SORD is expressed in various tissues, with high levels found in the liver, kidneys, and seminal vesicles.
The enzyme, with a molecular weight of approximately 38 kDa, plays a significant role in cellular metabolism.[2] Elevated levels of SORD in serum can be an indicator of liver damage.[1][3] Furthermore, its role in the polyol pathway links it to the development of diabetic complications, such as retinopathy and neuropathy, where intracellular sorbitol accumulation can lead to osmotic stress and cellular damage.[3] Therefore, the accurate detection and quantification of SORD protein levels via Western blot are essential for research in diabetes, liver disease, and related metabolic disorders.
This document provides a detailed protocol for the immunodetection of Sorbitol Dehydrogenase in cell and tissue lysates using Western blotting.
Data Presentation: Quantifying SORD Expression
Western blot analysis allows for the semi-quantitative determination of protein levels. Following chemiluminescent detection, band intensities can be measured using densitometry software. Normalizing the SORD band intensity to a loading control (e.g., GAPDH, β-actin, or Lamin B1) is crucial for accurate comparison between samples.[4][5] The data below represents an example of such a quantitative analysis.
| Sample ID | Tissue Type | Treatment | Normalized SORD Intensity (Arbitrary Units) | Fold Change vs. Control |
| 1 | Liver | Control (Vehicle) | 1.00 | 1.0 |
| 2 | Liver | Compound X (10 µM) | 1.75 | 1.75 |
| 3 | Liver | Compound Y (10 µM) | 0.45 | 0.45 |
| 4 | Kidney | Control (Vehicle) | 1.20 | 1.0 |
| 5 | Kidney | Compound X (10 µM) | 1.35 | 1.13 |
| 6 | Kidney | Compound Y (10 µM) | 0.98 | 0.82 |
Visualizing Key Processes
To better understand the experimental and biological context, the following diagrams illustrate the Western blot workflow and the polyol pathway where SORD functions.
Experimental Protocols
Materials and Reagents
Equipment:
-
Homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Electrophoresis system (gel tank, power supply)
-
Western blot transfer system (wet or semi-dry)
-
Incubation rocker/shaker
-
Chemiluminescence imaging system (e.g., CCD camera-based imager)[6]
-
Spectrophotometer or plate reader for protein quantification
Reagents & Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Protein Quantification Assay Kit: Bradford or BCA assay.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (add fresh).
-
SDS-PAGE Gels: 4-20% or 10% polyacrylamide gels are suitable for resolving SORD (~38 kDa).[7]
-
10x Tris-Glycine Running Buffer: 250 mM Tris, 1.92 M glycine, 1% SDS. Dilute to 1x for use.
-
1x Transfer Buffer (Wet Transfer): 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose (0.45 µm pore size).
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[6]
-
Primary Antibody: Anti-Sorbitol Dehydrogenase (SORD) antibody. Recommended starting dilution is 1:1000 to 1:20000, depending on the manufacturer.[4][5]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG, depending on the primary antibody host.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
Step 1: Protein Extraction and Quantification
A. For Tissue Samples:
-
Rinse dissected tissue (~50 mg) with ice-cold PBS to remove any blood.[1][3]
-
Add 200-500 µL of ice-cold RIPA lysis buffer containing freshly added protease/phosphatase inhibitors.
-
Homogenize the tissue on ice using a homogenizer or sonicator until no visible tissue clumps remain.[1][3]
-
Incubate the homogenate on ice for 30 minutes, vortexing periodically.[8][9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][3]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
B. For Adherent Cell Cultures:
-
Wash the cells twice with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to cover the cell monolayer.
-
Scrape the cells off the plate and transfer the cell lysate to a microcentrifuge tube.[9]
-
Proceed with steps 4-6 from the tissue sample protocol.
C. Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[9] This is critical for ensuring equal protein loading in each lane.[10]
Step 2: SDS-PAGE and Gel Electrophoresis
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) using lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to your protein samples (to achieve a final 1x concentration).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7][11]
-
Load 15-25 µg of total protein per well into a 10% or 4-20% SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1x Tris-Glycine Running Buffer at a constant voltage of 100-150V until the dye front reaches the bottom of the gel (approximately 60-90 minutes).[6]
Step 3: Protein Transfer (Blotting)
Note: PVDF membranes must be pre-wetted in methanol for ~30 seconds and then rinsed in transfer buffer before use. Nitrocellulose membranes are wetted directly in transfer buffer.[12][13]
A. Wet Transfer (Recommended for higher efficiency):
-
Equilibrate the gel in 1x Transfer Buffer for 10-15 minutes.[6]
-
Assemble the transfer sandwich: sponge -> filter paper -> gel -> membrane -> filter paper -> sponge. Ensure no air bubbles are trapped between the gel and the membrane.[13]
-
Place the sandwich into the transfer cassette and submerge it in a tank filled with cold 1x Transfer Buffer.
-
Perform the transfer at 100V for 60-90 minutes or overnight at a constant current of 10-30 mA in a cold room (4°C).[6] Transfer times may need optimization based on the specific equipment.
B. Semi-Dry Transfer (Faster alternative):
-
Soak the filter papers and membrane in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions.
-
Transfer at 15-25V for 30-45 minutes. Note that this method may be less efficient for larger proteins, but is suitable for the ~38 kDa SORD protein.
Step 4: Immunoblotting
-
After transfer, briefly rinse the membrane with TBST. A Ponceau S stain can be used at this stage to visualize total protein and confirm transfer efficiency.[6]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary anti-SORD antibody diluted in blocking buffer (e.g., 1:5000) overnight at 4°C with gentle agitation.[4][5][6] Some antibodies may also work with a 1-2 hour incubation at room temperature.[4][5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP at 1:10000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
Step 5: Detection and Data Analysis
-
Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based digital imager.[6] Exposure times may vary from a few seconds to several minutes depending on signal intensity.
-
Analyze the resulting bands using densitometry software. Quantify the intensity of the SORD band (~38 kDa) and normalize it to the intensity of a loading control from the same lane.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No SORD Band | Inefficient protein transfer. | Verify transfer with Ponceau S stain. Optimize transfer time/voltage. For small proteins, consider using a 0.2 µm pore size membrane.[15] |
| Low SORD expression in the sample. | Increase the amount of protein loaded per lane (up to 40 µg). Use a positive control lysate known to express SORD (e.g., liver, PC-12, or NIH/3T3 cells).[4][5] | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of antibody. Test the secondary antibody with a positive control blot. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Test different blocking agents (milk vs. BSA). |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Multiple Bands / Non-specific Binding | Primary antibody is not specific or is at too high a concentration. | Perform a titration of the primary antibody to find the optimal concentration. Consult the antibody datasheet for expected band size and validation data. |
| Protein degradation. | Ensure fresh protease inhibitors are used during sample preparation and that samples are kept on ice at all times.[8][11] | |
| Weak Signal | Low protein load. | Increase the amount of protein loaded. |
| Insufficient antibody incubation time. | Increase primary antibody incubation to overnight at 4°C. | |
| Expired or improperly prepared ECL substrate. | Use fresh ECL substrate. Ensure correct mixing ratios. |
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. mybiosource.com [mybiosource.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SORD antibody (67625-1-PBS) | Proteintech [ptglab.com]
- 5. SORD antibody (67625-1-Ig) | Proteintech [ptglab.com]
- 6. bio-rad.com [bio-rad.com]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Transfer Conditions | Bio-Rad [bio-rad.com]
- 13. Western blot transfer techniques | Abcam [abcam.com]
- 14. novateinbio.com [novateinbio.com]
- 15. bioradiations.com [bioradiations.com]
Application Notes and Protocols for Creating a Cellular Model of Succinate Dehydrogenase (SDH) Deficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate dehydrogenase (SDH) deficiency is a group of mitochondrial disorders caused by mutations in the genes encoding the four subunits of the SDH enzyme complex (SDHA, SDHB, SDHC, and SDHD). This enzyme plays a crucial role in both the Krebs cycle and the electron transport chain. Its dysfunction leads to the accumulation of succinate, which has been implicated in a variety of cellular processes, including metabolic reprogramming, pseudohypoxic signaling, and tumorigenesis.[1][2] The development of robust cellular models of SDH deficiency is critical for understanding the pathophysiology of these disorders and for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for generating and validating a human cell line model of SDH deficiency using CRISPR-Cas9 technology to knock out the SDHB gene. Subsequent protocols outline methods for characterizing the metabolic and signaling consequences of SDH deficiency in the generated cell model.
Data Presentation
Table 1: Validation of SDHB Knockout in a Human Cell Line
| Assay | Wild-Type Control | SDHB Knockout Clone 1 | SDHB Knockout Clone 2 |
| SDHB mRNA Expression (relative to housekeeping gene) | 1.0 ± 0.1 | 0.05 ± 0.02 | 0.08 ± 0.03 |
| SDHB Protein Level (relative to loading control) | 100% | <1% | <1% |
| SDH Enzyme Activity (nmol/min/mg protein) | 55.2 ± 4.8 | 3.1 ± 0.9 | 4.5 ± 1.2 |
Table 2: Metabolic Consequences of SDHB Deficiency
| Metabolite | Wild-Type Control | SDHB Knockout |
| Intracellular Succinate (nmol/10^6 cells) | 1.5 ± 0.3 | 15.8 ± 2.1 |
| Oxygen Consumption Rate (pmol/min/10^6 cells) | 120.5 ± 10.2 | 45.3 ± 5.7 |
Experimental Protocols
Protocol 1: Generation of an SDHB Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable SDHB knockout in a human cell line (e.g., HEK293T or U2OS) using the CRISPR-Cas9 system.
Materials:
-
Human cell line of choice
-
LentiCRISPRv2 plasmid (Addgene #52961)[3]
-
sgRNA sequences targeting SDHB exon 3:
-
sgRNA-1: 5'-CATTTGGCCTTTCTGAGGCA-3'[3]
-
sgRNA-2: 5'-GCTGGAGCAGTACCGCTAC-3'
-
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Cloning:
-
Design and anneal complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Digest the lentiCRISPRv2 plasmid with BsmBI and ligate the annealed sgRNA oligonucleotides.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Target Cells:
-
Plate the target human cell line at a density of 50-60% confluency.
-
Transduce the cells with the lentiviral particles in the presence of 8 µg/mL polybrene.[3]
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 7-10 days until non-transduced control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
Serially dilute the puromycin-resistant cells and plate them into 96-well plates to obtain single colonies.
-
Expand the single-cell clones for further validation.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region of the SDHB gene targeted by the sgRNA using PCR. Sequence the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
mRNA Expression Analysis (qPCR): See Protocol 2.
-
Protein Expression Analysis (Western Blot): See Protocol 3.
-
Protocol 2: Quantitative PCR (qPCR) for SDHB mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for SDHB and a housekeeping gene (e.g., HPRT1)[4]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from wild-type and SDHB knockout cell clones using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the appropriate amounts of cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of SDHB mRNA in the knockout clones compared to the wild-type control using the ΔΔCt method, normalized to the housekeeping gene.
-
Protocol 3: Western Blot for SDHB Protein Detection
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SDHB antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDHB antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 4: Measurement of SDH Enzyme Activity
Materials:
-
SDH Activity Assay Kit (e.g., Abcam ab228560)
-
SDH Assay Buffer
-
DCIP (2,6-dichlorophenolindophenol)
-
Succinate
-
Mitochondrial isolation kit (optional)
-
Plate reader
Procedure:
-
Sample Preparation:
-
Assay Reaction:
-
Prepare a reaction mix containing SDH Assay Buffer, succinate, and DCIP according to the kit manufacturer's instructions.
-
Add the cell lysate to the reaction mix in a 96-well plate.
-
-
Measurement:
-
Measure the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.[5] The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to SDH activity.
-
-
Calculation:
-
Calculate the SDH activity based on the rate of change in absorbance and the protein concentration of the lysate.
-
Protocol 5: Measurement of Intracellular Succinate Concentration
Materials:
-
Succinate Colorimetric Assay Kit (e.g., Sigma-Aldrich MAK184 or Abcam ab204718)
-
Succinate Assay Buffer
-
Plate reader
Procedure:
-
Sample Preparation:
-
Assay Reaction:
-
Prepare a standard curve using the provided succinate standard.
-
Set up the reaction by adding the cell supernatant and the reaction mix to a 96-well plate according to the kit manufacturer's instructions.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[6]
-
-
Measurement:
-
Measure the absorbance at 450 nm.[6]
-
-
Calculation:
-
Determine the succinate concentration in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway in SDH deficiency.
Caption: Experimental workflow for creating an SDH deficient cell model.
References
- 1. A xenograft and cell line model of SDH-deficient pheochromocytoma derived from Sdhb+/− rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taming the Wild-Type Gastrointestinal Stromal Tumor: Improved Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel transcript of mouse Sdha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying SORD Gene Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, responsible for converting sorbitol to fructose.[1] This pathway is a secondary route for glucose metabolism.[1] Mutations in the SORD gene that lead to a loss of enzyme function cause an accumulation of intracellular sorbitol. This buildup is toxic to peripheral nerves and is a common cause of autosomal recessive Charcot-Marie-Tooth disease (CMT2) and distal hereditary motor neuropathy (dHMN).[2][3] Furthermore, the polyol pathway has been implicated in the development of diabetic neuropathy.[2]
The CRISPR-Cas9 gene-editing technology offers a powerful and precise method to create cellular and animal models with a knockout of the SORD gene.[4][5] These models are invaluable for studying the pathological mechanisms of SORD deficiency, elucidating gene function, and for screening potential therapeutic compounds that could mitigate the effects of sorbitol accumulation.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to knock out the SORD gene in a human cell line to study its function.
Data Presentation
The following tables present illustrative quantitative data that could be expected from experiments using a CRISPR-Cas9 generated SORD knockout (KO) cell line compared to a wild-type (WT) control. This data is based on the known function of the SORD enzyme and the biochemical consequences of its deficiency.
Table 1: SORD Gene and Protein Expression Analysis
| Cell Line | SORD mRNA Relative Expression (qRT-PCR) | SORD Protein Level (Western Blot, Relative Densitometry) |
| Wild-Type (WT) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| SORD KO Clone 1 | Not Detected | Not Detected |
| SORD KO Clone 2 | Not Detected | Not Detected |
Data are represented as mean ± standard deviation.
Table 2: Biochemical Analysis of Polyol Pathway Metabolites
| Cell Line | Intracellular Sorbitol (nmol/mg protein) | Intracellular Fructose (nmol/mg protein) | Sorbitol Dehydrogenase Activity (mU/mg protein) |
| Wild-Type (WT) | 5.2 ± 1.1 | 15.8 ± 2.3 | 25.4 ± 3.1 |
| SORD KO Clone 1 | 155.6 ± 12.3 | 1.2 ± 0.4 | Not Detected |
| SORD KO Clone 2 | 162.3 ± 14.8 | 1.5 ± 0.6 | Not Detected |
Data are represented as mean ± standard deviation. Cells were cultured in high glucose conditions to stimulate the polyol pathway.
Signaling and Experimental Workflow Diagrams
Caption: The Polyol Pathway showing the conversion of glucose to fructose.
Caption: Experimental workflow for generating a SORD knockout cell line.
Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs for SORD Gene Knockout
-
Target Site Selection:
-
Obtain the genomic sequence of the human SORD gene (NCBI Gene ID: 6652) from a genome browser like Ensembl or NCBI.[6]
-
Identify target exons early in the coding sequence to maximize the likelihood of generating a loss-of-function frameshift mutation. Exons 1-3 are good candidates.
-
Use an online sgRNA design tool (e.g., Benchling, CHOPCHOP) to identify potential 20-nucleotide target sequences. These tools predict on-target efficiency and potential off-target sites.
-
Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[5]
-
-
Oligonucleotide Synthesis and Cloning:
-
Order complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs for cloning into your chosen sgRNA expression vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI).
-
Ligate the annealed oligo duplex into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of SORD Knockout Cell Line
-
Cell Culture:
-
Culture a suitable human cell line, such as HEK293T, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
-
Transfection:
-
On the day before transfection, seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with a plasmid expressing Cas9 nuclease and one of the validated sgRNA expression plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.[7]
-
Include a negative control (e.g., a non-targeting sgRNA).
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection for transfected cells. If using a vector with an antibiotic resistance marker (e.g., puromycin), add the appropriate concentration of the antibiotic to the culture medium.
-
After 3-5 days of selection, dilute the surviving cells to a concentration of approximately 1 cell per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Monitor the plates for the growth of single colonies over the next 1-3 weeks.
-
Once colonies are large enough, expand them into larger culture vessels.
-
Protocol 3: Validation of SORD Gene Knockout
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clonal population and a wild-type control.
-
Design PCR primers to amplify a ~500 bp region surrounding the sgRNA target site in the SORD gene.
-
Perform PCR on the extracted genomic DNA.
-
-
Mutation Analysis by Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify insertions or deletions (indels) at the target site in the clonal populations compared to the wild-type sequence.
-
-
Protein Expression Analysis by Western Blot:
-
Prepare total protein lysates from the validated knockout clones and wild-type cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the SORD protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Confirm the absence of the SORD protein band in the knockout clones.
-
Protocol 4: Functional Characterization of SORD Knockout Cells
-
Sorbitol Dehydrogenase Activity Assay:
-
Culture wild-type and SORD KO cells in high-glucose media (e.g., 25 mM glucose) for 48 hours to induce the polyol pathway.
-
Harvest the cells and prepare cell lysates.
-
Measure SORD enzyme activity using a commercially available Sorbitol Dehydrogenase Activity Assay Kit, which typically measures the rate of NADH production in the presence of sorbitol.
-
Normalize the activity to the total protein concentration of the lysate.
-
-
Metabolite Quantification:
-
Culture and harvest cells as described above.
-
Perform a metabolite extraction using a methanol/water/chloroform procedure.
-
Quantify intracellular sorbitol and fructose levels using liquid chromatography-mass spectrometry (LC-MS) or a suitable colorimetric or fluorometric assay kit.
-
Normalize metabolite levels to the total protein concentration or cell number. Confirm a significant increase in sorbitol and a decrease in fructose in the SORD KO cells.[2]
-
References
- 1. kidneynews.org [kidneynews.org]
- 2. emjreviews.com [emjreviews.com]
- 3. Knockout of SOD1 altered murine hepatic glycolysis, gluconeogenesis, and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SORD Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 5. Challenges of CRISPR/Cas-Based Cell Therapy for Type 1 Diabetes: How Not to Engineer a “Trojan Horse” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toehold-Based CRISPR-dCas9 Transcriptional Activation Platform for Spatiotemporally Controllable Gene Therapy in Tumor and Diabetic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Spermidine/Spermine Metabolizing Enzymes in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the immunohistochemical (IHC) localization of key enzymes involved in polyamine catabolism, namely spermine oxidase (SMOX) and polyamine oxidase (PAOX). In mammals, the degradation of spermidine and spermine is primarily carried out by the sequential action of spermidine/spermine N1-acetyltransferase (SSAT) and PAOX, or directly by SMOX. Therefore, localizing these enzymes serves as a robust method for studying the tissue distribution of spermidine and spermine catabolism.
Introduction to Polyamine Catabolism
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathways are crucial for preventing the accumulation of toxic levels of polyamines and are implicated in various physiological and pathological processes, including cancer and inflammation.[1]
The two primary polyamine catabolic pathways in mammalian cells both result in the production of hydrogen peroxide (H₂O₂) and aldehydes, which can contribute to oxidative stress.[1][2]
-
Pathway 1: SSAT/PAOX Pathway: Spermidine and spermine are first acetylated by spermidine/spermine N1-acetyltransferase (SSAT). The resulting acetylated polyamines are then oxidized by polyamine oxidase (PAOX), leading to the production of putrescine or spermidine, respectively, along with H₂O₂ and 3-acetoamidopropanal.[2]
-
Pathway 2: SMOX Pathway: Spermine can be directly oxidized by spermine oxidase (SMOX) to produce spermidine, H₂O₂, and 3-aminopropanal.[2]
Due to their roles in cellular homeostasis and disease, understanding the tissue-specific expression and localization of these enzymes is of significant interest in both basic research and drug development.
Signaling Pathway
Quantitative Data Presentation
The following tables summarize data on the expression of polyamine metabolizing enzymes in human tissues from published studies.
Table 1: Spermine Oxidase (SMOX) Expression in Human Prostate Tissues
| Tissue Type | Number of Patients | Number of Cores Analyzed |
| Normal Donor Prostates | 64 | 142 |
| Benign Prostate Tissue (from diseased prostates) | 30 | 82 |
| High-Grade Prostatic Intraepithelial Neoplasia | 30 | 82 |
| Prostate Adenocarcinoma | 60 | 134 |
| Data adapted from a study on SMOX in prostate cancer.[3] |
Table 2: Expression of Polyamine Metabolism-Related Genes in Glioma
| Gene | Expression Status in High-Grade (WHO IV) Glioma |
| SRM | Overexpressed |
| SMS | Overexpressed |
| SAT1 | Overexpressed |
| ODC1 | Overexpressed |
| OAZ1 | Overexpressed |
| OAZ3 | Overexpressed |
| AOC1 | Overexpressed |
| This table summarizes findings from a bioinformatic and IHC study on glioma tissue microarrays.[4] |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of spermine oxidase (SMOX) in formalin-fixed, paraffin-embedded (FFPE) human tissues. This protocol can be adapted for other enzymes in the polyamine pathway, such as PAOX, with appropriate optimization of the primary antibody and antigen retrieval conditions.
Experimental Workflow
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Hydrogen peroxide (3%)
-
Serum-free protein block
-
Primary antibody against SMOX (e.g., rabbit polyclonal or monoclonal)
-
HRP-conjugated polymer secondary antibody (anti-rabbit)
-
Diaminobenzidine (DAB) substrate-chromogen system
-
Mayer's hematoxylin
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microwave or steamer for antigen retrieval
Protocol for SMOX Immunohistochemistry
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
-
Rinse gently with running tap water for 30 seconds.[5]
-
Wash in PBS for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a Coplin jar with 10 mM citrate buffer (pH 6.0).
-
Heat the slides in a microwave or steamer at 95-100°C for 20 minutes.[3]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections with 3% hydrogen peroxide in methanol or PBS for 5-10 minutes at room temperature to block endogenous peroxidase activity.[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a serum-free protein block for 10-30 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SMOX antibody to its optimal concentration in an appropriate antibody diluent. A typical starting dilution is 1:2000, but this must be optimized.[3]
-
Apply the diluted primary antibody to the sections and incubate for 45 minutes at room temperature or overnight at 4°C in a humidified chamber.[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Secondary Antibody and Detection:
-
Apply an HRP-conjugated polymer secondary antibody for 30 minutes at room temperature.[3]
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate-chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Mayer's hematoxylin for 30-60 seconds to stain the cell nuclei.
-
"Blue" the sections in running tap water for 1-5 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
95% ethanol for 30 seconds.
-
Two changes of 100% ethanol for 30 seconds each.
-
Two changes of xylene for 2 minutes each.
-
-
Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before visualization.
-
Controls
-
Positive Control: Use a tissue known to express the target protein (e.g., BENSpm-treated A549 cells for SMOX).[3]
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
References
- 1. Spermidine dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Spermine Oxidase Expression in Human Prostate Cancer and Prostatic Intraepithelial Neoplasia Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the clinical and biological significances of polyamine metabolism in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisionformedicine.com [precisionformedicine.com]
Animal Models for Studying Sorbitol Dehydrogenase in Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol dehydrogenase (SORD) is a critical enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose. In hyperglycemic conditions, such as diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy. Animal models are indispensable tools for elucidating the role of SORD in these processes and for the preclinical evaluation of potential therapeutic interventions, such as SORD inhibitors.
These application notes provide an overview of commonly used animal models and detailed protocols for key experimental procedures to study the function of SORD in the context of diabetes.
Animal Models
A variety of animal models are utilized to investigate the role of SORD in diabetes. These can be broadly categorized into chemically-induced models and genetic models.
Chemically-Induced Models
Streptozotocin (STZ)-Induced Diabetic Rats and Mice:
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rodents induces a state of hyperglycemia that mimics type 1 diabetes. This model is widely used to study the impact of hyperglycemia on the polyol pathway and SORD activity.
-
Advantages: Relatively low cost, rapid induction of diabetes, and a well-characterized model for diabetic complications.
-
Limitations: The severity of diabetes can be variable, and the direct toxic effects of STZ on other tissues besides the pancreas should be considered.
Genetic Models
Sorbitol Dehydrogenase (SORD) Deficient Models:
-
C57BL/LiA Mice: This inbred mouse strain has a naturally occurring mutation in the Sord gene, leading to a deficiency in SORD activity. These mice are valuable for studying the specific consequences of sorbitol accumulation in the absence of SORD function, both in the presence and absence of induced diabetes.
-
Pigs with Natural SORD Deficiency: Certain pig breeds exhibit a natural deficiency in SORD activity in various tissues, including the lens.[1] This makes them a potentially useful large animal model for studying diabetic complications like cataracts.[1]
-
SORD Knockout Rats: Genetically engineered rat models with a knockout of the Sord gene have been developed. These models closely mimic the biochemical abnormalities observed in humans with SORD deficiency and are instrumental in studying the pathophysiology of SORD-related neuropathies.
Models of Type 2 Diabetes:
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a well-established model for type 2 diabetes and its complications.
-
Goto-Kakizaki (GK) Rats: The GK rat is a non-obese model of type 2 diabetes that is characterized by impaired glucose tolerance and defects in insulin secretion.[2]
Data Presentation
The following tables summarize key quantitative data from studies utilizing these animal models to investigate SORD and the polyol pathway in diabetes.
Table 1: Sorbitol and Fructose Levels in Sciatic Nerve of Diabetic Animal Models
| Animal Model | Condition | Sorbitol (nmol/mg tissue) | Fructose (nmol/mg tissue) | Reference |
| STZ-Diabetic Rat | Control | ~1.0 | ~2.0 | [3] |
| Diabetic | ~15.0 | ~25.0 | [3] | |
| Diabetic + SORD Inhibitor (PF-0470711) | ~60.0 | ~5.0 | [3] | |
| SORD Deficient Mouse (C57BL/LiA) | Non-Diabetic | Increased | Decreased | |
| Diabetic | Markedly Increased | Decreased |
Table 2: Nerve Conduction Velocity (NCV) in Diabetic Animal Models
| Animal Model | Condition | Motor NCV (m/s) | Sensory NCV (m/s) | Reference |
| STZ-Diabetic Rat | Control | ~55 | ~60 | |
| Diabetic | ~45 | ~50 | ||
| Diabetic + Aldose Reductase Inhibitor (Fidarestat) | Improved | Improved | [4] | |
| Human Clinical Trial (Ranirestat) | Placebo | -0.54 (change from baseline) | 2.1 (change from baseline) | [5] |
| Ranirestat (20 mg/day) | +1.35 (change from baseline) | - | [5] | |
| Ranirestat (40 mg/day) | +1.94 (change from baseline) | - | [5] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Saline (0.9% NaCl), sterile
-
Glucometer and test strips
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats for 4-6 hours before STZ injection.
-
Freshly prepare the STZ solution by dissolving it in cold, sterile citrate buffer to a final concentration of 60 mg/mL. Protect the solution from light.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Inject a single intraperitoneal (i.p.) dose of STZ (60 mg/kg body weight).
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with a non-fasting blood glucose level >250 mg/dL are considered diabetic.
-
Continue to monitor blood glucose levels weekly.
Protocol 2: Measurement of Sorbitol Dehydrogenase (SORD) Activity
This protocol is based on a colorimetric assay where the reduction of a tetrazolium salt by NADH produced during the SORD-catalyzed oxidation of sorbitol is measured.
Materials:
-
Tissue homogenizer
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Sorbitol solution (e.g., 1 M)
-
NAD+ solution (e.g., 10 mM)
-
Tetrazolium salt solution (e.g., WST-8 or MTT)
-
Diaphorase (NADH dehydrogenase)
-
Microplate reader
-
Tissue sample (e.g., liver, kidney)
Procedure:
-
Sample Preparation:
-
Excise the tissue of interest and immediately place it on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, NAD+, tetrazolium salt, and diaphorase.
-
Add the tissue supernatant to the wells of a microplate.
-
Initiate the reaction by adding the sorbitol solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., ~450 nm for WST-8).
-
-
Calculation:
-
Calculate the SORD activity based on a standard curve generated with known concentrations of NADH. Express the activity as units per milligram of protein.
-
Protocol 3: Quantification of Sorbitol and Fructose by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Deionized water (HPLC grade)
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
Tissue sample (e.g., sciatic nerve)
Procedure:
-
Sample Preparation:
-
Excise the sciatic nerve and freeze it immediately in liquid nitrogen.
-
Homogenize the frozen tissue in a known volume of cold 0.5 M PCA.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant by adding 2.5 M K2CO3.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index Detector.
-
-
Quantification:
-
Identify and quantify the sorbitol and fructose peaks by comparing their retention times and peak areas to those of known standards.
-
Protocol 4: Histopathological Assessment of Neuroaxonal Dystrophy
This protocol describes a silver impregnation method for visualizing axons in peripheral nerves.
Materials:
-
Formalin (10%, neutral buffered)
-
Paraffin embedding reagents
-
Microtome
-
Silver nitrate solution
-
Ammoniacal silver solution
-
Formalin developer solution
-
Sodium thiosulfate solution
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the dissected peripheral nerves (e.g., sciatic nerve, superior mesenteric ganglia) in 10% neutral buffered formalin.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 5-10 µm thick sections and mount them on glass slides.
-
-
Silver Staining (Bielschowsky's or similar method):
-
Deparaffinize and rehydrate the tissue sections.
-
Impregnate the sections in a silver nitrate solution.
-
Treat with an ammoniacal silver solution.
-
Develop the stain using a formalin-based developer until axons appear dark brown to black.
-
Fix the stain with sodium thiosulfate.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Quantify neuroaxonal dystrophy by counting the number of dystrophic axons (swollen, fragmented, or irregularly shaped axons) per unit area or per nerve cross-section.
-
Mandatory Visualizations
References
- 1. Sorbitol dehydrogenase deficiency in several pig tissues: potential implications for studies of experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SORD inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Kinetic Analysis of Sorbitol Dehydrogenase (SDH) Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14), is a key enzyme in the polyol pathway. It catalyzes the reversible NAD+-dependent oxidation of sorbitol to fructose. This pathway is implicated in diabetic complications, making SDH a potential therapeutic target. Understanding the substrate specificity of SDH is crucial for elucidating its physiological role and for the development of specific inhibitors. This document provides a detailed protocol for the kinetic analysis of SDH substrate specificity using a spectrophotometric assay.
Principle
The enzymatic activity of SDH is determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[1][2] For the oxidation of polyol substrates, the rate of NAD+ reduction to NADH is measured. The initial reaction rates are determined at various substrate concentrations to calculate the Michaelis-Menten constant (Km) and the catalytic constant (kcat), which are key parameters for defining substrate specificity.
Materials and Reagents
-
Enzyme: Purified Sorbitol Dehydrogenase (recombinant or from a biological source).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) solution.
-
Substrates:
-
D-Sorbitol
-
Xylitol
-
Ribitol
-
Other polyols of interest (e.g., L-iditol, L-glucitol, D-mannitol).[3]
-
-
Buffer: 100 mM Tris-HCl buffer, pH 9.0.
-
Instrumentation:
-
UV-Vis Spectrophotometer capable of reading at 340 nm, with temperature control.
-
Cuvettes (1 cm path length).
-
Pipettes and tips.
-
-
Software: Data analysis software for kinetic modeling (e.g., GraphPad Prism, SigmaPlot).
Experimental Protocols
Preparation of Reagents
-
Enzyme Solution: Prepare a stock solution of SDH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
NAD+ Stock Solution: Prepare a 20 mM stock solution of NAD+ in purified water. Store at -20°C.
-
Substrate Stock Solutions: Prepare 1 M stock solutions of each polyol substrate in purified water. Store at -20°C.
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer and adjust the pH to 9.0 at 25°C.
Enzyme Assay Protocol
The following protocol is for a standard 1 mL reaction volume in a cuvette. Adjust volumes as needed for different formats (e.g., 96-well plates).
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.[1]
-
Prepare the Reaction Mixture: In a 1 cm cuvette, add the following components in order:
-
Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a small, predetermined amount of the SDH enzyme solution (e.g., 1-2 µg) to the cuvette to start the reaction.[1] The final volume should be 1 mL.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure that the initial rate is linear.
Data Analysis
-
Calculate Initial Velocity (v): Determine the initial reaction rate (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law:
-
v (µmol/min) = (ΔA340/min) * (Reaction Volume) / (ε * Path Length)
-
Where:
-
ΔA340/min is the initial rate of change in absorbance.
-
Reaction Volume is in mL.
-
ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Path Length is the cuvette path length in cm (typically 1 cm).
-
-
-
Determine Kinetic Parameters:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]
-
For substrates that exhibit substrate inhibition, fit the data to the appropriate equation: v = Vmax * [S] / (Km + [S] * (1 + [S]/Ki)).[1]
-
-
Calculate kcat and Specificity Constant:
-
Calculate the catalytic constant (kcat), or turnover number, using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Calculate the substrate specificity constant (kcat/Km) to compare the catalytic efficiency of the enzyme for different substrates.
-
Data Presentation
The kinetic parameters for various substrates should be summarized in a table for easy comparison.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source Organism | Reference |
| Sorbitol | 3.2 ± 0.54 | - | 1.59 | Chicken Liver | [4] |
| Xylitol | - | - | 8.1 | Chicken Liver | [4] |
| Fructose | 1000 ± 140 | - | 0.9 | Chicken Liver | [4] |
| Sorbitol | 0.73 ± 0.08 | 1.12 ± 0.03 | 1.53 | Arabidopsis thaliana | [2] |
| Ribitol | 0.78 ± 0.11 | 0.77 ± 0.03 | 0.99 | Arabidopsis thaliana | [2] |
| Xylitol | 0.35 ± 0.03 | 1.48 ± 0.03 | 4.23 | Arabidopsis thaliana | [2] |
Note: '-' indicates data not available in the cited source.
Visualization
Experimental Workflow
Caption: Workflow for the kinetic analysis of SDH.
Polyol Pathway
Caption: The Polyol Pathway.
References
- 1. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 2. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Identification of Succinate Dehydrogenase (SDH) Post-Translational Modifications using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate, and the electron transport chain, transferring electrons to the ubiquinone pool. Given its central role in cellular metabolism, the activity of SDH is tightly regulated. Post-translational modifications (PTMs) are emerging as a key mechanism for modulating SDH function, with implications for cellular signaling, metabolic homeostasis, and disease pathogenesis, including cancer and neurodegenerative disorders.
Mass spectrometry has become an indispensable tool for the comprehensive identification and quantification of PTMs on SDH.[1] Its high sensitivity and resolution enable the precise mapping of modification sites and the determination of their stoichiometry. This application note provides an overview of common SDH PTMs and detailed protocols for their identification and characterization using mass spectrometry-based proteomics.
Key Post-Translational Modifications of SDH
Several PTMs have been identified on SDH subunits, each with the potential to alter its enzymatic activity, stability, or interaction with other proteins. The most studied PTMs of SDH include:
-
Acetylation: Lysine acetylation is a dynamic PTM that neutralizes the positive charge of lysine residues, potentially affecting protein structure and function. The acetylation of SDH subunit A (SDHA) has been extensively studied and is known to be regulated by the mitochondrial sirtuin, SIRT3.[2] Deacetylation of SDHA by SIRT3 is associated with increased complex II activity.
-
Phosphorylation: Protein phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is a ubiquitous regulatory mechanism. While phosphorylation of SDH subunits has been reported, comprehensive mapping and functional characterization of these sites are still ongoing areas of research.
-
Ubiquitination: Ubiquitination, the attachment of ubiquitin to lysine residues, can signal for protein degradation or modulate protein function and localization. SDH subunits are known to be ubiquitinated, which can affect the turnover of the complex.[3]
Data Presentation: Quantitative Analysis of SDH PTMs
Mass spectrometry-based quantitative proteomics allows for the precise identification and relative abundance measurement of PTMs. The following table summarizes known acetylation sites on human SDHA. Comprehensive quantitative data for phosphorylation and ubiquitination on all SDH subunits are currently areas of active investigation.
Table 1: Identified Acetylation Sites on Human SDH Subunit A (SDHA)
| Modified Residue | Peptide Sequence | Fold Change (e.g., Condition 1 vs. Condition 2) | p-value | Reference |
| K179 | IYQALEGK | - | - | [PMID: 23592782] |
| K296 | VDLIAK | - | - | [PMID: 21887157] |
| K327 | LGPGLK | - | - | [PMID: 21887157] |
| K350 | FPIPVLK | - | - | [PMID: 21887157] |
| K484 | YLGK | - | - | [PMID: 21887157] |
| K505 | VNGYFK | - | - | [PMID: 21887157] |
| K532 | EAIQK | - | - | [PMID: 21887157] |
| K545 | FEEK | - | - | [PMID: 21887157] |
| K560 | GPNIK | - | - | [PMID: 21887157] |
| K609 | YKMSK | - | - | [PMID: 21887157] |
| K617 | EFGPIK | - | - | [PMID: 21887157] |
| K622 | PIKTEK | - | - | [PMID: 21887157] |
| K626 | EKEK | - | - | [PMID: 21887157] |
Note: Fold change and p-value are dependent on the specific experimental conditions and are shown here as placeholders.
Signaling Pathway: SDH, PTMs, and HIF-1α Regulation
SDH dysfunction, which can be influenced by PTMs, has a profound impact on cellular signaling, notably in the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation. Succinate, the substrate of SDH, is an inhibitor of PHDs.[4] Consequently, the loss of SDH activity leads to succinate accumulation, PHD inhibition, and HIF-1α stabilization, even in the presence of oxygen. This "pseudo-hypoxic" signaling can promote tumor growth and metastasis.[4][5] The deacetylation of SDHA by SIRT3 enhances its activity, thereby reducing succinate levels and suppressing HIF-1α.[2][6]
Caption: SDH PTMs and HIF-1α signaling pathway.
Experimental Workflow for SDH PTM Analysis
The identification of SDH PTMs by mass spectrometry typically involves the isolation of mitochondria, enrichment of SDH, protein digestion, enrichment of modified peptides, and LC-MS/MS analysis.
Caption: Experimental workflow for SDH PTM analysis.
Experimental Protocols
Mitochondrial Isolation from Cultured Cells
-
Cell Harvesting: Harvest approximately 1-5 x 10^8 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 10 mL of hypotonic buffer (10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5) and incubate on ice for 10 minutes.
-
Homogenization: Homogenize the cells with a Dounce homogenizer (20-30 strokes with a tight-fitting pestle).
-
Isotonic Restoration: Immediately add 0.5 volumes of 2.5x Mitochondria Isolation Buffer (70 mM Tris-HCl, pH 7.5, 525 mM mannitol, 175 mM sucrose, 2.5 mM EDTA) to restore isotonicity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
-
Washing Mitochondria: Resuspend the mitochondrial pellet in 1 mL of Mitochondria Isolation Buffer and centrifuge again at 17,000 x g for 20 minutes at 4°C.
-
Final Pellet: The resulting pellet contains the purified mitochondria.
Immunoprecipitation (IP) of SDH from Isolated Mitochondria
-
Lysis: Resuspend the mitochondrial pellet in 1 mL of IP Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Antibody Incubation: Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. Add 2-5 µg of anti-SDH antibody (e.g., anti-SDHA or anti-SDHB) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of IP Lysis Buffer and twice with 1 mL of Wash Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
-
Elution: Elute the immunoprecipitated SDH complex by adding 50 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.
In-Gel Tryptic Digestion
-
SDS-PAGE: Separate the immunoprecipitated proteins by SDS-PAGE.
-
Staining: Stain the gel with a mass spectrometry-compatible Coomassie stain.
-
Excision: Excise the protein bands corresponding to the SDH subunits.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues by incubating in 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel pieces in a solution of 10-20 ng/µL trypsin in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubation with 50% ACN/5% formic acid and then 100% ACN.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant Method)
-
Peptide Resuspension: Resuspend the dried peptides in IP Buffer (e.g., PTMScan® Immunoaffinity Purification (IAP) Buffer).[7][8]
-
Antibody-Bead Conjugate: Add anti-K-ε-GG remnant antibody-conjugated beads to the peptide solution.[9][10]
-
Incubation: Incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with IAP Buffer and three times with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched ubiquitinated peptides with 0.15% trifluoroacetic acid (TFA).
-
Desalting: Desalt the eluted peptides using C18 StageTips before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a nano-flow HPLC system with a reversed-phase column (e.g., C18). A typical gradient would be a 60-minute linear gradient from 2% to 35% ACN in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the top 10-20 most intense precursor ions from each full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Data Analysis
-
Database Searching: Search the raw MS/MS data against a protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.
-
PTM Identification: Specify the PTMs of interest (e.g., acetylation of lysine, phosphorylation of serine/threonine/tyrosine, GlyGly of lysine) as variable modifications in the search parameters.
-
Site Localization: Use algorithms within the search software to determine the precise location of the PTMs on the peptides with high confidence (e.g., using PTM scores or localization probabilities).
-
Quantification: For quantitative studies (e.g., using label-free quantification or isotopic labeling), determine the relative abundance of the modified peptides across different experimental conditions.
Conclusion
The application of mass spectrometry provides a powerful approach to unravel the complex landscape of SDH post-translational modifications. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to identify and quantify these modifications, paving the way for a deeper understanding of SDH regulation in health and disease and facilitating the development of novel therapeutic strategies targeting metabolic and signaling pathways.
References
- 1. Proteomic analysis of succinate dehydrogenase and ubiquinol-cytochrome c reductase (Complex II and III) isolated by immunoprecipitation from bovine and mouse heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Missense mutations in the human SDHB gene increase protein degradation without altering intrinsic enzymatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput proteomic and metabolic profiling identified target correction of metabolic abnormalities as a novel therapeutic approach in head and neck paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Proteomic Technologies for Cancer | Details for CPTC-SDHB-1 [antibodies.cancer.gov]
- 6. SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTMScan® HS Ubiquitin/SUMO Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 8. PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 9. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Based Assays to Screen for Sorbitol Dehydrogenase (SORD) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose.[1][2][3] This NAD+-dependent oxidoreductase plays a vital role in cellular metabolism, particularly in tissues where aldose reductase is also present, facilitating an alternative route for glucose metabolism.[2] Genetic deficiencies in SORD lead to an accumulation of intracellular sorbitol, a condition linked to the development of various neuropathies, including a form of Charcot-Marie-Tooth disease.[1][4] The toxic accumulation of sorbitol in neuronal cells is a key driver of disease pathology.[1][5][6]
While the primary therapeutic strategy currently under investigation for SORD deficiency focuses on the inhibition of aldose reductase to prevent the production of sorbitol[7], the exploration of SORD activators presents a potential alternative or complementary therapeutic avenue. Enhancing the activity of residual or partially functional SORD enzymes could help reduce the cytotoxic buildup of sorbitol, thereby ameliorating disease progression.
This document provides detailed application notes and protocols for the development of a robust cell-based assay designed to identify and characterize small molecule activators of SORD. The primary assay is a high-throughput compatible method measuring the intracellular NAD+/NADH ratio as an indicator of SORD activity. A secondary, more direct assay for measuring intracellular fructose is also described.
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying biological process and the screening methodology, the following diagrams illustrate the SORD metabolic pathway and the experimental workflow for the primary cell-based assay.
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol, catalyzed by aldose reductase and SORD.
Caption: Experimental workflow for the primary cell-based assay to screen for SORD activators.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described assays.
Table 1: Primary Assay - Intracellular NAD+/NADH Ratio in Response to Test Compounds
| Compound ID | Concentration (µM) | Mean NAD+/NADH Ratio | Standard Deviation | % SORD Activity (vs. Control) |
| Negative Control | - | 1.00 | 0.08 | 100% |
| Positive Control | 10 | 1.85 | 0.12 | 185% |
| Test Compound A | 1 | 1.05 | 0.09 | 105% |
| Test Compound A | 10 | 1.35 | 0.11 | 135% |
| Test Compound A | 100 | 1.62 | 0.14 | 162% |
| Test Compound B | 1 | 0.98 | 0.07 | 98% |
| Test Compound B | 10 | 1.02 | 0.08 | 102% |
| Test Compound B | 100 | 1.01 | 0.09 | 101% |
Table 2: Secondary Assay - Intracellular Fructose Concentration in Response to a Lead Compound
| Compound ID | Concentration (µM) | Mean Fructose (µM) | Standard Deviation | % Fructose Production (vs. Control) |
| Negative Control | - | 5.2 | 0.4 | 100% |
| Positive Control | 10 | 12.8 | 1.1 | 246% |
| Lead Compound A | 1 | 6.1 | 0.5 | 117% |
| Lead Compound A | 10 | 9.8 | 0.8 | 188% |
| Lead Compound A | 100 | 11.5 | 1.0 | 221% |
Experimental Protocols
Primary Cell-Based Assay: Measurement of Intracellular NAD+/NADH Ratio
1. Principle:
This assay quantifies the activity of SORD by measuring the change in the intracellular ratio of NAD+ to NADH. SORD utilizes NAD+ as a cofactor to oxidize sorbitol to fructose, leading to the production of NADH. An increase in SORD activity will result in a decrease in the NAD+/NADH ratio. However, to facilitate a high-throughput screening format where an increase in signal is often preferred, a coupled enzymatic cycling assay is used to measure the total NAD+ and NADH levels. In the presence of a SORD activator, the increased conversion of sorbitol to fructose will lead to a higher rate of NAD+ consumption and NADH production. Commercially available NAD/NADH assay kits typically measure the total NAD(H) pool or can be adapted to measure the ratio.[1][2][3][4][8] For the purpose of this screening protocol, we will measure the total NAD+/NADH, where an increase in SORD activity is expected to increase the total pool in a dynamic cellular system.
2. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573). These cells are known to express SORD.[5][9][10][11]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well, clear-bottom, black-walled microplates.
-
Sorbitol Solution: 1 M Sorbitol in sterile water.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
NAD+/NADH Assay Kit: A commercially available colorimetric or fluorometric assay kit for measuring the intracellular NAD+/NADH ratio (e.g., from Cayman Chemical, Cell Biolabs, or similar).[1][2][3][4][8]
-
Cell Lysis Buffer: As provided in the NAD+/NADH assay kit.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
3. Protocol:
-
Cell Seeding:
-
Culture HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 90 µL of fresh medium.
-
Add 10 µL of the diluted test compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (if available).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Substrate Addition:
-
Prepare a working solution of sorbitol in cell culture medium. Based on the reported Km of SORD for sorbitol (approximately 3.2 mM for the human enzyme)[12][13], a final concentration of 5-10 mM sorbitol is recommended.
-
Add 10 µL of the sorbitol working solution to each well.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of NAD+/NADH Ratio:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the protocol provided with the NAD+/NADH assay kit. This typically involves adding a specific lysis buffer and incubating for a short period.
-
Perform the NAD+/NADH measurement following the manufacturer's instructions. This usually involves adding a cycling enzyme mixture and a detection reagent.
-
Read the absorbance or fluorescence on a microplate reader at the recommended wavelength.
-
4. Data Analysis:
-
Subtract the background reading (wells with no cells) from all experimental readings.
-
Calculate the NAD+/NADH ratio for each well according to the assay kit's instructions.
-
Normalize the data to the vehicle control to determine the percentage of SORD activation for each test compound.
-
Plot dose-response curves for active compounds to determine their EC50 values.
Secondary Cell-Based Assay: Measurement of Intracellular Fructose
1. Principle:
This assay provides a more direct measurement of SORD activity by quantifying the intracellular concentration of its product, fructose. An increase in SORD activity in the presence of an activator will lead to a higher intracellular fructose level.
2. Materials and Reagents:
-
All materials from the primary assay.
-
Fructose Assay Kit: A commercially available colorimetric or fluorometric assay kit for measuring fructose (e.g., from Biovalley or similar).[14][15]
-
Cell Lysis Buffer: Compatible with the fructose assay kit.
3. Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the primary assay protocol.
-
Cell Lysis and Fructose Measurement:
-
After the incubation with sorbitol, remove the medium and wash the cells with PBS.
-
Lyse the cells using a buffer compatible with the fructose assay kit (e.g., sonication in a suitable buffer or a lysis buffer provided with the kit).
-
Centrifuge the cell lysate to pellet debris.
-
Use the supernatant to measure the fructose concentration according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Read the absorbance or fluorescence on a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve using the fructose standards provided in the kit.
-
Determine the fructose concentration in each sample from the standard curve.
-
Normalize the fructose concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Calculate the percentage increase in fructose production relative to the vehicle control.
Conclusion
The described cell-based assays provide a robust and high-throughput compatible platform for the identification and characterization of novel SORD activators. The primary assay, based on the measurement of the NAD+/NADH ratio, is well-suited for large-scale screening campaigns. The secondary fructose assay offers a more direct and confirmatory measure of SORD activity for hit validation and lead optimization. These tools will be invaluable for researchers and drug development professionals seeking to explore SORD activation as a therapeutic strategy for SORD-deficiency related neuropathies and other metabolic disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. usbio.net [usbio.net]
- 4. NAD+/NADH Assay Kit | ABIN5067559 [antibodies-online.com]
- 5. Cellosaurus cell line HEK293 (CVCL_0045) [cellosaurus.org]
- 6. m.youtube.com [m.youtube.com]
- 7. patientworthy.com [patientworthy.com]
- 8. thomassci.com [thomassci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HEK293 cell line: a vehicle for the expression of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biovalley.fr [biovalley.fr]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Sorbitol Dehydrogenase (SPDH) Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sorbitol Dehydrogenase (SPDH) assays.
Troubleshooting Guide: Low Enzyme Activity in this compound Assays
Low or no enzyme activity is a common issue in this compound assays. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low this compound activity.
| Potential Problem | Possible Causes | Recommended Solution |
| Reagent Issues | Incorrect concentration of substrates (Sorbitol, NAD+).[1] | Prepare fresh substrate solutions and verify their concentrations. Use a calibrated pH meter for all buffer preparations. |
| Degraded NAD+ or NADH. | NAD+ solutions are susceptible to degradation. Prepare fresh NAD+ solutions and store them protected from light and at the appropriate temperature (-20°C for long-term).[2] Consider purchasing a new lot of NAD+. | |
| Incorrect buffer pH or ionic strength.[1][3] | Prepare fresh buffer and meticulously check the pH. The optimal pH for this compound can vary depending on the source, but is generally in the alkaline range.[1][3] | |
| Assay Conditions | Suboptimal pH.[1][3][4] | The optimal pH for this compound activity is typically between 8.0 and 11.0.[1][3] Verify the pH of your reaction buffer. For fructose reduction, the optimal pH is in the range of 5.7 to 7.0.[5] |
| Suboptimal temperature.[1][3] | The optimal temperature for this compound can be around 37-40°C, but some sources suggest activity increases up to 60°C.[1][5] Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Avoid excessively high temperatures which can lead to denaturation. | |
| Incorrect wavelength settings on the spectrophotometer. | The assay measures the change in absorbance at 340 nm due to the production or consumption of NADH.[1] Ensure the spectrophotometer is set to the correct wavelength. | |
| Enzyme Issues | Inactive or denatured enzyme. | Improper storage or handling can lead to loss of enzyme activity. Store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme to verify the integrity of your enzyme stock. |
| Insufficient enzyme concentration. | The rate of the reaction is proportional to the enzyme concentration. If the concentration is too low, the change in absorbance may be too small to detect. Try increasing the enzyme concentration in the assay. | |
| Inhibitors/Interferents | Presence of known this compound inhibitors in the sample. | Several compounds are known to inhibit this compound, including quercetin, resveratrol, genistein, and certain synthetic compounds.[6][7][8] If your sample may contain these, consider a sample cleanup step or use a different detection method. |
| Interfering substances in the sample matrix.[9] | Components in your sample (e.g., other enzymes, metal ions, high salt concentrations) could be interfering with the assay.[9] EDTA, ascorbic acid, and detergents like SDS can interfere with enzymatic assays.[9] Run a sample blank (without enzyme) to check for background absorbance. Consider sample purification or dilution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound assay?
The optimal pH for this compound-catalyzed oxidation of sorbitol is generally in the alkaline range, typically between 8.0 and 11.0.[1][3] However, for the reverse reaction (fructose reduction), the optimal pH is acidic, between 5.7 and 7.0.[5] It is crucial to use a buffer system that maintains the pH within the optimal range for the specific direction of the reaction you are studying.
Q2: What is the recommended temperature for an this compound assay?
The optimal temperature for this compound activity is often cited as 37°C or 40°C.[1] Some studies have shown that the reaction rate increases with temperature up to 60°C.[5] However, prolonged incubation at higher temperatures can lead to enzyme denaturation and loss of activity. For routine assays, 37°C is a common and reliable temperature.
Q3: My NAD+ solution is old. Can I still use it?
It is highly recommended to use freshly prepared NAD+ solutions. NAD+ is unstable and can degrade over time, especially when exposed to light, moisture, or repeated freeze-thaw cycles. Degraded NAD+ will lead to significantly lower or no enzyme activity. For best results, prepare fresh NAD+ solution and store it in aliquots at -20°C, protected from light.[2]
Q4: I see a high background signal in my assay. What could be the cause?
A high background signal can be caused by several factors:
-
Contaminating enzymes in the sample: The sample itself might contain other dehydrogenases that can reduce NAD+.
-
Non-enzymatic reduction of NAD+: Some compounds in the sample can directly reduce NAD+.
-
Turbidity of the sample: Particulate matter in the sample can scatter light and increase the absorbance reading.
To troubleshoot this, run a control reaction without the this compound enzyme. If you still observe a high signal, the issue lies with your sample. Consider sample cleanup methods like centrifugation or filtration.
Q5: What are some known inhibitors of this compound?
Several compounds have been identified as inhibitors of this compound. These include naturally occurring flavonoids like quercetin, resveratrol, and genistein, as well as synthetic molecules developed as potential therapeutics.[6][7][8] If your sample is derived from a source that may contain these compounds, it is important to consider their potential inhibitory effects.
Experimental Protocols
Standard this compound Activity Assay Protocol
This protocol is a general guideline for measuring this compound activity by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Signaling Pathway
Caption: The this compound-catalyzed oxidation of D-Sorbitol to D-Fructose.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
NAD+ Solution: 20 mM NAD+ in distilled water
-
D-Sorbitol Solution: 500 mM D-Sorbitol in Assay Buffer
-
This compound Enzyme Solution: A solution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA) diluted to a suitable concentration (e.g., 5-10 U/mL).
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, NAD+ Solution, and D-Sorbitol Solution. The final concentrations in the cuvette should be optimized but can be started at the concentrations listed in the table below.
-
Equilibrate to temperature: Incubate the reaction mixture and the enzyme solution at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add a small volume of the this compound enzyme solution to the reaction mixture in a cuvette. Mix gently by inverting.
-
Measure absorbance: Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm for several minutes. The rate of increase in absorbance is proportional to the this compound activity.
-
Calculate activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Quantitative Data
Optimal Assay Conditions for this compound
| Parameter | Optimal Range | Source |
| pH (Sorbitol Oxidation) | 8.0 - 11.0 | [1][3] |
| pH (Fructose Reduction) | 5.7 - 7.0 | [5] |
| Temperature | 37 - 40 °C | [1] |
| D-Sorbitol Concentration | Substrate inhibition may occur at high concentrations.[5] | [5] |
| NAD+ Concentration | Typically in the range of 0.1 - 1 mM. | [1] |
Kinetic Parameters of this compound
| Substrate | Km | Source Organism | Conditions |
| D-Sorbitol | 3.4 mM | Not Specified | 100 mM Tris-HCl buffer, pH 9.0, at 30°C |
| NAD+ | 0.13 mM | Not Specified | 100 mM Tris-HCl buffer, pH 9.0, at 30°C |
| D-Sorbitol | 7.51 mM | Faunimonas pinastri A52C2 | 50 mM phosphate buffer, pH 8.0, at 37°C |
| D-Sorbitol | 86 mM | Apple (Malus domestica) | 0.1 M Tris-HCl, pH 9.0, at 25°C |
| Xylitol | 37 mM | Apple (Malus domestica) | 0.1 M Tris-HCl, pH 9.0, at 25°C |
| Fructose | 1.5 M | Apple (Malus domestica) | Not Specified |
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. sunlongbiotech.com [sunlongbiotech.com]
- 3. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on sheep liver sorbitol dehydrogenase steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. docs.abcam.com [docs.abcam.com]
optimizing pH and temperature for Sorbitol Dehydrogenase activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbitol Dehydrogenase (SDH).
Troubleshooting Guides
This section addresses common issues encountered during SDH activity assays.
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive Enzyme: Improper storage or handling has led to loss of activity. SDH is known to be unstable.[1][2] | - Ensure the enzyme is stored at the recommended temperature (typically -20°C or below). - Avoid repeated freeze-thaw cycles.[3] - Prepare fresh enzyme dilutions for each experiment. - Assay freshly harvested tissues or samples immediately, as storage at 4°C or -20°C overnight can cause significant loss of activity.[1] |
| Incorrect Assay Conditions: The pH or temperature of the assay buffer is not optimal for SDH activity. | - Verify the pH of your buffer and ensure it is within the optimal range for your specific SDH (typically alkaline). - Equilibrate all reagents to the recommended assay temperature (e.g., 37°C) before starting the reaction.[3] | |
| Missing or Degraded Cofactor (NAD+): NAD+ is essential for the reaction and can degrade over time. | - Use a fresh solution of NAD+. - Store NAD+ solutions as recommended by the manufacturer, typically frozen and protected from light. | |
| Presence of Inhibitors: Your sample may contain substances that inhibit SDH activity. | - Known inhibitors include dithiothreitol (DTT), L-cysteine, some plant extracts, and certain metal salts.[1][4] - Nucleosides and nucleotides can also act as inhibitors.[5] - If possible, purify your sample to remove potential inhibitors. Consider dialysis or size-exclusion chromatography. | |
| High background signal | Contaminated Reagents: Reagents may be contaminated with substances that absorb at the detection wavelength. | - Use high-purity water and reagents. - Prepare fresh buffers and solutions. - Run a blank reaction containing all components except the enzyme to measure the background absorbance. |
| Non-enzymatic Reaction: The substrate or other components in the reaction mixture are unstable and breaking down spontaneously. | - Run a control reaction without the enzyme to check for non-enzymatic substrate degradation. | |
| Inconsistent or non-reproducible results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Temperature Fluctuations: Inconsistent temperature control during the assay. | - Ensure your incubator or water bath maintains a stable temperature throughout the experiment. - Pre-incubate all reagents and samples at the assay temperature. | |
| Enzyme Instability during Assay: The enzyme is losing activity over the course of the measurement. | - Perform a time-course experiment to ensure the reaction rate is linear over the measurement period. - If the rate is not linear, use the initial linear portion of the curve for activity calculations. | |
| Unexpected kinetic parameters (Km, Vmax) | Substrate or Product Inhibition: High concentrations of substrate or product may be inhibiting the enzyme. | - Perform the assay using a range of substrate concentrations to determine if substrate inhibition is occurring. - For some SDH enzymes, substrate inhibition has been observed.[6] |
| Incorrect Data Analysis: Errors in calculating the initial reaction velocity or in fitting the data to the Michaelis-Menten model. | - Ensure you are using the initial, linear rate of the reaction. - Use appropriate software for kinetic analysis and be aware of potential errors in data fitting.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for Sorbitol Dehydrogenase activity?
The optimal conditions for SDH activity can vary depending on the source of the enzyme. Generally, SDH exhibits optimal activity in an alkaline pH range and at moderately elevated temperatures.
Data Summary: Optimal pH and Temperature for SDH Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Faunimonas pinastri A52C2 | 8.0 - 10.0 | 27 - 37 | [9] |
| Sheep Liver | ~7.4 (for sorbitol oxidation) | Not specified | [5] |
| Peach (Prunus persica) | 9.5 | Not specified | [1] |
| General (Commercial Kit) | 8.2 | 37 (recommended) | [3] |
| General (Commercial Enzyme) | 11.0 | 40 | [10] |
Q2: How should I prepare my samples for an SDH activity assay?
Proper sample preparation is crucial for accurate results. Here are some general guidelines:
-
Tissues:
-
Cell Lysates:
Important Note on Stability: SDH is an unstable enzyme. It is recommended to perform assays on freshly prepared samples. Storage, even at 4°C or -20°C, can lead to a significant loss of activity.[1][2] Serum SDH activity is reported to be stable for only 4 hours at 21°C.[2]
Q3: What type of buffer should I use for my SDH assay?
The choice of buffer is critical for maintaining the optimal pH for the reaction.
-
For pH ranges between 6.0 and 8.0, a phosphate buffer can be used.[9]
-
For pH values from 9.0 to 11.0, a glycine-NaOH buffer is suitable.[9]
-
Triethanolamine buffer has also been used for SDH assays at pH 7.4.[12]
Always ensure the buffer itself does not interfere with the assay or inhibit the enzyme.
Experimental Protocols
Protocol for Determining Optimal pH of Sorbitol Dehydrogenase
This protocol outlines the steps to determine the optimal pH for SDH activity.
-
Prepare a series of buffers with different pH values (e.g., from 6.0 to 11.0 in 0.5 pH unit increments). Use appropriate buffer systems for the desired pH ranges (e.g., phosphate for pH 6.0-8.0, glycine-NaOH for pH 9.0-11.0).[9]
-
Prepare the reaction mixture for each pH value. The mixture should contain the substrate (sorbitol) and the cofactor (NAD+) in the respective buffer.
-
Equilibrate the reaction mixtures to the optimal assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of SDH enzyme solution to each reaction mixture.
-
Monitor the reaction by measuring the increase in absorbance at 340 nm (due to the formation of NADH) over a set period. Ensure measurements are taken within the linear range of the reaction.
-
Calculate the initial velocity (V₀) for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the enzyme activity (V₀) against the corresponding pH value. The pH at which the highest activity is observed is the optimal pH.
Protocol for Determining Optimal Temperature of Sorbitol Dehydrogenase
This protocol describes how to determine the optimal temperature for SDH activity.
-
Prepare the complete reaction mixture in the optimal pH buffer, including sorbitol, NAD+, and the SDH enzyme. Keep the mixture on ice.
-
Set up a series of incubators or water baths at different temperatures (e.g., from 20°C to 80°C in 5°C or 10°C increments).[9]
-
Aliquot the reaction mixture into separate tubes for each temperature to be tested.
-
Incubate each tube at its respective temperature for a fixed period (e.g., 10-15 minutes).
-
Stop the reaction at the end of the incubation period (e.g., by adding a quenching agent like a weak acid, or by rapid cooling on ice).
-
Measure the amount of product formed (or NADH produced by measuring absorbance at 340 nm).
-
Plot the enzyme activity against the corresponding temperature. The temperature at which the highest activity is observed is the optimal temperature.
Visualizations
Caption: Workflow for determining the optimal pH for Sorbitol Dehydrogenase activity.
Caption: Troubleshooting logic for low or no Sorbitol Dehydrogenase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. in-vitro-effects-of-some-plant-extracts-and-chemical-substances-acids-metal-salts-and-vitamins-on-sorbitol-dehydrogenase-activity - Ask this paper | Bohrium [bohrium.com]
- 5. Inhibition of sorbitol dehydrogenase by nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 7. Some classical errors in the kinetic analysis of enzyme reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cineticaposgradormc.wordpress.com [cineticaposgradormc.wordpress.com]
- 9. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nipro.co.jp [nipro.co.jp]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Sorbitol Dehydrogenase (SPDH) Expression and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant sorbitol dehydrogenase (SPDH).
Frequently Asked Questions (FAQs)
Q1: What is sorbitol dehydrogenase (this compound) and why is its recombinant expression important?
A1: Sorbitol dehydrogenase (SDH) is a cytosolic enzyme that catalyzes the conversion of sorbitol to fructose.[1][2] It is a member of the medium-chain dehydrogenase/reductase protein family and plays a role in the polyol pathway of glucose metabolism.[2] Recombinant expression of this compound is crucial for various research applications, including structural studies, inhibitor screening for drug development (particularly for diabetic complications), and understanding its metabolic role.[2]
Q2: What are the most common host organisms for recombinant this compound expression?
A2: Escherichia coli (E. coli) is a widely used host for producing recombinant this compound due to its rapid growth, well-understood genetics, and cost-effectiveness.[3][4][5] However, overexpression in E. coli can sometimes lead to challenges such as the formation of insoluble protein aggregates known as inclusion bodies.[3][4]
Q3: What are inclusion bodies and why are they a problem for this compound expression?
A3: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form in the cytoplasm of E. coli during high-level expression of a foreign protein like this compound.[3][4][6] Their formation is a significant bottleneck as the protein is not in its native, biologically active state, requiring additional downstream processing steps like denaturation and refolding, which can be inefficient and lead to low recovery of active enzyme.[6]
Q4: Can the addition of sorbitol to the culture medium improve the solubility of recombinant this compound?
A4: Yes, adding sorbitol to the culture medium can enhance the solubility of some recombinant proteins.[6][7] Sorbitol acts as a chemical chaperone, or osmolyte, which can stabilize the native protein structure and reduce aggregation.[7][8] It can also slow down cell growth, allowing more time for proper protein folding.[6][8]
Q5: Does the choice of affinity tag affect this compound solubility?
A5: Yes, the choice of affinity tag can influence the solubility of recombinant proteins. While a His-tag is commonly used for purification, larger tags like Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can sometimes improve the solubility of their fusion partners. For instance, removal of an N-terminal Maltose Binding Protein from a recombinant plum SDH had a minor effect on its affinity for sorbitol but significantly increased its turnover number.[9]
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant this compound
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Experimental Protocol |
| Codon Bias | The codon usage of the this compound gene may not be optimal for E. coli. | Synthesize a codon-optimized version of the this compound gene for E. coli expression.[8] |
| mRNA Secondary Structure | Stable secondary structures in the 5' end of the mRNA can hinder translation initiation. | Use online tools to predict mRNA secondary structure and modify the sequence to reduce stability without altering the amino acid sequence.[10] |
| Plasmid Instability | The expression plasmid may be unstable or have a low copy number. | Verify the integrity of the plasmid DNA by restriction digest and sequencing. Consider using a different expression vector with a stronger promoter or higher copy number. |
| Toxicity of this compound to Host Cells | High basal expression of this compound before induction can be toxic to E. coli. | Use an expression strain with tight control over basal expression, such as BL21(DE3)pLysS, or add glucose (0.5-1%) to the growth medium to repress the lac promoter.[10] |
Problem 2: Recombinant this compound is Expressed but Forms Inclusion Bodies (Insoluble)
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Induction Temperature | High temperatures can accelerate protein synthesis, leading to misfolding and aggregation. | Lower the induction temperature. Common temperatures to test are 16°C, 20°C, 25°C, and 30°C.[11][12] |
| High Inducer (IPTG) Concentration | A high concentration of the inducer can lead to a rapid rate of protein expression, overwhelming the cellular folding machinery. | Optimize the IPTG concentration. Test a range of concentrations from 0.01 mM to 1.0 mM.[8][12] |
| Suboptimal Culture Medium | The composition of the growth medium can affect protein solubility. | Try using a richer medium like Terrific Broth (TB) which is buffered and contains glycerol.[11] Add supplements like sorbitol (0.1-0.5 M) or arginine (0.1-0.4 M) to the culture medium during induction to act as chemical chaperones.[6][8] |
| Lack of Chaperone Assistance | The endogenous chaperone levels in E. coli may be insufficient to handle the high levels of recombinant protein. | Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ.[4][11] |
| Fusion Tag Choice | The affinity tag may not be promoting solubility. | Clone the this compound gene into a vector with a different, more solubilizing fusion tag such as MBP or SUMO.[11] |
| Metal Cofactor Deficiency | This compound is a zinc-dependent enzyme.[1][2] Insufficient zinc in the medium can lead to improper folding. | Supplement the growth medium with zinc chloride (ZnCl₂) to a final concentration of 10-50 µM.[9] |
Table 1: Summary of Optimized Conditions for Recombinant Bovine SRY Protein Solubility (as an example of optimization strategy)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Construct | Wild-type (wtbSRY) | Codon-optimized (cobSRY) | Codon-optimized (cobSRY) |
| IPTG Concentration | 0.3 mM | 0.3 mM | 0.3 mM |
| Induction Temperature | 27°C | 32°C | 32°C |
| Media Additive | None | 0.2 M Arginine | 0.3 M Sorbitol |
| Observed Solubility | Increased soluble fraction compared to 37°C | Higher soluble fraction than wtbSRY | Highest soluble protein yield |
| Data adapted from a study on recombinant bovine SRY protein, illustrating a similar optimization approach that can be applied to this compound.[8] |
Experimental Protocols
Protocol 1: Codon Optimization of this compound Gene
-
Obtain the amino acid sequence of the target this compound.
-
Use a commercially available gene synthesis service or online tool that offers codon optimization for E. coli (K-12 strain is common). These services typically have algorithms that replace rare codons with more frequently used ones in E. coli without changing the amino acid sequence.
-
Synthesize the optimized gene and clone it into your expression vector of choice.
-
Verify the sequence of the new construct before proceeding with expression trials.
Protocol 2: Small-Scale Expression Trials to Optimize Solubility
-
Transform your this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium (supplemented with the appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Divide the culture into several smaller flasks to test different conditions in parallel (e.g., different temperatures, IPTG concentrations, and media additives as outlined in the troubleshooting guide).
-
Induce protein expression by adding the desired concentration of IPTG.
-
Incubate the cultures under the different test conditions for a set period (e.g., 4 hours for 37°C, or overnight for lower temperatures).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Lyse the cells using a suitable method (e.g., sonication or chemical lysis).
-
Separate the soluble and insoluble fractions by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the expression level and solubility of this compound under each condition.
Visualizations
Caption: Troubleshooting workflow for recombinant this compound expression.
Caption: Key factors influencing recombinant this compound solubility.
References
- 1. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Sorbitol dehydrogenase: structure, function and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Escherichia coli - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling [frontiersin.org]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
how to prevent aggregation of purified Sorbitol Dehydrogenase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Sorbitol Dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purified Sorbitol Dehydrogenase (SDH) aggregation?
A1: Aggregation of purified SDH can stem from several factors, primarily related to protein stability. Key causes include:
-
Improper Buffer Conditions: The pH and ionic strength of the buffer are critical. Since proteins are least soluble at their isoelectric point (pI), maintaining a buffer pH at least one unit away from the pI can help maintain surface charge and prevent aggregation.[1]
-
Oxidation of Cysteine Residues: SDH, like many enzymes, may contain cysteine residues with free sulfhydryl groups (-SH). Oxidation of these groups can lead to the formation of intermolecular disulfide bonds, causing proteins to link together and aggregate.[2]
-
Hydrophobic Interactions: Unfolding or partial denaturation can expose hydrophobic regions of the protein that are normally buried. These exposed patches can interact with each other, leading to aggregation. This can be triggered by non-optimal buffer conditions, temperature fluctuations, or the presence of denaturing agents.
-
Suboptimal Storage Conditions: Freeze-thaw cycles and improper storage temperatures can induce denaturation and aggregation. The presence of stabilizing agents is often necessary for long-term storage.[1][3][4][5]
Q2: How does the quaternary structure of SDH contribute to its stability?
A2: Sorbitol Dehydrogenase is a tetrameric enzyme, meaning it is composed of four individual protein subunits that assemble into a functional complex.[6] The interactions holding these subunits together are non-covalent, consisting of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The stability of this quaternary structure is crucial for the enzyme's activity and solubility. Disruption of these interactions can lead to dissociation of the tetramer and subsequent aggregation of the unfolded or partially folded subunits.
Q3: Can the presence of the substrate or cofactor help prevent aggregation?
A3: Yes, the presence of the substrate (sorbitol) or the cofactor (NAD+) can sometimes stabilize the enzyme. The binding of these molecules can lock the enzyme into a more stable conformation, reducing the likelihood of unfolding and subsequent aggregation.[5] For instance, in the purification of a membrane-bound D-sorbitol dehydrogenase, D-sorbitol was noted to act as a stabilizing agent during the solubilization step.[2]
Troubleshooting Guide: Preventing SDH Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of your purified Sorbitol Dehydrogenase.
Issue 1: Protein Aggregates During Purification
Possible Cause: Suboptimal buffer composition during lysis, chromatography, or dialysis.
Solutions:
-
Optimize Buffer pH and Ionic Strength:
-
pH: Maintain the pH of your purification buffers within a stable range for SDH, which is typically between pH 7.0 and 9.0.[7][8] A study on a novel SDH from Faunimonas pinastri showed optimal activity at pH 8.0.[9]
-
Ionic Strength: Incorporate a moderate salt concentration (e.g., 150-500 mM NaCl) in your buffers to shield ionic interactions and prevent non-specific binding, which can lead to aggregation.[6][7]
-
-
Include Reducing Agents:
-
Add Stabilizing Osmolytes:
-
Glycerol is a widely used osmolyte that can stabilize proteins by favoring the folded state. Its presence can be beneficial throughout the purification process.[1][3][4][5]
-
Recommended Concentration: 5-20% (v/v). A purification protocol for Arabidopsis thaliana SDH utilized 10% glycerol in the purification buffers.[11]
-
-
Incorporate Non-denaturing Detergents:
Issue 2: Protein Precipitates After Concentration
Possible Cause: High protein concentration exacerbates weak, non-specific interactions, leading to aggregation.
Solutions:
-
Optimize Buffer Additives: Ensure that the final buffer contains stabilizing agents as described above (reducing agents, glycerol, and/or a mild detergent).
-
Add Arginine and Glutamate: A mixture of L-arginine and L-glutamate (e.g., 50 mM each) can increase protein solubility by binding to charged and hydrophobic regions, thereby preventing self-association.[1]
-
Concentrate Slowly and at Low Temperature: Perform concentration steps at 4°C and at a slower pace to minimize stress on the protein.
Issue 3: Loss of Activity and Aggregation During Storage
Possible Cause: Improper storage conditions leading to denaturation or oxidation over time.
Solutions:
-
Optimize Storage Buffer:
-
The final storage buffer should be optimized for long-term stability. This typically includes a suitable buffer (e.g., Tris-HCl or PBS at a pH of 7.0-8.0), a reducing agent, and a cryoprotectant.
-
A study on aldehyde dehydrogenase, a related enzyme, demonstrated that the presence of at least 30% (v/v) glycerol was crucial for stability during storage at 2°C and for preventing aggregation during freeze-thaw cycles.[1][3][4][5]
-
For lyophilized (freeze-dried) SDH, storage at -20°C is recommended for long-term stability.[14]
-
-
Flash-Freezing and Aliquoting:
-
Avoid slow freezing, which can lead to the formation of ice crystals that damage the protein. Flash-freeze small aliquots in liquid nitrogen.
-
Storing the protein in smaller, single-use aliquots prevents repeated freeze-thaw cycles.
-
-
Addition of Bovine Serum Albumin (BSA):
-
In some cases, adding an inert protein like BSA (e.g., 1 mg/mL) can help stabilize the enzyme during storage, particularly at low concentrations.[14]
-
Data Summary Tables
Table 1: Recommended Buffer Conditions for SDH Stability
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 | Maintains protein charge, preventing aggregation near the pI. Optimal activity is often observed in a slightly alkaline range.[7][8][9] |
| Salt (NaCl) | 150 - 500 mM | Shields ionic interactions, preventing non-specific binding and aggregation.[6][7] |
| Glycerol | 10 - 30% (v/v) | Acts as a stabilizing osmolyte and cryoprotectant, favoring the native protein conformation.[1][3][4][5][11] |
Table 2: Common Additives to Prevent SDH Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Dithiothreitol (DTT) | 1 - 10 mM | Reduces disulfide bonds, preventing oxidation-induced aggregation.[10][15] |
| β-mercaptoethanol (BME) | 5 - 20 mM | A reducing agent that prevents the formation of intermolecular disulfide bonds.[6][7] |
| Tween 20 | 0.1% (v/v) | Non-ionic detergent that masks hydrophobic patches, preventing aggregation.[6][7] |
| Triton X-100 | 0.1% (v/v) | Non-ionic detergent that aids in solubilization and stabilization.[2][12][13] |
| CHAPS | 0.1 - 0.2% (w/v) | Zwitterionic detergent that can mask hydrophobic surfaces to prevent protein aggregation.[3][4] |
| L-Arginine/L-Glutamate | 50 mM each | Amino acids that can increase protein solubility by interacting with charged and hydrophobic regions.[1] |
| Bovine Serum Albumin (BSA) | 1 mg/mL | Inert protein that can stabilize the target enzyme, especially at low concentrations.[14] |
Experimental Protocols
Protocol 1: General Buffer Preparation for SDH Purification
This protocol is a general guideline based on common practices for dehydrogenase purification.
-
Lysis Buffer (pH 8.0):
-
50 mM Tris-HCl
-
300 mM NaCl
-
10% (v/v) Glycerol
-
5 mM β-mercaptoethanol (or 1 mM DTT)
-
1 mM Phenylmethylsulfonyl fluoride (PMSF) (add immediately before use)
-
Protease inhibitor cocktail
-
-
Wash Buffer (pH 8.0):
-
50 mM Tris-HCl
-
300 mM NaCl
-
10% (v/v) Glycerol
-
5 mM β-mercaptoethanol
-
20 mM Imidazole (for His-tag purification)
-
-
Elution Buffer (pH 8.0):
-
50 mM Tris-HCl
-
150 mM NaCl
-
10% (v/v) Glycerol
-
5 mM β-mercaptoethanol
-
250 mM Imidazole (for His-tag purification)
-
-
Final Dialysis/Storage Buffer (pH 7.5):
-
50 mM Tris-HCl
-
150 mM NaCl
-
20-30% (v/v) Glycerol
-
1 mM DTT
-
Protocol 2: SDH Activity Assay
This protocol is adapted from a standard method for measuring SDH activity.[7][14]
-
Prepare the Assay Mixture:
-
100 mM Tris-HCl buffer (pH 9.0)
-
1 mM NAD+
-
300 mM Sorbitol
-
-
Procedure:
-
In a cuvette, combine the assay mixture.
-
Add a known amount of purified SDH to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm at 25°C or 30°C. This corresponds to the reduction of NAD+ to NADH.
-
Calculate the rate of NAD+ reduction from the linear portion of the absorbance curve.
-
Visualizations
Caption: Troubleshooting workflow for preventing SDH aggregation.
Caption: Factors influencing the stability and aggregation of SDH.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The dual role of CHAPS in the crystallization of stromelysin-3 catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Effect of pH on sheep liver sorbitol dehydrogenase steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. nipro.co.jp [nipro.co.jp]
- 15. agscientific.com [agscientific.com]
overcoming substrate inhibition in SPDH kinetic studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering substrate inhibition during kinetic studies of Sorbitol Dehydrogenase (SPDH) and other related short-chain dehydrogenases/reductases (SDRs).
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound kinetics?
Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations.[1][2] Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the enzyme's activity is reduced when the substrate concentration becomes too high.[2][3] This deviation is observed in approximately 20-25% of all known enzymes.[4][5][6]
Q2: What are the common molecular mechanisms for substrate inhibition?
There are two primary mechanisms attributed to substrate inhibition:
-
Formation of an Unproductive Ternary Complex: The most cited mechanism is the binding of a second substrate molecule to the enzyme-substrate (ES) complex at an inhibitory, lower-affinity site. This forms an unproductive E-S-S complex, which prevents the formation of the product.[4][5][6]
-
Blockage of Product Release: An alternative mechanism involves a substrate molecule binding to the enzyme-product (EP) complex. This binding can block the product's exit from the active site, thereby halting the catalytic cycle and reducing the overall reaction rate.[4][7] For some dehydrogenases, this can manifest as a dead-end complex involving the enzyme, the substrate, and the oxidized cofactor (e.g., Enzyme-Substrate-NADP+).[8]
Q3: How can I visually identify if my this compound enzyme is experiencing substrate inhibition?
The most direct way is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will rise to a peak velocity at an optimal substrate concentration and then descend as the substrate concentration is further increased. This contrasts with the hyperbolic curve of Michaelis-Menten kinetics, which asymptotically approaches a maximum velocity (Vmax).[2]
Q4: If I observe substrate inhibition, which kinetic model should I use for data analysis?
The standard Michaelis-Menten equation is not suitable for modeling substrate inhibition.[9] You should use a model that accounts for this phenomenon, such as the Haldane (or Andrews) equation for substrate inhibition.[6][9] This model adds an inhibition constant (Ki) to describe the binding of the second, inhibitory substrate molecule.
Troubleshooting Guide
Problem: My reaction rate decreases significantly at high substrate concentrations. What is the first step?
Your first step is to confirm the phenomenon is true substrate inhibition and not an artifact.
-
Solution: Systematically lower the substrate concentration to find the optimal range where the velocity is maximal. Ensure that other factors like pH, temperature, and cofactor concentration are held constant and are not limiting.[10] High substrate levels can sometimes cause issues unrelated to true inhibition, such as increased viscosity or changes in the solution's properties.[9]
Problem: I suspect my assay buffer might be interfering with the reaction. How can I troubleshoot this?
Buffer components can interact with enzymes and affect their activity.[11][12] High concentrations of certain buffers, like phosphate, can be inhibitory due to high ionic strength, which may disrupt electrostatic interactions between the enzyme and substrate.[11]
-
Solution:
-
Test Alternative Buffers: Replace your current buffer with others of a similar pH range but different chemical nature (e.g., switch from phosphate to MOPS, HEPES, or Tris-HCl).[11][13][14]
-
Vary Buffer Concentration: Test a range of concentrations for your chosen buffer to find the optimal level.
-
Optimize pH: Since pH can alter the protonation state of the active site and the substrate, perform a pH sweep to find the optimal pH for your enzyme's activity.[10][11]
-
Problem: Optimizing substrate concentration and buffer conditions did not resolve the inhibition. What are my next options?
If basic optimization fails, more advanced strategies may be necessary.
-
Solution:
-
Adjust Cofactor Concentration: For dehydrogenases like this compound, the NAD(P)H/NAD(P)+ cofactor is a second substrate. The relative concentrations of the substrate and cofactor can influence inhibition. For some enzymes, increasing the cofactor (e.g., NADPH) concentration can alleviate substrate inhibition.[8]
-
Consider Enzyme Engineering: Site-directed mutagenesis can be a powerful tool. Based on structural data or homology modeling, you can identify residues in the active site or substrate access tunnels that may contribute to inhibitory binding. Mutating these residues can reduce or eliminate substrate inhibition, sometimes while preserving or even enhancing catalytic activity.[7][8][15]
-
Data Presentation
Table 1: Comparison of Kinetic Models
| Feature | Michaelis-Menten Model | Substrate Inhibition Model (Haldane/Andrews) |
| Equation | v = (Vmax * [S]) / (Km + [S]) | v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))[6] |
| Key Parameters | Vmax, Km | Vmax, Km, Ki |
| Behavior at High [S] | Velocity plateaus at Vmax. | Velocity decreases after reaching a maximum. |
| Lineweaver-Burk Plot | Linear | Non-linear (curves upwards at high 1/[S]) |
| When to Use | For enzymes following standard saturation kinetics. | When experimental data shows a clear decrease in velocity at high substrate concentrations.[9] |
Table 2: Troubleshooting Summary for Substrate Inhibition
| Troubleshooting Step | Rationale | Key Considerations |
| 1. Vary Substrate Concentration | To identify the optimal concentration range and confirm inhibition. | Ensure you test a wide range, including concentrations well above the apparent Km. |
| 2. Optimize Buffer & pH | Buffer ions and pH can affect substrate binding and catalysis.[11] | Test different buffer types (e.g., MOPS, HEPES) and perform a pH sweep.[14] |
| 3. Vary Cofactor Concentration | Inhibition may be dependent on the ratio of substrate to cofactor. | For this compound, this would be the concentration of NAD(P)H or NAD(P)+.[8] |
| 4. Employ Enzyme Mutagenesis | To rationally design an enzyme variant with reduced substrate inhibition.[4][7] | Requires structural information or homology modeling. Can be resource-intensive. |
Experimental Protocols & Visualizations
Protocol 1: General Spectrophotometric Assay for this compound Activity
This protocol describes a general method for measuring the initial velocity of an NAD(P)H-dependent this compound reaction. The assay monitors the change in absorbance at 340 nm, which corresponds to the consumption or production of NAD(P)H.
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM MOPS, 100 mM NaCl, pH 7.0).[14]
-
This compound Enzyme Stock Solution (in a suitable storage buffer).
-
Substrate Stock Solution (e.g., Sorbitol).
-
Cofactor Stock Solution (NADPH or NADH).
-
-
Assay Setup:
-
In a 1 cm pathlength cuvette, add the assay buffer, substrate solution, and cofactor solution to a final volume of 1 mL.
-
The substrate concentration should be varied across a wide range (e.g., from 0.1 x Km to 100 x Km, if known).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for thermal equilibration.[16]
-
-
Initiate Reaction:
-
Add a small, fixed amount of the this compound enzyme stock solution to the cuvette to start the reaction. Mix gently but thoroughly.
-
-
Measure Absorbance:
-
Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over a set period (e.g., 1-5 minutes).
-
Ensure the initial velocity measurement is taken from the linear phase of the reaction progress curve.[17]
-
-
Calculate Velocity:
-
Convert the rate of change in absorbance (ΔAbs/min) to reaction velocity (µmol/min) using the Beer-Lambert law (Velocity = (ΔAbs/min) / εL), where ε is the molar extinction coefficient for NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹) and L is the pathlength (1 cm).
-
Diagram 1: Troubleshooting Workflow
Caption: A workflow for troubleshooting substrate inhibition in this compound kinetic studies.
Protocol 2: Data Analysis Using Non-Linear Regression
Once you have collected your initial velocity data at various substrate concentrations, you must fit it to the appropriate kinetic model.
-
Data Entry:
-
Select Model:
-
Fit the Curve:
-
Run the regression analysis. The software will fit the curve to your data and provide the best-fit values for Vmax, Km, and Ki, along with their standard errors.
-
-
Evaluate the Fit:
-
Examine the goodness-of-fit (e.g., R² value) and visually inspect the plotted curve to ensure it accurately describes your data points. A good fit requires data points across a wide range of substrate concentrations, including the ascending, peak, and descending portions of the curve.[6]
-
Diagram 2: Substrate Inhibition Mechanisms
Caption: Mechanisms of substrate inhibition showing productive vs. non-productive pathways.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. sites.duke.edu [sites.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. graphpad.com [graphpad.com]
- 7. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Removal of Substrate Inhibition and Increase in Maximal Velocity in the Short Chain Dehydrogenase/Reductase Salutaridine Reductase Involved in Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 10. monash.edu [monash.edu]
- 11. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
improving yield during the purification of Sorbitol Dehydrogenase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield during the purification of Sorbitol Dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What is Sorbitol Dehydrogenase and why is its purification important?
A1: Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, is a cytosolic enzyme that catalyzes the NAD+-dependent conversion of sorbitol to fructose.[1] This reaction is a key step in the polyol pathway, which is implicated in diabetic complications.[1] Purified, high-activity SDH is essential for structural studies, inhibitor screening for drug development, and as a tool in various biotechnological applications.
Q2: What are the main challenges in purifying Sorbitol Dehydrogenase?
A2: The primary challenges in SDH purification are related to its inherent instability. SDH is known to be a labile enzyme, and maintaining its activity throughout the purification process can be difficult.[2][3] Additionally, as a zinc-dependent enzyme, it is susceptible to inactivation by metal-chelating agents that might be present in buffers or released from cell lysates.[4][5]
Q3: What expression systems are suitable for producing recombinant Sorbitol Dehydrogenase?
A3: Escherichia coli is a commonly used and effective expression system for producing recombinant human Sorbitol Dehydrogenase.[6][7][8] Expression in E. coli allows for high yields and the convenient addition of affinity tags, such as a His-tag, to simplify the initial purification steps.
Troubleshooting Guide
Low or No SDH Activity in the Final Purified Protein
| Possible Cause | Recommended Solution |
| Inactivation by Metal Chelators | Sorbitol Dehydrogenase is a zinc-dependent enzyme.[5] The presence of EDTA or other metal chelators in your lysis or purification buffers can strip the zinc ion from the active site, leading to irreversible inactivation.[2][4] Solution: Avoid using buffers containing EDTA. If a metalloprotease inhibitor is required during cell lysis, consider using one that does not chelate zinc or use it at a minimal concentration and remove it quickly in the subsequent purification step. |
| Enzyme Instability | SDH is known to be an unstable enzyme.[2][3] Prolonged purification steps, exposure to room temperature, or multiple freeze-thaw cycles can lead to a significant loss of activity. Solution: Perform all purification steps at 4°C. Work quickly and efficiently to minimize the total purification time. Aliquot the purified enzyme into single-use vials before freezing to avoid repeated freeze-thaw cycles. The addition of stabilizing agents like maltose has been reported for lyophilized SDH. |
| Incorrect Buffer pH or Ionic Strength | The pH and ionic strength of the buffers used during purification can affect the stability and activity of SDH. The optimal pH for SDH activity is generally around 7.5 to 9.0, depending on the source.[9] Solution: Ensure that the pH of all your purification buffers is within the stable range for SDH. Perform small-scale trials to determine the optimal pH and ionic strength for your specific construct and purification resin. |
| Oxidation of Cysteine Residues | SDH contains cysteine residues that can be important for its structure and function.[10] Oxidation of these residues can lead to inactivation or aggregation. Solution: Consider adding a reducing agent, such as DTT or β-mercaptoethanol, to your buffers to maintain a reducing environment. A concentration of 1-5 mM DTT is typically sufficient. |
Low Protein Yield
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Incomplete lysis of the E. coli cells will result in a lower amount of total protein being released for purification. Solution: Optimize your cell lysis protocol. If using sonication, ensure sufficient time and power. For enzymatic lysis, ensure the lysozyme concentration and incubation time are optimal. The addition of a small amount of DNase can reduce the viscosity of the lysate and improve protein extraction. |
| Protein Precipitation/Aggregation | SDH may precipitate or aggregate during purification, especially at high concentrations or after buffer changes. This can occur during ammonium sulfate precipitation or dialysis. Solution: After ammonium sulfate precipitation, resuspend the protein pellet in a minimal amount of buffer and ensure it is fully dissolved before proceeding. During dialysis, use a gradual buffer exchange to avoid osmotic shock. If aggregation is a persistent issue, consider adding stabilizing agents like glycerol (5-10%) or arginine to your buffers. |
| Poor Binding to Chromatography Resin | The protein may not be binding efficiently to the affinity or ion-exchange column. This could be due to an inaccessible affinity tag, incorrect buffer conditions, or a protein-contaminant complex interfering with binding. Solution: For His-tagged proteins, ensure the tag is not buried within the protein structure. If using ion-exchange chromatography, make sure the pH of your buffer gives your protein the appropriate charge to bind to the resin (for anion exchange, the pH should be above the pI; for cation exchange, it should be below the pI). Also, ensure the ionic strength of your loading buffer is low enough to allow for binding. |
| Premature Elution from Chromatography Column | The protein may be eluting from the column at a lower salt or imidazole concentration than expected, leading to broad peaks and mixing with other contaminants. Solution: Optimize your elution gradient. For ion-exchange chromatography, a shallower salt gradient can improve resolution. For affinity chromatography, a step-wise elution with increasing concentrations of the competing ligand (e.g., imidazole for His-tagged proteins) can help to separate your target protein from weakly bound contaminants. |
Data Presentation: Representative Purification of Sorbitol Dehydrogenase
The following table presents representative data for a multi-step purification of recombinant human Sorbitol Dehydrogenase from an E. coli cell lysate. This data is illustrative and actual results may vary.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate (40-60%) | 450 | 2400 | 5.3 | 80 | 2.7 |
| Anion-Exchange (Q-Sepharose) | 60 | 1800 | 30 | 60 | 15 |
| Dye-Affinity Chromatography | 15 | 1350 | 90 | 45 | 45 |
| Gel Filtration (Superdex 200) | 10 | 1050 | 105 | 35 | 52.5 |
Unit Definition: One unit of Sorbitol Dehydrogenase is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-fructose to D-sorbitol per minute at pH 7.6 at 25°C.
Experimental Protocols
Expression of Recombinant Human SDH in E. coli
-
Transform E. coli BL21(DE3) cells with a pET vector containing the human SORD gene with an N-terminal His-tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Multi-Step Purification of SDH
a. Cell Lysis
-
Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
b. Ammonium Sulfate Precipitation
-
Slowly add solid ammonium sulfate to the clarified lysate to 40% saturation while stirring on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the pellet.
-
Add more ammonium sulfate to the supernatant to reach 60% saturation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and collect the pellet.
-
Resuspend the pellet in a minimal volume of Buffer A (50 mM Tris-HCl, pH 8.0, 1 mM DTT) and dialyze against the same buffer overnight.
c. Anion-Exchange Chromatography
-
Load the dialyzed sample onto a Q-Sepharose column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A.
-
Collect fractions and assay for SDH activity. Pool the active fractions.
d. Dye-Affinity Chromatography
-
Dialyze the pooled active fractions from the anion-exchange step against Buffer B (20 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Load the sample onto a Cibacron Blue 3G-A agarose column pre-equilibrated with Buffer B.
-
Wash the column with Buffer B.
-
Elute the SDH with a linear gradient of 0-1.5 M KCl in Buffer B.
-
Collect fractions, assay for activity, and pool the active fractions.
e. Gel Filtration Chromatography
-
Concentrate the pooled fractions using an ultrafiltration device with an appropriate molecular weight cutoff.
-
Load the concentrated sample onto a Superdex 200 gel filtration column pre-equilibrated with Storage Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Elute the protein with Storage Buffer.
-
Collect fractions and assay for SDH activity and protein concentration. Pool the purest and most active fractions.
Sorbitol Dehydrogenase Activity Assay
-
Prepare an assay mixture containing 78 mM triethanolamine buffer (pH 7.6), 183 mM D-fructose, and 0.2 mM β-NADH.
-
Add a small volume of the enzyme solution to the assay mixture in a cuvette.
-
Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.
-
Calculate the activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol.
Caption: A typical multi-step workflow for the purification of Sorbitol Dehydrogenase.
References
- 1. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. eclinpath.com [eclinpath.com]
- 3. catachem.com [catachem.com]
- 4. The inactivation of sheep liver sorbitol dehydrogenase by pyrophosphate and some analogous metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of sorbitol dehydrogenase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification and preliminary crystallographic analysis of human sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant Human Sorbitol Dehydrogenase [sobekbio.com]
- 8. Sorbitol Dehydrogenase Proteins | Thermo Fisher Scientific [thermofisher.com]
- 9. nipro.co.jp [nipro.co.jp]
- 10. Affinity labelling of sorbitol dehydrogenase from sheep liver with alpha-bromo-beta-(5-imidazolyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Succinate Dehydrogenase (SDH) Clinical Sample Assays
Welcome to the Technical Support Center for Succinate Dehydrogenase (SDH) clinical sample assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the effects of interfering substances in their experiments.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Frequently Asked Questions (FAQs)
1. What are the most common interfering substances in clinical samples for SDH assays?
The most common endogenous interfering substances in clinical serum and plasma samples are hemoglobin (from hemolysis), triglycerides (in lipemic samples), and bilirubin (in icteric samples).[1][2][3] These substances can lead to erroneous results through various mechanisms, including spectral (colorimetric) interference, chemical reactions with assay reagents, and volume displacement effects.[1][4] Exogenous substances such as drugs, anticoagulants, and contaminants from collection tubes can also interfere with SDH assays.
2. How does hemolysis interfere with SDH activity measurements?
Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma.[4] This can interfere with SDH assays in several ways:
-
Spectral Interference: Hemoglobin has a broad absorbance spectrum, with characteristic peaks around 415 nm, 540 nm, and 570 nm, which can overlap with the absorbance maxima of chromogens used in SDH assays (e.g., MTT formazan at ~570 nm, reduced DCPIP at 600 nm).[4][5] This leads to an artificially high absorbance reading, potentially masking the true enzyme activity.
-
Chemical Interference: Hemoglobin can directly react with assay reagents or release enzymes like lactate dehydrogenase (LDH) that can compete for substrates or cofactors in coupled assays.[2]
-
Dilutional Effect: The release of intracellular contents can dilute the concentration of other analytes in the sample.[2]
Visual Aid: Workflow for Investigating Hemolysis Interference
Caption: A logical workflow for assessing and acting on potential hemolysis interference.
3. What is the impact of lipemia on SDH assays and how can it be removed?
Lipemia refers to a milky or turbid appearance of serum or plasma due to high concentrations of triglycerides, primarily from chylomicrons and Very Low-Density Lipoproteins (VLDL).[1]
-
Spectral Interference: The turbidity caused by lipid particles scatters light, leading to increased absorbance readings across a wide range of wavelengths, which can falsely elevate results in colorimetric assays.[4]
-
Volume Displacement: High lipid content reduces the aqueous volume of the sample, leading to a falsely decreased measurement of analytes present in the aqueous phase.[1][2]
Mitigation Strategy: High-Speed Centrifugation
High-speed centrifugation is an effective method for removing lipids without significantly affecting most enzyme activities.[1]
Experimental Protocol: Lipemia Removal by High-Speed Centrifugation
-
Sample Transfer: Transfer the lipemic serum or plasma sample into a high-speed microcentrifuge tube (e.g., an Eppendorf tube).
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C. This force is sufficient to pellet the lipid layer.[1]
-
Aspiration: Carefully aspirate the lower, clear aqueous phase using a fine-needle syringe or a pipette with a narrow tip. Be cautious not to disturb the upper lipid layer.
-
Analysis: Use the cleared infranatant for the SDH assay.
Table 1: Comparison of Lipemia Removal Methods
| Method | Principle | Advantages | Disadvantages |
| High-Speed Centrifugation | Physical separation by density | Effective, minimal interference with most analytes | Requires a high-speed centrifuge |
| Ultracentrifugation | Gold standard for lipid removal | Most effective method | Requires specialized, expensive equipment; not widely available |
| LipoClear® Reagent | Chemical precipitation of lipids | Simple, does not require special equipment | Can interfere with certain analytes (e.g., proteins, calcium) |
| Solvent Extraction (e.g., 1,1,2-trichlorotrifluoroethane) | Differential solubility | Effective | Can interfere with enzyme activity and other parameters |
Data synthesized from multiple sources indicating the general properties of each method.
4. How does high bilirubin (icterus) affect SDH assay results?
Icterus is the yellow discoloration of serum or plasma due to high levels of bilirubin. Bilirubin can interfere with assays through:
-
Spectral Interference: Bilirubin has a strong absorbance peak around 450-480 nm, which can interfere with colorimetric assays that measure absorbance in this region.[4]
-
Chemical Interference: Bilirubin can act as a reducing agent or participate in redox reactions, potentially interfering with the dye reduction step in assays like the MTT or DCPIP-based methods. Studies have shown that bilirubin can uncouple oxidative phosphorylation in isolated mitochondria.
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the bilirubin concentration to a level below the interference threshold. However, this may also dilute the SDH activity to a level that is difficult to detect.[4]
-
Bichromatic Wavelength Correction: Measuring absorbance at a primary wavelength (where the product absorbs) and a secondary wavelength (where only the interferent absorbs) can help correct for the background signal from bilirubin.
-
Enzymatic Degradation: Using bilirubin oxidase can specifically degrade bilirubin in the sample before the assay, though this adds an extra step and cost.[2]
Visual Aid: SDH Electron Transport and Potential Interference
Caption: Diagram showing SDH's role and where inhibitors and spectral interferents act.
5. Which drugs or endogenous compounds are known to inhibit SDH activity?
Several compounds can inhibit SDH, either competitively or non-competitively. It is crucial to consider the patient's medication history and metabolic state when interpreting SDH assay results.
Table 2: Common Inhibitors of Succinate Dehydrogenase (Complex II)
| Inhibitor Class | Examples | Mechanism of Action | Clinical Relevance / Source |
| Competitive Inhibitors | Malonate, Malate, Oxaloacetate | Structurally similar to succinate; compete for the active site.[6] | Endogenous metabolites of the TCA cycle. Oxaloacetate is a potent physiological inhibitor.[6][7] |
| Ubiquinone-Binding Site Inhibitors | Thenoyltrifluoroacetone (TTFA), Carboxin | Block the transfer of electrons from SDH to coenzyme Q.[6] | Primarily used as experimental tools and in fungicides. |
| Irreversible Inhibitors | 3-Nitropropionic acid (3-NPA) | Covalently modifies the enzyme's active site. | Found in some plants and fungi; used in animal models of Huntington's disease.[8] |
| Pharmaceutical Drugs | Statins (e.g., Simvastatin), some antibiotics (e.g., Tetracyclines), certain antidepressants (e.g., Amitriptyline) | Various mechanisms, including direct inhibition of ETC complexes, uncoupling oxidative phosphorylation, and increasing oxidative stress.[8][9][10] | Commonly prescribed medications that have been shown to cause mitochondrial toxicity. |
| Environmental Toxins | Arsenite | Directly inhibits SDH activity.[11] | Environmental contaminant. |
6. How can I validate my SDH assay for potential interferences?
Validating a laboratory-developed test for interferences is a critical step to ensure accurate results. The general process involves a "spiking" study, where the potential interferent is added to a sample, and the results are compared to a control sample.
Experimental Protocol: General Interference Validation Study
-
Prepare a Baseline Sample: Pool serum or plasma from healthy donors with known, normal SDH activity.
-
Prepare an Interferent Stock:
-
Hemolysis: Prepare a hemolysate by freezing and thawing washed red blood cells.[5]
-
Lipemia: Use a commercial lipid emulsion (e.g., Intralipid®).
-
Icterus: Prepare a stock solution of bilirubin.
-
-
Create Spiked Samples: Add increasing concentrations of the interferent stock to aliquots of the baseline sample. Also, prepare a control sample by adding the same volume of the interferent's solvent (e.g., saline for hemolysate).
-
Perform the SDH Assay: Run the SDH assay on all control and spiked samples in replicate.
-
Calculate Interference: Determine the percentage difference between the results of the spiked samples and the control sample.
-
% Interference = [(Result_Spiked - Result_Control) / Result_Control] * 100
-
-
Determine Acceptance Criteria: Compare the % interference to your laboratory's predefined allowable bias. A common threshold is a >10% deviation from the baseline value.
Table 3: Illustrative Example of Hemolysis Interference Data
| Hemoglobin Concentration (g/L) | Mean SDH Activity (U/L) | % Interference (Illustrative) | Significance (at >10% bias) |
| 0 (Control) | 50.0 | 0% | - |
| 1.0 | 52.5 | +5% | Not Significant |
| 2.5 | 56.0 | +12% | Significant |
| 5.0 | 61.5 | +23% | Significant |
| 10.0 | 70.0 | +40% | Significant |
Note: This table presents illustrative data to demonstrate the concept. Actual interference levels must be determined experimentally for your specific assay conditions.
Troubleshooting Guides
Problem: High background signal or spontaneous dye reduction.
| Potential Cause | Recommended Solution |
| Chemical Interference: Reducing substances in the sample (e.g., high-dose ascorbic acid, certain drugs) are directly reducing the colorimetric dye (e.g., MTT, DCPIP) without enzymatic activity.[12] | Run a "sample blank" control for each sample. This control should contain the sample and all assay reagents except the succinate substrate. Subtract the absorbance of the sample blank from the test sample's absorbance. |
| Spectral Interference: The sample itself is colored (e.g., hemolysis, icterus) and absorbs at the measurement wavelength. | Use a sample blank as described above. For severe spectral interference, consider sample pre-treatment (e.g., high-speed centrifugation for lipemia) or sample rejection. |
| Contaminated Reagents: Reagents may be contaminated with reducing agents. | Prepare fresh reagents and use high-purity water. Test the assay buffer with the dye alone to ensure there is no spontaneous color change. |
Problem: Low or no SDH activity detected in the sample.
| Potential Cause | Recommended Solution |
| Presence of an SDH Inhibitor: The sample may contain an endogenous or exogenous inhibitor (see --INVALID-LINK--). | Review patient medication history. If an inhibitor is suspected, perform a spiking experiment by adding a known amount of active SDH (positive control) to the sample. If the activity of the spiked control is also low, this confirms the presence of an inhibitor. |
| Improper Sample Handling/Storage: SDH is a membrane-bound enzyme and can be sensitive to freeze-thaw cycles and prolonged storage at improper temperatures. | Ensure samples are processed promptly after collection and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions: Incorrect pH, substrate concentration, or temperature can lead to low activity. | Optimize the assay conditions according to established protocols. Ensure the pH of the final reaction mixture is correct (typically around 7.2-7.8). |
| Volume Displacement by Lipids: In severely lipemic samples, the aqueous volume containing the enzyme is reduced, leading to an artificially low measurement.[1] | Remove lipids using high-speed centrifugation as described in the --INVALID-LINK--. |
Problem: Poor reproducibility between sample replicates.
| Potential Cause | Recommended Solution |
| Sample Heterogeneity: Particulate matter (e.g., fibrin clots, lipid particles) in the sample is not evenly distributed. | Ensure the sample is well-mixed before pipetting. Centrifuge the sample to remove any particulate matter before analysis. |
| Inaccurate Pipetting: Small volumes of viscous samples (e.g., lipemic serum) or reagents can be difficult to pipette accurately. | Use reverse pipetting for viscous samples. Ensure pipettes are properly calibrated. |
| Temperature Fluctuations: Inconsistent temperature across the microplate during incubation can affect enzyme kinetics. | Ensure the plate is incubated in a temperature-controlled environment and that all wells reach the target temperature before starting the reaction. |
| Timing Inconsistencies: In a kinetic assay, variations in the time of reagent addition or reading can lead to variability. | Use a multichannel pipette to add start reagents to multiple wells simultaneously. Ensure the plate reader measures all wells at consistent time intervals. |
References
- 1. researchgate.net [researchgate.net]
- 2. Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Interference of Drug-Like Molecules with the Respiratory Chain: Toward the Early Identification of Mitochondrial Uncouplers in Lead Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide. | Semantic Scholar [semanticscholar.org]
- 5. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions [mdpi.com]
- 9. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MBS2570541-48 | Succinate Dehydrogenase (SDH) Activity Assay Kit Clinisciences [clinisciences.com]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sorbitol Dehydrogenase (SDH) Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sorbitol Dehydrogenase (SDH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing the stability of this critical enzyme.
Frequently Asked Questions (FAQs)
Q1: What is Sorbitol Dehydrogenase and why is its stability a concern?
Sorbitol Dehydrogenase (SDH), also known as L-iditol dehydrogenase, is a cytosolic enzyme that plays a key role in the polyol pathway, catalyzing the NAD+-dependent conversion of sorbitol to fructose.[1] This pathway is particularly significant in tissues that do not require insulin for glucose uptake. Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, implicating SDH in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.
The stability of SDH is a primary concern for researchers as the enzyme is notoriously labile, which can affect the accuracy and reproducibility of experimental results.[2][3] In vitro, SDH is sensitive to temperature, pH, and storage conditions, often leading to a rapid loss of activity.
Q2: What are the optimal pH and temperature conditions for SDH activity and stability?
The optimal pH for SDH activity is generally in the alkaline range. For instance, one novel SDH from Faunimonas pinastri A52C2 exhibits maximum activity at a pH of 8.0.[4] Another commercially available SDH has an optimal pH of 11.0.[5] However, for stability, a more neutral pH range of 6.0 to 10.0 is recommended.[5]
Regarding temperature, the optimal temperature for activity is around 37-40°C.[4][5] However, prolonged incubation at these temperatures can lead to rapid inactivation. For short-term storage, 2-8°C is recommended, and for long-term storage, freezing at -20°C or below is advisable.[6] It is important to note that freeze-thaw cycles should be avoided to maintain enzyme integrity.
Q3: What are common additives that can be used to increase the stability of SDH?
Various chemical additives can be employed to enhance the stability of SDH in solution. These generally work by mechanisms such as preferential hydration, increasing the surface tension of water, or stabilizing the native protein conformation.
-
Polyols: Glycerol and sorbitol are commonly used to stabilize proteins.[6] They are thought to work by being preferentially excluded from the protein surface, which favors the more compact, native state.
-
Sugars: Maltose has been used as a stabilizer in commercial preparations of sheep liver SDH. Sugars can form a protective hydration shell around the protein, preventing aggregation.
-
Bovine Serum Albumin (BSA): BSA is often included in enzyme solutions to prevent denaturation and aggregation, particularly at low enzyme concentrations.
Q4: How can I best store my purified Sorbitol Dehydrogenase to maintain its activity?
Proper storage is crucial for maintaining the activity of SDH. Here are some general guidelines:
-
Short-term storage (days to weeks): Store the enzyme in a suitable buffer at 2-8°C. An aqueous solution of sheep liver SDH is stable for several weeks at this temperature.
-
Long-term storage (months to a year): For long-term storage, it is best to freeze the enzyme at -20°C or -80°C.[6] It is recommended to aliquot the enzyme into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to a significant loss of activity. Lyophilized (freeze-dried) enzyme preparations, often supplied with stabilizers like maltose, can be stable for at least a year when stored at -20°C.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during SDH experiments.
Issue 1: Rapid Loss of SDH Activity After Purification
Possible Causes:
-
Inappropriate Buffer Conditions: The pH of the purification buffer may be outside the optimal stability range for SDH (pH 6.0-10.0).[5] The buffer composition may also lack stabilizing agents.
-
Oxidation: Cysteine residues in SDH can be susceptible to oxidation, leading to inactivation.
-
Proteolytic Degradation: Contaminating proteases from the host organism can degrade SDH.
-
Mechanical Stress: Harsh purification steps, such as excessive sonication or vigorous vortexing, can denature the enzyme.
Solutions:
-
Optimize Buffer: Ensure the purification and storage buffers are within the optimal pH stability range. Consider adding stabilizing agents such as glycerol (10-20% v/v) or a low concentration of a non-ionic detergent.
-
Add Reducing Agents: Include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol in your buffers to prevent oxidation of cysteine residues.
-
Include Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to minimize proteolytic degradation.
-
Gentle Handling: Handle the purified enzyme gently. Avoid vigorous mixing and minimize exposure to air.
Issue 2: Aggregation of SDH During Concentration or Storage
Possible Causes:
-
High Protein Concentration: As the concentration of SDH increases, the likelihood of intermolecular interactions that lead to aggregation also increases.
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing additives can promote aggregation.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to higher temperatures can cause partial unfolding and subsequent aggregation.
Solutions:
-
Optimize Protein Concentration: Determine the maximum soluble concentration of your SDH construct. If high concentrations are required, screen for anti-aggregation excipients.
-
Screen Additives: Test the effect of various additives on solubility and aggregation. Polyols (e.g., glycerol, sorbitol), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, proline) can be effective.
-
Control Temperature: Store the protein at a constant, optimal temperature. When freezing, flash-freeze in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.
Issue 3: Inconsistent Results in SDH Activity Assays
Possible Causes:
-
Substrate or Cofactor Degradation: The substrate (sorbitol or fructose) or the cofactor (NAD+/NADH) may be unstable under the assay conditions.
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or cofactor can lead to significant variations in the measured activity.
-
Incorrect Assay Temperature: The temperature of the assay may not be optimal or may be fluctuating.
-
Presence of Inhibitors: Contaminants in the enzyme preparation or the sample itself may be inhibiting SDH activity.
Solutions:
-
Fresh Reagents: Prepare fresh substrate and cofactor solutions for each experiment.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Temperature Control: Use a temperature-controlled cuvette holder or plate reader to maintain a constant assay temperature.
-
Control Experiments: Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify any background reactions or interfering substances.
Quantitative Data Summary
The following tables summarize the known effects of various conditions on the stability of Sorbitol Dehydrogenase.
Table 1: Effect of pH on Sorbitol Dehydrogenase Stability
| pH | Relative Stability/Activity | Source Organism/Enzyme | Reference |
| 6.0 - 10.0 | Stable | Generic SDH | [5] |
| 8.0 | Optimal Activity | Faunimonas pinastri A52C2 | [4] |
| 11.0 | Optimal Activity | Generic SDH | [5] |
Table 2: Effect of Temperature on Sorbitol Dehydrogenase Stability
| Temperature (°C) | Condition/Observation | Source Organism/Enzyme | Reference |
| 35 | No detectable decrease in activity | Generic SDH | [5] |
| 37 | Optimal activity | Faunimonas pinastri A52C2 | [4] |
| 40 | Optimal activity | Generic SDH | [5] |
| 21 (Room Temp) | Stable for at least 5 hours (bovine and equine sera) | Bovine, Equine | [7] |
| 0-5 (Refrigerated) | Stable for at least 24 hours (bovine sera) | Bovine | [7] |
| 0-5 (Refrigerated) | Stable for at least 5 hours but less than 24 hours (equine sera) | Equine | [7] |
| -20 (Frozen) | Stable for at least 72 hours (bovine sera) | Bovine | [7] |
| -20 (Frozen) | Stable for at least 48 hours (equine sera) | Equine | [7] |
Table 3: Effect of Chemical Additives on Protein Stability (General)
| Additive | Typical Concentration | General Effect on Protein Stability | Reference |
| Glycerol | 10-50% (v/v) | Increases thermal stability and prevents aggregation by promoting preferential hydration of the protein. | [6] |
| Sorbitol | 0.5-1 M | Enhances thermal stability, often used as a cryoprotectant. | [6] |
| Maltose | Varies | Used as a stabilizer in lyophilized preparations of sheep liver SDH. | |
| DTT | 1-5 mM | Maintains a reducing environment, preventing the oxidation of cysteine residues. | |
| BSA | 0.1-1 mg/mL | Prevents surface adsorption and stabilizes enzymes at low concentrations. |
Experimental Protocols
Protocol 1: Sorbitol Dehydrogenase Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric SDH activity assay. Specific conditions may need to be optimized for your enzyme and experimental setup.
Materials:
-
SDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Sorbitol solution (substrate)
-
NAD+ solution (cofactor)
-
Colorimetric probe (e.g., a tetrazolium salt like MTT or WST-1)
-
Developer solution
-
Purified SDH sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and samples and bring them to the desired assay temperature (e.g., 37°C).
-
Sample Preparation: Dilute the purified SDH sample to an appropriate concentration in SDH Assay Buffer.
-
Reaction Mixture: Prepare a master mix containing the SDH Assay Buffer, sorbitol, NAD+, colorimetric probe, and developer solution.
-
Initiate Reaction: Add the SDH sample to the wells of the microplate, followed by the reaction mixture to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for some tetrazolium-based assays) in kinetic mode for a set period (e.g., 10-30 minutes).
-
Calculate Activity: Determine the rate of change in absorbance over time (ΔAbs/min). Use the molar extinction coefficient of the product to calculate the enzyme activity. One unit of SDH activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This protocol outlines a general procedure for assessing the thermal stability of SDH in the presence of different additives.
Materials:
-
Purified SDH
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Buffer of interest
-
Potential stabilizing additives (e.g., glycerol, sorbitol, salts)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare Protein-Dye Mixture: Prepare a solution of purified SDH in the buffer of interest. Add SYPRO Orange dye to a final concentration of 5x.
-
Prepare Additive Plate: In a 96-well PCR plate, add the different stabilizing additives to be tested at various concentrations.
-
Mix and Incubate: Add the protein-dye mixture to each well of the additive plate. Mix gently and briefly centrifuge the plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while monitoring the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. A higher Tm indicates greater thermal stability.
Visualizations
Signaling Pathway: The Polyol Pathway
The following diagram illustrates the two-step conversion of glucose to fructose via the polyol pathway, highlighting the role of Sorbitol Dehydrogenase.
Caption: The Polyol Pathway showing the conversion of glucose to fructose.
Experimental Workflow: Thermal Shift Assay (DSF)
This diagram outlines the key steps involved in performing a Differential Scanning Fluorimetry experiment to assess protein stability.
Caption: Workflow for a Thermal Shift Assay using DSF.
Logical Relationship: Strategies to Increase SDH Stability
This diagram illustrates the interconnected strategies that can be employed to enhance the stability of Sorbitol Dehydrogenase.
Caption: Strategies for enhancing the stability of Sorbitol Dehydrogenase.
References
- 1. mpbio.com [mpbio.com]
- 2. eclinpath.com [eclinpath.com]
- 3. youtube.com [youtube.com]
- 4. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the activity of a monomeric alcohol dehydrogenase for site-specific applications by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of sorbitol dehydrogenase activity in bovine and equine sera - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address codon bias in recombinant SORD gene expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of recombinant Sorbitol Dehydrogenase (SORD) due to codon bias.
Troubleshooting Guide
Issue: Low or no expression of recombinant human SORD in E. coli.
This is a common issue when expressing human genes in bacterial hosts. One of the primary reasons is the difference in codon usage between humans and E. coli, a phenomenon known as codon bias.
Step 1: Codon Usage Analysis
Question: How do I know if codon bias is affecting my SORD gene expression?
Answer:
You can analyze the codon usage of the human SORD gene and compare it to the codon usage of your expression host, such as E. coli. This analysis will identify "rare" codons in your SORD sequence that are infrequently used by E. coli, which can lead to translational stalling and low protein yield.[1][2][3]
Experimental Protocol: Codon Usage Analysis
-
Obtain the human SORD cDNA sequence: The sequence can be retrieved from a database like the National Center for Biotechnology Information (NCBI). The reference sequence for human SORD is NM_003104.5.
-
Use an online codon usage analysis tool: Several free online tools can analyze your sequence.
-
GenScript's Rare Codon Analysis Tool
-
Codon Usage Calculator from BiologicsCorp
-
CodonExplorer
-
-
Input your sequence and select the expression host: Paste the SORD cDNA sequence into the tool and select "Escherichia coli" as the expression organism.
-
Analyze the results: The tool will provide a report indicating the frequency of each codon in your sequence and highlight codons that are rarely used in E. coli. Pay close attention to codons with low frequency, as these are likely to be problematic.
Table 1: Comparison of Human SORD and E. coli Codon Usage for Selected Amino Acids
| Amino Acid | Human SORD Codon | Codon Usage Frequency in Human (%) | E. coli Codon | Codon Usage Frequency in E. coli K12 (%) | Potential Issue |
| Arginine | AGA | 20.5 | AGA | 0.7 | High |
| Arginine | AGG | 20.0 | AGG | 0.4 | High |
| Leucine | CTA | 7.2 | CTA | 0.4 | High |
| Isoleucine | ATA | 7.5 | ATA | 0.8 | High |
| Proline | CCC | 19.8 | CCC | 0.6 | High |
| Glycine | GGA | 25.1 | GGA | 1.3 | High |
This table presents a subset of potentially problematic codons. A full analysis will provide a comprehensive list.
Step 2: Codon Optimization
Question: My analysis shows significant codon bias. What should I do next?
Answer:
The recommended next step is to perform codon optimization. This involves synthesizing a new version of the SORD gene where the rare codons are replaced with codons that are frequently used in E. coli, without changing the amino acid sequence of the SORD protein.[1][2]
Experimental Protocol: Gene Synthesis and Cloning
-
Codon Optimization: Use a gene synthesis service (e.g., GenScript, Twist Bioscience) that includes codon optimization algorithms. Provide them with the human SORD amino acid sequence and specify E. coli as the expression host.
-
Gene Synthesis: The optimized DNA sequence will be synthesized. It is also advisable to have the gene cloned directly into your desired E. coli expression vector by the synthesis company.
-
Vector Transformation: Transform the expression vector containing the codon-optimized SORD gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Sequence Verification: Before proceeding with expression studies, verify the sequence of the cloned gene to ensure there are no mutations.
Logical Relationship: Troubleshooting Low SORD Expression
Caption: Troubleshooting workflow for low recombinant SORD expression.
Step 3: Expression Analysis
Question: How can I confirm that codon optimization has improved SORD expression?
Answer:
You can compare the expression levels of the original (wild-type) and the codon-optimized SORD genes. This is typically done by SDS-PAGE and Western blotting.
Experimental Protocol: SDS-PAGE and Western Blot Analysis
-
Protein Expression: Grow cultures of E. coli containing the wild-type and codon-optimized SORD expression vectors. Induce protein expression under identical conditions (e.g., IPTG concentration, temperature, induction time).
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins from the lysates by size using Sodium Dodecyl Sulfate - Polyacrylamide Gel Electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.
-
Western Blot:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the SORD protein (or an affinity tag if one is present).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imager.
-
-
Densitometry: Quantify the intensity of the SORD protein bands on the Western blot using software like ImageJ to compare the expression levels.
References
resolving issues with non-specific binding in SPDH ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in Sandwich Plate Double Hook (SPDH) ELISA experiments.
Troubleshooting Guide: Resolving High Background and Non-Specific Binding
High background signal is a common issue in ELISA, often caused by non-specific binding of antibodies or other reagents to the microplate surface. This guide provides a systematic approach to identifying and resolving these issues.
Potential Cause 1: Inadequate Blocking
Blocking is a critical step to prevent the non-specific binding of antibodies and other proteins to the unoccupied sites on the microplate wells.[1][2] Ineffective blocking can lead to high background noise.[3][4]
Solutions:
-
Optimize Blocking Buffer: There is no single blocking buffer that is ideal for all ELISA formats and detection systems.[1] It's recommended to empirically test different blocking agents to find the one that provides the lowest background and highest specific signal for your particular assay.[5]
-
Adjust Blocking Buffer Concentration: The concentration of the blocking agent is crucial. Too little will leave non-specific sites exposed, while too much can interfere with specific binding.[5]
-
Optimize Incubation Time and Temperature: Blocking is typically performed for 1-2 hours at room temperature or overnight at 4°C.[5] Extending the blocking time can sometimes help reduce background.
Quantitative Data Summary: Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Recommended For | Not Recommended For |
| Bovine Serum Albumin (BSA) | 1 - 5% | General use | Assays with biotin-avidin systems (if BSA contains biotin) |
| Non-Fat Dry Milk | 1 - 5% | Assays prone to high background | Assays using alkaline phosphatase (AP) detection systems (contains endogenous phosphatases) |
| Casein | 1 - 5% | General use | Assays using alkaline phosphatase (AP) detection systems (contains endogenous phosphatases) |
| Commercial Protein-Free Blockers | Varies by manufacturer | Assays with high background, biotin-avidin systems | - |
| Commercial Non-Mammalian Protein Blockers | Varies by manufacturer | Serological assays to avoid cross-reactivity with mammalian antibodies | - |
Experimental Protocol: Optimizing Blocking Buffer
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody according to your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 1% non-fat dry milk, 3% non-fat dry milk, and a commercial protein-free blocker).
-
Blocking: Add 200 µL of each blocking buffer to different sets of wells. Include a set of wells with no blocking buffer as a negative control. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate according to your standard protocol.
-
Detection: Proceed with the remaining steps of your this compound ELISA protocol (sample/standard addition, detection antibody, enzyme conjugate, and substrate).
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a low background signal in the absence of the analyte and a high signal in the presence of the analyte.
Potential Cause 2: Insufficient Washing
Inadequate washing is a frequent cause of high background.[7][8] Insufficient washing can leave unbound antibodies or other reagents in the wells, leading to non-specific signal.[9][10]
Solutions:
-
Increase Wash Cycles: Increase the number of wash cycles.
-
Optimize Wash Buffer Volume: Ensure that wells are completely filled with wash buffer during each step (at least 300 µL per well).[7][11]
-
Include a Soaking Step: Allowing the wash buffer to soak in the wells for a short period (e.g., 30 seconds) can improve the removal of unbound reagents.[12]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.01-0.1%) in the wash buffer can help reduce non-specific binding.[13]
-
Ensure Proper Washing Technique: When washing manually, forcefully decant the contents of the wells and tap the inverted plate on an absorbent surface to remove all residual liquid.[7]
Potential Cause 3: Issues with Antibodies
The concentration and quality of the antibodies used in the assay can significantly impact non-specific binding.
Solutions:
-
Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding.[9] It is important to titrate both the capture and detection antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Check for Antibody Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody or other proteins in the sample.[12][14] Ensure that the capture and detection antibodies recognize distinct epitopes on the target analyte. In some cases, using affinity-purified or pre-absorbed antibodies can reduce non-specific binding.[9]
Potential Cause 4: Incubation Times and Temperatures
Incorrect incubation times and temperatures can affect the binding kinetics and lead to increased non-specific binding.[15][16]
Solutions:
-
Optimize Incubation Times: While longer incubation times can sometimes increase the specific signal, excessively long incubations can also increase background noise.[9] It is important to optimize the incubation times for each step of the assay.
-
Maintain Consistent Temperature: Incubating at temperatures that are too high can increase non-specific binding.[9][16] Most incubations are performed at room temperature (18-25°C) or 37°C.[15][17] It is important to maintain a consistent temperature throughout the experiment.[16]
Visual Guides
References
- 1. bosterbio.com [bosterbio.com]
- 2. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. hiyka.com [hiyka.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. youtube.com [youtube.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. iacld.com [iacld.com]
- 15. en.hnybio.com [en.hnybio.com]
- 16. Are Elisa Kits affected by temperature during use? - Blog [jg-biotech.com]
- 17. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
Technical Support Center: Optimizing Sorbitol Dehydrogenase (SDH) Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Sorbitol Dehydrogenase (SDH) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Sorbitol Dehydrogenase (SDH) activity assay?
The SDH activity assay is based on the enzymatic reaction where SDH catalyzes the reversible oxidation of D-sorbitol to D-fructose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH production is directly proportional to the SDH activity in the sample. This can be monitored by measuring the increase in absorbance at 340 nm. Alternatively, the reverse reaction, the oxidation of NADH to NAD+ during the conversion of fructose to sorbitol, can be measured by the decrease in absorbance at 340 nm. For enhanced sensitivity, fluorometric methods can be employed to detect the NADH produced.
Q2: Which is more sensitive, a spectrophotometric or a fluorometric SDH assay?
Fluorometric assays are generally more sensitive than spectrophotometric assays.[1] This increased sensitivity allows for the detection of lower levels of SDH activity, which is particularly advantageous when working with samples containing low enzyme concentrations or when sample volume is limited.
Q3: What is the optimal pH for an SDH activity assay?
The optimal pH for SDH activity can vary slightly depending on the source of the enzyme. However, a pH in the range of 9.0 to 9.5 is generally considered optimal for the forward reaction (sorbitol to fructose). For the reverse reaction (fructose to sorbitol), a pH of around 7.5 is often used. It is recommended to optimize the pH for your specific experimental conditions.
Q4: How should I store my samples before performing the SDH assay?
Sample stability is critical for accurate SDH activity measurements. It is recommended to process fresh samples whenever possible, as storage can lead to a loss of enzyme activity.[2] If immediate processing is not feasible, serum and plasma samples can be stored at 4°C for up to 24 hours. For longer-term storage, freezing at -20°C or -80°C is an option, but it's important to note that some studies have shown a loss of activity with freezing and thawing.[2] Tissue and cell lysates should be prepared from fresh samples and assayed immediately.
Q5: Can hemolysis in my sample affect the assay results?
Yes, hemolysis can significantly interfere with the SDH assay. Red blood cells contain enzymes and other substances that can be released upon lysis and interfere with the absorbance readings.[3][4][5] Hemolyzed samples may show falsely elevated SDH activity. Therefore, it is crucial to use non-hemolyzed samples for the most accurate results. Visually inspect your samples for any pink or red tinge, which indicates hemolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive Enzyme: Improper storage of samples or enzyme, or repeated freeze-thaw cycles. | Use fresh samples whenever possible. Aliquot enzyme stocks to avoid multiple freeze-thaw cycles. Store samples and enzyme at the recommended temperatures. |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate/cofactor concentrations. | Optimize the assay conditions. Ensure the pH of the reaction buffer is within the optimal range for SDH. Verify the concentrations of sorbitol and NAD+. | |
| Presence of Inhibitors: Your sample may contain endogenous or exogenous inhibitors of SDH. | See the "Potential Inhibitors of SDH Activity" section below. Consider diluting the sample to reduce the inhibitor concentration. | |
| High Background Signal | Endogenous NADH: Some biological samples may have high levels of endogenous NADH, leading to a high initial absorbance. | Include a sample blank control (without the substrate, sorbitol) to measure and subtract the background absorbance. |
| Contaminated Reagents: Reagents may be contaminated with NADH or other fluorescent/absorbent compounds. | Prepare fresh reagents. Use high-purity water and reagents. | |
| Non-specific Reduction of Tetrazolium Salts (in colorimetric assays): Other enzymes or reducing agents in the sample may reduce the tetrazolium salt. | Run a control reaction without the SDH enzyme to check for non-specific reduction. | |
| Assay Instability/Drifting Signal | Temperature Fluctuations: Inconsistent temperature during the assay can affect enzyme kinetics. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| Reagent Degradation: NAD+ and NADH are sensitive to light and temperature. | Prepare fresh NAD+ and NADH solutions for each experiment. Protect them from light and keep them on ice. | |
| Precipitation in Wells: High concentrations of some sample components may precipitate in the reaction mixture. | Centrifuge samples to remove any particulate matter before adding them to the assay. Consider sample dilution. |
Potential Inhibitors of SDH Activity
Several substances can inhibit SDH activity. If you suspect the presence of an inhibitor in your sample, consider the following:
-
Dithiothreitol (DTT) and L-cysteine: These reducing agents have been shown to inhibit SDH activity.[2]
-
Nucleosides and Nucleotides: Some nucleosides and nucleotides can act as inhibitors.
-
Heavy Metal Ions: The presence of heavy metal ions can inhibit enzyme activity.
-
EDTA: Since SDH is a zinc-dependent enzyme, the presence of strong chelating agents like EDTA can inhibit its activity by sequestering zinc ions.
To test for the presence of inhibitors, you can perform a spiking experiment. Add a known amount of purified SDH to your sample and a control buffer. If the activity in the sample is lower than in the control buffer, it suggests the presence of an inhibitor.
Experimental Protocols
Spectrophotometric Assay for SDH Activity (Forward Reaction)
This protocol measures the production of NADH by monitoring the increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
D-Sorbitol solution (500 mM in Tris-HCl buffer)
-
NAD+ solution (20 mM in distilled water)
-
Sample (e.g., serum, plasma, tissue homogenate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
80 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
10 µL of 20 mM NAD+ solution
-
10 µL of sample
-
-
Incubate: Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the Reaction: Add 10 µL of 500 mM D-Sorbitol solution to each well to start the reaction.
-
Measure Absorbance: Immediately start monitoring the absorbance at 340 nm every minute for 10-15 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The SDH activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Fluorometric Assay for SDH Activity
This protocol offers higher sensitivity by measuring the fluorescence of the produced NADH.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
D-Sorbitol solution (100 mM in Assay Buffer)
-
NAD+ solution (5 mM in Assay Buffer)
-
Resazurin solution (e.g., 10 µM)
-
Diaphorase
-
Sample
-
Black 96-well plate
-
Fluorometric plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the black 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of 5 mM NAD+ solution
-
10 µL of Resazurin solution
-
5 µL of Diaphorase
-
10 µL of sample
-
-
Incubate: Incubate the plate at 37°C for 10 minutes, protected from light.
-
Initiate the Reaction: Add 15 µL of 100 mM D-Sorbitol solution to each well.
-
Measure Fluorescence: Immediately start measuring the fluorescence intensity at the appropriate wavelengths every 1-2 minutes for 30-60 minutes.
-
Calculate Activity: Determine the rate of change in fluorescence per minute from the linear portion of the curve. A standard curve with known NADH concentrations should be prepared to quantify the amount of NADH produced.
Data Presentation
Table 1: Comparison of Spectrophotometric and Fluorometric SDH Assays
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
| Detection Method | Absorbance (340 nm) | Fluorescence (Ex/Em ~540/590 nm) |
| Sensitivity | Lower | Higher[1] |
| Linear Range | Typically in the micromolar range of NADH | Typically in the nanomolar range of NADH |
| Throughput | High (96-well plate format) | High (96-well plate format) |
| Interference | Compounds absorbing at 340 nm, sample turbidity | Fluorescent compounds, light scattering |
Table 2: Recommended Storage Conditions for Samples and Reagents
| Component | Short-term Storage (≤ 24 hours) | Long-term Storage (> 24 hours) |
| Serum/Plasma | 4°C | -20°C or -80°C (avoid repeated freeze-thaw) |
| Tissue Homogenates | 4°C (use immediately if possible) | -80°C |
| Cell Lysates | 4°C (use immediately if possible) | -80°C |
| NAD+ Solution | 4°C (in the dark) | -20°C (aliquoted) |
| NADH Solution | 4°C (in the dark) | -20°C (aliquoted) |
| D-Sorbitol Solution | 4°C | -20°C |
Visualizations
Caption: General workflow for a Sorbitol Dehydrogenase activity assay.
Caption: A logical troubleshooting guide for common SDH assay issues.
References
- 1. A fluorimetric method for red blood cell sorbitol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phlebotomy.com [phlebotomy.com]
- 3. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Individualized Hemolysis Management Based on Biological Variation Cut-offs in a Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: Troubleshooting SORD Gene Amplification by PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the polymerase chain reaction (PCR) amplification of the Sorbitol Dehydrogenase (SORD) gene.
Frequently Asked Questions (FAQs)
Q1: My PCR for the SORD gene failed completely, I don't see any bands on the gel. What are the most common reasons?
A complete PCR failure can be attributed to several factors. The most common issues include errors in the PCR setup (e.g., a missing essential reagent), poor quality or insufficient template DNA, incorrectly designed primers, or suboptimal thermal cycling conditions. It's also possible that PCR inhibitors are present in your DNA sample. A positive control is crucial to determine if the issue lies with the reaction components or the specific template and primers.
Q2: I see multiple, non-specific bands on my gel instead of the single expected SORD amplicon. What causes this?
Non-specific amplification is often a result of the annealing temperature being too low, which allows primers to bind to unintended sites on the DNA template.[1] Other potential causes include poorly designed primers that have homology to other regions of the genome, or an excessive concentration of magnesium chloride (MgCl2), which can lower the stringency of primer binding.[2][3]
Q3: My PCR yields are very low for the SORD gene. How can I increase the amount of product?
Low PCR yield can stem from several factors. The annealing temperature might be too high, reducing primer binding efficiency. Alternatively, the extension time may be too short for the polymerase to synthesize the full-length product.[4] The quality and quantity of the template DNA are also critical; degraded DNA or insufficient starting material will result in poor amplification. Finally, the presence of inhibitors in the DNA sample can reduce polymerase activity.[4]
Q4: Is the SORD gene difficult to amplify due to its sequence?
The difficulty of amplifying a gene is often related to its GC content. Sequences with high GC content (>60%) are more stable and can form secondary structures like hairpins, which impede denaturation and primer annealing.[1][2][3] While the overall GC content of the entire SORD gene may not be exceptionally high, specific exons or regions targeted for amplification might be GC-rich. It is recommended to calculate the GC content of your target amplicon using an online tool during the primer design phase.
Troubleshooting Guides
This section provides structured guidance for common PCR problems encountered during SORD gene amplification.
Problem 1: No PCR Product Detected
If you observe no band for your SORD gene amplification, follow this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting complete PCR failure.
Problem 2: Non-Specific Bands or Smearing
If your gel shows multiple bands or a smear, your reaction conditions likely lack specificity.
| Potential Cause | Recommended Solution | Explanation |
| Annealing Temperature Too Low | Increase annealing temperature in 2-3°C increments or perform a gradient PCR to find the optimal temperature.[4] | Higher temperatures increase the stringency of primer binding, preventing them from annealing to off-target sites. |
| Excessive MgCl₂ Concentration | Titrate MgCl₂ concentration. Try a range from 1.5 mM to 3.0 mM.[3] | Magnesium ions stabilize primer-template binding; too much can lead to non-specific binding. |
| Poor Primer Design | Redesign primers to be highly specific to the SORD gene, avoiding repetitive sequences and ensuring a suitable length (18-24 bases). | Primers with poor specificity or a tendency to form dimers will produce unwanted products. |
| Too Much Template DNA | Reduce the amount of template DNA in the reaction. | High concentrations of template can sometimes lead to an increase in non-specific amplification.[4] |
| Too Many PCR Cycles | Reduce the number of cycles from 35 to 25-30. | Excessive cycling can lead to the accumulation of non-specific products and primer-dimers. |
Problem 3: Amplifying a GC-Rich SORD Region
If you have identified your SORD target region as having high GC content (>60%), standard PCR protocols may be ineffective.
Caption: Workflow for optimizing PCR of GC-rich DNA regions.
| Component | Recommendation | Rationale |
| DNA Polymerase | Use a high-fidelity polymerase with a GC buffer or enhancer solution. | These enzymes and buffers are specifically formulated to handle the secondary structures and high melting temperatures of GC-rich templates.[1][2] |
| PCR Additives | Add DMSO (3-10%), Betaine (0.5-2 M), or glycerol (5-20%). | These additives help to destabilize secondary structures in the DNA template, making it more accessible to the polymerase. |
| Denaturation Step | Increase initial denaturation time to 3-5 minutes at 95°C. | Ensures that the highly stable GC-rich template is fully separated into single strands.[3] |
| Primer Design | Design primers with higher melting temperatures (Tm > 65°C) and avoid GC-rich sequences at the 3' end. | Higher Tm primers allow for higher annealing temperatures, which increases specificity and helps melt secondary structures. |
Experimental Protocols
Protocol 1: Standard PCR for SORD Gene Amplification
This protocol provides a baseline for amplifying a ~500 bp fragment of the SORD gene. Optimization will likely be required.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X PCR Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| MgCl₂ (50 mM) | 1.5 µL | 1.5 mM |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Template DNA (50 ng/µL) | 1 µL | 50 ng |
| Nuclease-Free Water | to 50 µL | - |
2. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
*Note: The optimal annealing temperature is primer-dependent and should be optimized, for example, by using a gradient PCR.
Protocol 2: Gradient PCR for Annealing Temperature Optimization
Use this protocol to determine the optimal annealing temperature for your SORD primers.
-
Prepare a Master Mix: Prepare a PCR master mix for the total number of reactions (e.g., 8 for an 8-tube gradient) plus one extra to account for pipetting error. The master mix should contain all components except the template DNA.
-
Aliquot Master Mix: Distribute the master mix equally into PCR tubes.
-
Add Template: Add the SORD template DNA to each tube.
-
Set Up Thermocycler: Program the thermocycler with the standard PCR conditions, but select the "gradient" option for the annealing step.
-
Define Gradient Range: Set the temperature gradient to span a range around the calculated Tm of your primers (e.g., 55°C to 68°C).
-
Run PCR and Analyze: After the run, analyze the products on an agarose gel. The lane corresponding to the temperature that gives the brightest, most specific band is the optimal annealing temperature.
References
Technical Support Center: Optimizing Buffer Conditions for SPDH Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Succinate-Semialdehyde Dehydrogenase (SPDH).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for this compound crystallization screening?
A1: Based on successful crystallization of this compound from various organisms, initial screening should explore a range of pH, precipitants, and additives. A good starting point is to use commercially available crystallization screens that cover a broad chemical space. Key parameters to vary include pH (typically between 6.0 and 8.0), precipitant type (polyethylene glycols of different molecular weights are common), and salt concentration.[1][2]
Q2: What is the role of cofactors like NAD+ or NADP+ in this compound crystallization?
A2: The presence of cofactors such as NAD+ or NADP+ can be crucial for stabilizing the protein in a specific conformation, which may be more amenable to crystallization.[1][2][3] For instance, E. coli this compound was crystallized in the presence of NADP+, while the human enzyme utilizes NAD+.[1] It is recommended to perform crystallization trials both in the presence and absence of the appropriate cofactor for your specific this compound.
Q3: My this compound protein precipitates immediately upon mixing with the reservoir solution. What should I do?
A3: Immediate precipitation indicates that the solution is too far into the supersaturation zone.[4] To address this, you can try several approaches:
-
Lower the protein concentration: High protein concentrations are a common cause of rapid precipitation.[5]
-
Lower the precipitant concentration: Dilute the reservoir solution to reduce the precipitant concentration.
-
Vary the pH: Moving the buffer pH further away from the protein's isoelectric point (pI) can increase solubility.[5]
-
Use additives: Additives like glycerol or detergents can sometimes increase protein solubility and prevent aggregation.[1]
Q4: I am getting amorphous precipitate or "oiling out" instead of crystals. What does this mean and how can I fix it?
A4: Amorphous precipitate or "oiling out" suggests that while the protein is coming out of solution, it is not forming an ordered crystal lattice. This often occurs when nucleation is too rapid. To encourage crystal formation, you can:
-
Fine-tune the precipitant concentration: A slight decrease in the precipitant concentration might slow down the process, allowing for orderly crystal growth.
-
Adjust the temperature: Temperature affects protein stability and solubility. Experimenting with different temperatures (e.g., 4°C and room temperature) can be beneficial.[6]
-
Try different precipitants: Some proteins crystallize better with salts (like ammonium sulfate), while others prefer polymers (like PEGs).[6]
-
Consider microseeding: If you have any crystalline material, even if it's of poor quality, you can use it to create a seed stock to promote the growth of better crystals in new drops.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drops | - Protein concentration is too low.- Precipitant concentration is too low.- Conditions are in the undersaturated zone. | - Increase protein concentration.- Increase precipitant concentration.- Try a broader range of screening conditions. |
| Heavy Precipitate | - Protein concentration is too high.- Precipitant concentration is too high.- pH is too close to the protein's pI. | - Decrease protein and/or precipitant concentration.- Adjust the pH of the buffer away from the pI.- Add solubilizing agents (e.g., glycerol, small amounts of non-ionic detergents). |
| Microcrystals or Showers of Small Crystals | - Nucleation is too rapid. | - Lower the protein and/or precipitant concentration slightly.- Increase the volume of the drop to slow down equilibration.- Try a different temperature.[6] |
| Spherulites or Needle Clusters | - Crystal growth is disordered. | - Optimize the pH and precipitant concentration.- Screen for additives that can influence crystal packing.- Try a different crystallization method (e.g., from hanging drop to sitting drop or vice versa). |
| Poorly Diffracting Crystals | - Crystals have internal disorder.- Crystal lattice is not well-formed. | - Try additives to stabilize the crystal lattice.- Dehydrate the crystals by slowly increasing the precipitant concentration in the reservoir.- Anneal the crystals by briefly warming them before re-cooling. |
Data Presentation: Successful this compound Crystallization Conditions
The following tables summarize successful buffer and crystallization conditions for this compound from different organisms.
Table 1: Protein Buffer Conditions
| Organism | Buffer Components | pH | Additives | Protein Concentration | Reference |
| Escherichia coli | 30 mM Tris, 20 mM NaCl | 7.5 | 10 mM β-mercaptoethanol, 5% glycerol, 1.0 mM NADP+, 1.0 mM succinic semialdehyde | 6 mg/mL | [1] |
| Geobacter sulfurreducens | 20 mM Tris-HCl, 100 mM NaCl | 7.4 | 1 mM NADP+ | Not specified | [3] |
| Streptococcus pyogenes | Not specified | Not specified | NAD+ (for complex) | Not specified | [2] |
Table 2: Crystallization Reservoir Conditions
| Organism | Precipitant(s) | Buffer | pH | Additives | Method | Reference |
| Escherichia coli | 26–31% PEG 3350, 0.2 M ammonium tartrate | 0.1 M Tris | 7.2–7.5 | 10 mM β-mercaptoethanol | Hanging Drop | [1] |
| Streptococcus pyogenes | 21% (w/v) PEG 4000 | 0.1 M MES monohydrate | 6.0 | None specified | Not specified | [2] |
Experimental Protocols
Hanging Drop Vapor Diffusion
This is a widely used method for protein crystallization.
-
Preparation:
-
Grease the rim of the wells of a 24-well crystallization plate.
-
Pipette 500 µL of the reservoir solution into the well.
-
Clean a siliconized glass coverslip.
-
-
Drop Setup:
-
Pipette 1 µL of the purified and concentrated this compound protein solution onto the center of the coverslip.
-
Pipette 1 µL of the reservoir solution onto the protein drop.
-
Gently mix by pipetting up and down without introducing air bubbles.
-
-
Sealing and Incubation:
-
Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
-
Monitoring:
-
Regularly observe the drops under a microscope for crystal growth over several days to weeks.
-
Sitting Drop Vapor Diffusion
This method is an alternative to the hanging drop technique and is often used in high-throughput screening.
-
Preparation:
-
Use a sitting drop crystallization plate which has a post in the center of each reservoir.
-
Pipette 80-100 µL of the reservoir solution into the well, surrounding the post.
-
-
Drop Setup:
-
Pipette 1 µL of the protein solution onto the top of the post.
-
Pipette 1 µL of the reservoir solution into the protein drop.
-
Mix gently.
-
-
Sealing and Incubation:
-
Seal the well with a clear adhesive film or tape.
-
Incubate at a constant temperature.
-
-
Monitoring:
-
Observe the drops for crystal formation as with the hanging drop method.
-
Mandatory Visualizations
This compound in the GABA Shunt Pathway
Succinate-semialdehyde dehydrogenase is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is involved in the metabolism of the neurotransmitter GABA (γ-aminobutyric acid).[7]
Caption: The GABA shunt pathway illustrating the role of this compound.
General Workflow for this compound Crystallization
The following diagram outlines a typical workflow for obtaining SP_DH crystals.
Caption: A general experimental workflow for this compound crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. cn.aminer.org [cn.aminer.org]
- 4. youtube.com [youtube.com]
- 5. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 6. is.muni.cz [is.muni.cz]
- 7. GABA - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating a New Sorbitol Dehydrogenase Activity Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for measuring Sorbitol Dehydrogenase (SORD) activity, designed to assist in the validation of a new assay. We present a detailed overview of existing methodologies, their principles, and performance data to facilitate an objective evaluation against a novel assay.
Introduction to Sorbitol Dehydrogenase (SORD)
Sorbitol Dehydrogenase (EC 1.1.1.14) is a cytosolic enzyme that catalyzes the oxidation of sorbitol to fructose, utilizing NAD+ as a cofactor.[1] This reaction is the second and final step in the polyol pathway, which converts glucose to fructose. The polyol pathway is particularly active in tissues that do not require insulin for glucose uptake, such as the lens, retina, kidneys, and peripheral nerves.[2][3] Under hyperglycemic conditions, the increased flux through this pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications like retinopathy, cataracts, and neuropathy.[2][3] Therefore, accurate measurement of SORD activity is crucial for research into diabetes and other metabolic disorders.
The Polyol Pathway
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[2][3][4] Tissues such as the liver, ovaries, and seminal vesicles have high levels of sorbitol dehydrogenase and can efficiently convert sorbitol to fructose.[2][5] In contrast, tissues with low SORD activity are prone to sorbitol accumulation.[2]
Principles of SORD Activity Assays
The majority of SORD activity assays are based on the measurement of the rate of NAD+ reduction to NADH, or the coupled reaction of NADH to a reporter molecule. The two primary methods are spectrophotometric and fluorometric assays.
-
Spectrophotometric Assays: These assays measure the increase in absorbance at 340 nm as NAD+ is converted to NADH. A common variation involves a coupled enzymatic reaction where the generated NADH reduces a tetrazolium salt (like MTT or INT) to a colored formazan product, which can be measured at a visible wavelength (e.g., 565 nm for MTT or 492 nm for INT).[6][7] This colorimetric approach can enhance sensitivity and avoid interference from samples that absorb at 340 nm.
-
Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods. They directly measure the fluorescence of NADH (excitation ~340 nm, emission ~450 nm) or use a probe that becomes fluorescent upon reduction by NADH.
Comparison of Commercial SORD Activity Assay Kits
Several commercial kits are available for the measurement of SORD activity. Below is a comparison of some popular colorimetric assay kits based on publicly available information. It is important to note that a direct head-to-head comparison study would provide the most definitive performance data.
| Feature | Kit A (Example) | Kit B (Example) | Kit C (Example) |
| Principle | Colorimetric (MTT reduction) | Colorimetric (INT reduction) | Colorimetric (Proprietary Dye) |
| Detection Wavelength | 565 nm | 492 nm | 450 nm |
| Linear Detection Range | 0.1 - 125 U/L[6][8][9] | Information not readily available | Detects < 50 µU |
| Assay Time | ~15 minutes[6][9] | Information not readily available | 5 - 60 minutes |
| Sample Type | Serum, plasma, tissue extracts, cell culture media[6][9] | Serum, plasma, tissue/cell extracts[7] | Serum, plasma, tissue extracts, cell lysate, urine |
| Kit Components | Assay Buffer, Substrate, NAD/MTT Solution, Diaphorase, Calibrator[6] | SDH Assay Solution, SDH Substrate, Sample Buffer[7] | Assay Buffer, Substrate, Dye Reagents, Standard |
Experimental Protocols
Below are representative protocols for a commercial colorimetric SORD activity assay kit and a traditional spectrophotometric assay. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Commercial Colorimetric SORD Activity Assay (Example)
This protocol is a generalized procedure based on common colorimetric kits.[6]
1. Reagent Preparation:
-
Reconstitute all kit components as per the manufacturer's instructions.
-
Prepare a working reagent by mixing the assay buffer, substrate, NAD+/dye solution, and diaphorase in the specified ratios.
2. Sample Preparation:
-
Serum/Plasma: Can often be used directly.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., cold PBS), centrifuge to pellet debris, and use the supernatant.
-
Cell Lysates: Lyse cells using a suitable buffer and centrifugation to clarify the lysate.
3. Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Add the working reagent to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 565 nm).
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the SORD activity based on the absorbance change over time and the standard curve.
Protocol 2: Traditional Spectrophotometric SORD Activity Assay
This protocol is a basic method for measuring SORD activity by monitoring NADH production.
1. Reagent Preparation:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrate Solution: e.g., 400 mM Sorbitol in Assay Buffer.
-
Cofactor Solution: e.g., 10 mM NAD+ in Assay Buffer.
2. Sample Preparation:
-
Prepare samples (serum, tissue homogenates, cell lysates) as described in Protocol 1.
3. Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer, NAD+ solution, and the sample.
-
Incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the sorbitol solution.
-
Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer with temperature control.
4. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the SORD activity in U/L.
Experimental Workflow for a New SORD Assay Validation
The validation of a new SORD activity assay should be a systematic process to ensure its accuracy, precision, and reliability.
Data Presentation: Key Validation Parameters
When validating a new SORD activity assay, the following parameters should be thoroughly investigated and compared to established methods.
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Precision (CV%) | The closeness of agreement between a series of measurements. | Intra-assay CV < 10%, Inter-assay CV < 15% |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | 80-120% recovery of spiked analyte |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | 3x Standard Deviation of the Blank |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 10x Standard Deviation of the Blank |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from related enzymes or compounds |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background | - Contaminated reagents- Endogenous NADH in sample- Non-specific reduction of the dye | - Use fresh reagents- Run a sample blank without substrate- Test for interfering substances |
| Low Signal | - Inactive enzyme- Suboptimal reaction conditions- Incorrect wavelength | - Use fresh, properly stored enzyme/sample- Optimize pH, temperature, and substrate concentration- Verify instrument settings |
| Poor Precision | - Pipetting errors- Inconsistent incubation times- Temperature fluctuations | - Use calibrated pipettes and proper technique- Use a multichannel pipette for simultaneous additions- Ensure uniform temperature across the plate |
Conclusion
Validating a new Sorbitol Dehydrogenase activity assay requires a rigorous and systematic approach. By comparing the performance of the new assay against established methods and thoroughly characterizing its performance parameters, researchers can ensure the generation of accurate and reliable data. This guide provides the foundational information and framework to design and execute a comprehensive validation study for a novel SORD activity assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Find My Gene [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmrservice.com [bmrservice.com]
- 8. Bioassay Systems QuantiChrom Sorbitol Dehydrogenase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 9. bioassaysys.com [bioassaysys.com]
Confirming the Pathogenicity of Novel SORD Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Sorbitol Dehydrogenase (SORD) gene are a significant cause of autosomal recessive hereditary neuropathies, including Charcot-Marie-Tooth disease type 2 (CMT2) and distal hereditary motor neuropathy (dHMN). The pathogenicity of these mutations is primarily attributed to the loss of SORD enzyme function, leading to the toxic accumulation of sorbitol. This guide provides a comparative overview of key experimental data for confirming the pathogenicity of novel SORD gene mutations, detailed experimental protocols, and visual workflows to aid researchers in this process.
Data Presentation: Comparing the Impact of SORD Gene Mutations
The following table summarizes quantitative data from studies on various SORD gene mutations. A consistent finding across pathogenic variants is the significant elevation of sorbitol levels in patient-derived samples, serving as a reliable biomarker for SORD-deficiency neuropathy.[1][2][3] While direct comparative data on protein expression and enzyme activity for all novel mutations are not yet available in a single study, the profound increase in sorbitol is a strong indicator of functional impairment.
| SORD Gene Mutation | Genotype | Phenotype | Serum Sorbitol Levels (Control: ~0.77 mg/L) | SORD Protein Expression (in patient fibroblasts) | SORD Enzyme Activity | Reference |
| c.757delG (p.Ala253Glnfs*27) | Homozygous | dHMN/CMT2 | >100-fold increase (Mean: 14.82 ± 0.780 mg/L) | Complete loss of protein | Presumed negligible | [4][5] |
| Compound Heterozygous | dHMN/CMT2 | Significantly elevated | Reduced | Reduced | [4][5] | |
| c.458C>A (p.Ala153Asp) | Homozygous | dHMN/CMT2 | Significantly elevated | Not reported | Presumed reduced | [1][2][3][6] |
| Compound Heterozygous | dHMN/CMT2 | Significantly elevated | Not reported | Presumed reduced | [1][2][3][6] | |
| c.403C>G | Compound Heterozygous | dHMN/CMT2 | Elevated (Mean for all patients: 17.01 ± 8.9 mg/L) | Not reported | Presumed reduced | [6] |
| c.379G>A | Compound Heterozygous | dHMN/CMT2 | Elevated (Mean for all patients: 17.01 ± 8.9 mg/L) | Not reported | Presumed reduced | [6] |
| c.68_100+1dup | Compound Heterozygous | dHMN/CMT2 | Elevated (Mean for all patients: 17.01 ± 8.9 mg/L) | Not reported | Presumed reduced | [6] |
| c.850dup | Compound Heterozygous | dHMN/CMT2 | Elevated (Mean for all patients: 17.01 ± 8.9 mg/L) | Not reported | Presumed reduced | [6] |
| c.786+5G>A | Homozygous | dHMN/CMT2 | Elevated (Mean for all patients: 17.01 ± 8.9 mg/L) | Not reported | Presumed reduced | [6] |
| c.731C>T (p.Pro244Leu) | Compound Heterozygous | dHMN/CMT2 | Elevated | Not reported | Presumed reduced | [7] |
| c.776C>T (p.Ala259Val) | Compound Heterozygous | dHMN/CMT2 | Elevated | Not reported | Presumed reduced | [7] |
| c.851T>C (p.Leu284Pro) | Compound Heterozygous | dHMN/CMT2 | Elevated | Not reported | Presumed reduced | [7] |
| c.361G>C (p.Ala121Pro) | Homozygous | dHMN | Elevated | Not reported | Presumed reduced | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of SORD mutation pathogenicity are provided below.
SORD Protein Expression Analysis by Western Blot
This protocol outlines the detection and relative quantification of SORD protein in patient-derived fibroblasts or other cell lysates.
a. Sample Preparation (Cell Lysates)
-
Culture patient-derived fibroblasts and control cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Electrotransfer
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining of the membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SORD overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Sorbitol Dehydrogenase (SORD) Enzyme Activity Assay
This colorimetric assay measures the enzymatic activity of SORD by detecting the production of NADH.
a. Reagents and Materials
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Substrate Solution (e.g., 500 mM D-Sorbitol)
-
NAD+ Solution (e.g., 20 mM)
-
Cell lysate from patient-derived and control cells
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
b. Assay Procedure
-
Prepare a reaction mixture containing assay buffer, NAD+ solution, and D-sorbitol solution.
-
Add a standardized amount of protein lysate (e.g., 20-50 µg) to each well of the microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm at multiple time points (e.g., every minute for 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The rate of increase in absorbance at 340 nm is directly proportional to the SORD enzyme activity.
-
Calculate the specific activity (e.g., in µmol/min/mg of protein) by using the molar extinction coefficient of NADH.
Sorbitol Level Quantification by Mass Spectrometry
This protocol provides a general workflow for the highly sensitive and specific measurement of sorbitol in biological samples.
a. Sample Preparation
-
Collect patient and control serum or fibroblast cell pellets.
-
For fibroblasts, wash the cell pellet with ice-cold PBS.
-
Perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).
-
Incorporate an internal standard (e.g., a stable isotope-labeled sorbitol) for accurate quantification.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
b. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity)
-
Reconstitute the dried extract in a derivatization agent (e.g., silylation or acylation reagents).
-
Incubate at an elevated temperature to complete the reaction.
-
Dry the sample again to remove excess derivatization reagent.
-
Reconstitute in a solvent compatible with the chromatography system.
c. LC-MS/MS Analysis
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate sorbitol from other metabolites using an appropriate chromatography column and gradient.
-
Detect and quantify sorbitol and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.
-
Generate a standard curve using known concentrations of sorbitol to accurately quantify the levels in the biological samples.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of SORD gene mutations.
Caption: The Polyol Pathway and the Impact of SORD Mutations.
Caption: Experimental Workflow for Confirming SORD Pathogenicity.
References
- 1. Genotype and phenotype spectrum of Charcot-Marie-Tooth disease due to mutations in SORD [iris.cnr.it]
- 2. academic.oup.com [academic.oup.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. neurology.org [neurology.org]
- 5. BIALLELIC MUTATIONS IN SORD CAUSE A COMMON AND POTENTIALLY TREATABLE HEREDITARY NEUROPATHY WITH IMPLICATIONS FOR DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SORD-related peripheral neuropathy in a French and Swiss cohort: Clinical features, genetic analyses, and sorbitol dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Genetic Features of Biallelic Mutations in SORD in a Series of Chinese Patients With Charcot-Marie-Tooth and Distal Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mutation in SORD gene associated with distal hereditary motor neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinetic Parameters of Sorbitit Dehydrogenase and Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of two critical enzymes in the polyol pathway: Sorbitol Dehydrogenase (SDH) and Aldose Reductase (AR). Understanding the distinct kinetic properties of these enzymes is paramount for researchers developing therapeutic strategies for conditions such as diabetic complications, where this pathway is significantly implicated. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways and workflows.
The Polyol Pathway: A Dual-Enzyme System
The polyol pathway is a two-step metabolic route that converts glucose into fructose. Aldose Reductase (AR) initiates the pathway by reducing glucose to sorbitol, a reaction that becomes more prominent during hyperglycemic conditions. Subsequently, Sorbitol Dehydrogenase (SDH) oxidizes sorbitol to fructose.[1][2][3] The accumulation of sorbitol, driven by AR activity, can lead to osmotic stress and has been linked to the pathogenesis of diabetic complications affecting the retina, lens, kidneys, and nerves.[4][5][6]
Caption: The Polyol Pathway illustrating the sequential conversion of glucose to fructose by Aldose Reductase and Sorbitol Dehydrogenase.
Comparative Kinetic Parameters
The kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km)—provide a quantitative measure of an enzyme's affinity for its substrate and its catalytic power. A comparative summary of these parameters for human Sorbitol Dehydrogenase and Aldose Reductase is presented below.
| Kinetic Parameter | Sorbitol Dehydrogenase (Human) | Aldose Reductase (Human) | Substrate(s) |
| Km | 3.4 mM[7] | 50-100 mM (for Glucose)[8][9] 22 µM (for 4-Hydroxynonenal)[10] | Sorbitol, Glucose, 4-Hydroxynonenal |
| Vmax | Data not readily available in standard units | Data not readily available in standard units | |
| kcat (Turnover Number) | Data not readily available in standard units | Data not readily available in standard units | |
| Catalytic Efficiency (kcat/Km) | Data not readily available in standard units | 4.6 x 10⁶ M⁻¹ min⁻¹ (for 4-Hydroxynonenal)[10] | 4-Hydroxynonenal |
Note: The available quantitative data for Vmax and kcat for both enzymes are often reported in units specific to the experimental conditions and are not always directly comparable. The Km value for Aldose Reductase with glucose is notably high, indicating a low affinity for this substrate under normal physiological conditions.[8][9][11] However, its affinity for other aldehydes, such as the lipid peroxidation product 4-hydroxynonenal, is significantly higher.[10]
Experimental Protocols for Determining Kinetic Parameters
The determination of enzyme kinetic parameters typically involves measuring the initial reaction rate at varying substrate concentrations. Spectrophotometric methods are commonly employed, monitoring the change in absorbance resulting from the production or consumption of cofactors like NADH or NADPH.
General Experimental Workflow
Caption: A generalized workflow for the experimental determination of enzyme kinetic parameters.
Detailed Methodologies:
1. Aldose Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[12][13][14]
-
Principle: The activity of AR is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ in the presence of a suitable substrate (e.g., D,L-glyceraldehyde).
-
Reagents:
-
AR Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8)
-
NADPH solution (e.g., 0.2 mM)
-
Substrate solution (e.g., 4.7 mM D,L-glyceraldehyde)
-
Purified or recombinant Aldose Reductase enzyme
-
Ammonium sulfate (e.g., 0.38 M)
-
EDTA (e.g., 0.5 mM)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ammonium sulfate, and EDTA.
-
Add varying concentrations of the substrate to different reaction tubes.
-
Initiate the reaction by adding the Aldose Reductase enzyme to each tube.
-
Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the AR activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[15]
-
2. Sorbitol Dehydrogenase Activity Assay
This protocol is based on commercially available colorimetric assay kits.[16][17][18][19]
-
Principle: The activity of SDH is determined by measuring the increase in absorbance at a specific wavelength (e.g., 565 nm) resulting from the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction. The production of NADH from the oxidation of sorbitol to fructose is directly proportional to the SDH activity.
-
Reagents:
-
SDH Assay Buffer
-
Sorbitol solution (substrate)
-
NAD+ solution
-
MTT solution
-
Diaphorase
-
Purified or recombinant Sorbitol Dehydrogenase enzyme
-
-
Procedure:
-
Prepare a working reagent containing the assay buffer, substrate, NAD+/MTT solution, and diaphorase.
-
Add varying concentrations of sorbitol to different wells of a 96-well plate.
-
Add the SDH enzyme to each well to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the increase in absorbance at 565 nm at multiple time points to determine the initial reaction rate.
-
The rate of MTT reduction is proportional to the SDH activity.
-
Data Analysis:
The initial reaction velocities (v) obtained at different substrate concentrations ([S]) are plotted to generate a Michaelis-Menten curve. For a more accurate determination of Km and Vmax, a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) is constructed. The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.[1][2][3] From Vmax and the total enzyme concentration, kcat can be calculated (kcat = Vmax / [E]total), and subsequently, the catalytic efficiency (kcat/Km) can be determined.[20][21][22]
References
- 1. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]
- 5. Enzyme Kinetics Software | KinTek Explorer [kintekcorp.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abcam.cn [abcam.cn]
- 13. content.abcam.com [content.abcam.com]
- 14. bmrservice.com [bmrservice.com]
- 15. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. abcam.cn [abcam.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. google.com [google.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to the Substrate Specificity of Sorbitol Dehydrogenase and Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of two key enzymes: Sorbitol Dehydrogenase (SPDH) and Alcohol Dehydrogenase (ADH). Understanding the distinct and overlapping substrate preferences of these enzymes is crucial for various fields, including metabolic research, drug development, and diagnostics. This document summarizes quantitative data, details experimental protocols for substrate analysis, and visualizes relevant metabolic pathways and experimental workflows.
Introduction
Sorbitol Dehydrogenase (this compound), also known as L-iditol 2-dehydrogenase, is a key enzyme in the polyol pathway, responsible for the interconversion of sorbitol and fructose.[1] In contrast, Alcohol Dehydrogenase (ADH) represents a broader class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1] While both are NAD+-dependent oxidoreductases, their substrate specificities exhibit significant differences that dictate their physiological roles. This compound is typically associated with the metabolism of sugar alcohols, whereas ADH has a wider substrate range, including primary and secondary alcohols of varying chain lengths.
Data Presentation: A Comparative Analysis of Substrate Specificity
The following table summarizes the kinetic parameters (Km and kcat/Km) of this compound and ADH for various substrates. The catalytic efficiency (kcat/Km) is a crucial metric for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value indicates a greater preference for that substrate.
| Enzyme | Substrate | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Source Organism |
| Sorbitol Dehydrogenase (this compound) | D-Sorbitol | 3.4 | - | Unknown |
| Galactitol | - | - | Unknown | |
| L-Iditol | - | - | Unknown | |
| Xylitol | - | - | Unknown | |
| D-Sorbitol | 3.2 | - | Chicken Liver | |
| Fructose | 1000 | - | Chicken Liver | |
| Xylitol | - | 8.1 | Bovine Lens | |
| Sorbitol | - | 1.59 | Bovine Lens | |
| Fructose | - | 0.9 | Bovine Lens | |
| Alcohol Dehydrogenase (ADH) | 1-Hexanol | Decreases with chain length | Higher for longer chains | Aeropyrum pernix K1 |
| 2-Nonanone | Decreases with chain length | Higher for longer chains | Aeropyrum pernix K1 |
Note: A comprehensive side-by-side comparison with identical substrates is limited by the availability of published data for both enzymes under the same conditions. The data presented is compiled from various sources and should be interpreted with consideration of the different enzyme origins and experimental setups.
Experimental Protocols: Determining Substrate Specificity
The substrate specificity of this compound and ADH can be determined by measuring their kinetic parameters (Km and Vmax, from which kcat can be derived) with a variety of potential substrates. A common method is a spectrophotometric assay that monitors the production or consumption of NADH, which absorbs light at 340 nm.
General Spectrophotometric Assay Protocol
This protocol can be adapted for both this compound and ADH by using the appropriate primary substrate.
I. Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Purified this compound or ADH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
NAD+ solution (e.g., 20 mM)
-
Substrate solutions of various concentrations (e.g., a range of alcohols or polyols)
-
Micropipettes and tips
-
Stopwatch
II. Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NAD+ solution.
-
Substrate Addition: Add a specific concentration of the substrate to be tested to the reaction mixture.
-
Spectrophotometer Blanking: Place the cuvette in the spectrophotometer and zero the absorbance at 340 nm.
-
Enzyme Addition and Initiation of Reaction: Add a small, fixed amount of the purified enzyme solution to the cuvette. Quickly mix the contents by gentle inversion or with a pipette tip.
-
Data Acquisition: Immediately start monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes). The rate of the reaction should be linear during the initial phase.
-
Varying Substrate Concentrations: Repeat steps 2-5 with a range of different substrate concentrations.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of NADH production is directly proportional to the change in absorbance.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used for a linear representation of the data.
-
-
Calculating kcat: The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Comparing Substrates: Repeat the entire procedure for each substrate to be tested. The catalytic efficiency (kcat/Km) can then be calculated for each substrate to compare the enzyme's specificity.
Mandatory Visualization
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways in which this compound and ADH participate.
Caption: Key metabolic pathways involving this compound and ADH.
Experimental Workflow
The diagram below outlines the general workflow for determining and comparing the substrate specificity of this compound and ADH.
Caption: Workflow for determining enzyme substrate specificity.
References
A Comparative Guide to Substrate Cross-Reactivity of Sorbitol Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of Sorbitol Dehydrogenase (SORD) isoforms. Understanding the kinetic properties of these enzymes is crucial for research into metabolic disorders, such as diabetic complications, and for the development of targeted therapeutics. This document summarizes key quantitative data, presents detailed experimental protocols for kinetic analysis, and visualizes the relevant metabolic pathway and experimental workflow.
Substrate Specificity of Sorbitol Dehydrogenase Isoforms: A Quantitative Comparison
Sorbitol Dehydrogenase (SORD) is a key enzyme in the polyol pathway, catalyzing the NAD+-dependent conversion of sorbitol to fructose. While its primary substrate is D-sorbitol, SORD isoforms from different species exhibit varying degrees of cross-reactivity with other polyols. The following tables summarize the available kinetic parameters for different SORD isoforms with a range of substrates.
Table 1: Kinetic Parameters of a Fungal Sorbitol Dehydrogenase
| Substrate | Relative Activity (%) | Km (mM) |
| D-Sorbitol | 100 | 3.4 |
| Galactitol | 27 | - |
| L-Iditol | 42 | - |
| Xylitol | 1 | - |
| D-Arabitol | 0 | - |
| D-Mannitol | 0 | - |
| D-Glucose | 0 | - |
| D-Galactose | 0 | - |
| Maltose | 0 | - |
Data sourced from a commercial enzyme preparation. The specific fungal source was not disclosed. The Km for NAD+ for this enzyme is 0.13 mM.[1]
Table 2: Kinetic Parameters of Peach (Prunus persica) Sorbitol Dehydrogenase
| Substrate | Km (mM) |
| Sorbitol | 37.7 |
This Km value was determined for the NAD+-dependent SDH from peach fruit tissue.[2]
Experimental Protocols
Determination of Michaelis-Menten Kinetic Parameters for Sorbitol Dehydrogenase
This protocol outlines the procedure for determining the Michaelis constant (Km) and maximum velocity (Vmax) of SORD with a specific substrate by measuring the rate of NADH production.
Materials:
-
Purified Sorbitol Dehydrogenase enzyme
-
Substrate stock solution (e.g., D-Sorbitol, Xylitol, etc.)
-
NAD+ stock solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent microplate
-
Pipettes and tips
-
Thermostated water bath or plate reader with temperature control (e.g., 30°C)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of substrate solutions of varying concentrations by diluting the stock solution with the reaction buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Prepare a working solution of NAD+ in the reaction buffer. A typical final concentration is around 1-2 mM, which should be saturating.
-
Prepare a solution of the purified SORD enzyme in a suitable buffer (e.g., 50 mM Tris-HCl with 1 mg/mL BSA, pH 8.0) to a desired concentration (e.g., 5-10 U/mL).[1]
-
-
Set up the Reaction Mixture:
-
In a cuvette or microplate well, combine the reaction buffer, the NAD+ working solution, and a specific volume of one of the substrate solutions.
-
The total volume should be consistent for all reactions. For a standard 1 mL cuvette assay, a common setup is:
-
800 µL Reaction Buffer
-
100 µL NAD+ solution
-
100 µL Substrate solution
-
-
-
Initiate and Monitor the Reaction:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) for approximately 3 minutes.[1]
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution (e.g., 10 µL) to the reaction mixture. Mix quickly but gently.
-
Immediately start monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the production of NADH.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear (typically the first 1-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is proportional to the change in absorbance per unit time (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Vmax and Km values.
-
Alternatively, a linear plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used to visualize the data and estimate Km and Vmax.
-
Visualizations
The Polyol Pathway and Its Metabolic Interconnections
The polyol pathway is a two-step metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol and contribute to diabetic complications.
The Polyol Pathway and its connections to Glycolysis and the Pentose Phosphate Pathway.
Experimental Workflow for SORD Kinetic Analysis
The following diagram illustrates the key steps involved in determining the kinetic parameters of Sorbitol Dehydrogenase.
Workflow for determining the kinetic parameters of Sorbitol Dehydrogenase.
References
Bridging the Gap: Correlating In Vitro SPDH Inhibition with In Vivo Efficacy
A Guide for Researchers in Drug Discovery and Development
The successful translation of a promising enzyme inhibitor from the laboratory bench to a clinical candidate hinges on a clear understanding of the relationship between its activity in a controlled in vitro environment and its therapeutic effect within a complex living organism (in vivo). For researchers targeting Saccharopine Dehydrogenase (SPDH), an enzyme implicated in various metabolic disorders, establishing this in vitro-in vivo correlation (IVIVC) is a critical step in the drug discovery pipeline.
Key Principles of In Vitro-In Vivo Correlation
An effective IVIVC model aims to use in vitro data, such as the half-maximal inhibitory concentration (IC50), as a predictive tool for in vivo outcomes, like tumor regression or reduction of disease biomarkers.[1][2] This predictive power allows for more informed decisions regarding candidate selection, dose optimization, and the design of subsequent preclinical and clinical studies.[3]
Data Presentation: A Hypothetical Case Study of this compound-Inhibitor-X
To illustrate the correlation, we present the following hypothetical data for this compound-Inhibitor-X, a novel therapeutic agent being investigated for its anti-cancer properties in a glioblastoma model.
Table 1: In Vitro Characterization of this compound-Inhibitor-X
| Parameter | Value | Description |
| Target Enzyme | Human this compound | Recombinant, purified enzyme |
| IC50 | 150 nM | Concentration of inhibitor required to reduce this compound activity by 50% |
| Ki | 75 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to this compound |
| Mechanism of Inhibition | Competitive | Inhibitor binds to the active site of the enzyme, competing with the substrate |
| Cellular Potency (EC50) | 500 nM | Concentration of inhibitor required to achieve 50% of the maximal effect in a cell-based assay |
Table 2: In Vivo Efficacy of this compound-Inhibitor-X in a Glioblastoma Xenograft Model
| Dose Group (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) | Change in Biomarker (Alpha-Aminoadipic Acid, %) | Observations |
| Vehicle Control | 0 | 0 | Normal tumor progression |
| 10 mg/kg | 35 | -25 | Moderate reduction in tumor growth |
| 30 mg/kg | 65 | -50 | Significant tumor growth inhibition |
| 100 mg/kg | 85 | -70 | Near-complete tumor stasis |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of a reliable IVIVC. Below are the protocols for the key experiments cited in this guide.
In Vitro this compound Inhibition Assay
Objective: To determine the IC50 and mechanism of inhibition of this compound-Inhibitor-X.
Materials:
-
Recombinant human this compound enzyme
-
Saccharopine (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound-Inhibitor-X (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound-Inhibitor-X in the assay buffer.
-
In a 96-well plate, add the this compound enzyme, varying concentrations of the inhibitor, and the assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (saccharopine) and cofactor (NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of the substrate. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[4]
Cell-Based Potency Assay
Objective: To determine the EC50 of this compound-Inhibitor-X in a relevant cancer cell line.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-Inhibitor-X
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the glioblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound-Inhibitor-X for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound-Inhibitor-X in a mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cell line (U-87 MG)
-
This compound-Inhibitor-X formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical equipment for biomarker analysis (e.g., LC-MS/MS)
Procedure:
-
Subcutaneously implant glioblastoma cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups (vehicle control and various doses of this compound-Inhibitor-X).
-
Administer the treatment orally once daily for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, collect tumor and plasma samples for biomarker analysis (e.g., measuring the levels of alpha-aminoadipic acid, a downstream product of this compound activity).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Diagrams are essential for clearly communicating complex biological pathways, experimental processes, and the logical connections between different datasets.
Caption: Hypothetical signaling pathway illustrating the role of this compound in lysine catabolism and the point of intervention for this compound-Inhibitor-X.
Caption: Experimental workflow for establishing the correlation between in vitro and in vivo data for an this compound inhibitor.
Caption: Logical relationship illustrating how strong in vitro potency, combined with favorable pharmacokinetics, leads to in vivo efficacy.
References
A Comparative Guide to the Efficacy of Succinate Dehydrogenase (SDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various succinate dehydrogenase (SDH) inhibitors, supported by experimental data. SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a significant target for fungicides and potential therapeutic agents.
Quantitative Efficacy of SDH Inhibitors
The following table summarizes the in vitro efficacy of several SDH inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. Lower values indicate higher potency.
| Inhibitor | Target Organism/System | Assay Type | IC50 | EC50 | Reference |
| Fungicides | |||||
| A37 | Rhizoctonia solani | Enzyme Inhibition | 0.0263 µM | [1](--INVALID-LINK--) | |
| Fluxapyroxad | Rhizoctonia solani | Antifungal Activity | 0.0270 µg/mL | [1](--INVALID-LINK--) | |
| Fluxapyroxad | Sclerotinia sclerotiorum | Antifungal Activity | 0.19 µg/mL | [2](--INVALID-LINK--) | |
| Boscalid | Homo sapiens SDH | Enzyme Inhibition | 4.8 µM | [3](--INVALID-LINK--) | |
| Boscalid | Sclerotinia sclerotiorum | Antifungal Activity | 0.51 µg/mL | --INVALID-LINK--2 | |
| Benzovindiflupyr | Clarireedia spp. | Antifungal Activity | 1.109 ± 0.555 µg/mL | (--INVALID-LINK--) | |
| Compound 5i | Sclerotinia sclerotiorum | Antifungal Activity | 0.73 µg/mL | [2](--INVALID-LINK--) | |
| Compound 5p | Rhizoctonia cerealis | Antifungal Activity | 6.48 µg/mL | [2](--INVALID-LINK--) | |
| Research Compounds | |||||
| Atpenin A5 | Bovine heart mitochondria | Enzyme Inhibition | 2.4 ± 1.2 nM | (--INVALID-LINK--) | |
| Malonate | Bovine heart mitochondria | Enzyme Inhibition | 96 ± 1.3 µM | (--INVALID-LINK--) |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SDH inhibitors are provided below.
In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)
This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.
Materials:
-
Mitochondrial fraction or purified SDH
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Sodium Succinate solution (0.6 M)
-
Potassium Cyanide (KCN) solution (0.2 M, freshly prepared)
-
Phenazine methosulphate (PMS) solution (12.5 mM, freshly prepared)
-
DCPIP solution (2.5 mM, freshly prepared)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
2 ml of 0.1 M Tris-HCl, pH 8.0
-
0.1 ml of 0.2 M KCN
-
0.1 ml of 0.6 M sodium succinate
-
10 µl of enzyme or membrane preparation
-
0.64 ml of distilled water
-
-
Incubate the mixture at 25°C for six minutes.
-
To initiate the reaction, add 0.1 ml of freshly prepared 12.5 mM PMS and 0.05 ml of freshly prepared 2.5 mM DCPIP. Mix briefly.
-
Immediately measure the decrease in absorbance at 600 nm using a spectrophotometer.
-
The blank for the spectrophotometer should contain all components except the enzyme or membrane preparation.
-
Calculate the enzyme activity as micromoles of DCPIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCPIP (22,000 L/mol·cm).
Cell Viability Assay (MTT Assay)
This assay determines the effect of SDH inhibitors on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[3]
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 10,000 cells per well in 200 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the SDH inhibitor and a vehicle control. Include untreated cells as a positive control for 100% viability and wells without cells as a negative control for background absorbance.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
HIF-1α Stabilization Assay (Western Blot)
This method is used to detect the stabilization of the Hypoxia-Inducible Factor-1α (HIF-1α) protein, a key downstream effector of SDH inhibition.
Materials:
-
Cell line of interest
-
SDH inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
Culture and treat cells with the SDH inhibitor or a positive control (e.g., CoCl2 or hypoxia) to induce HIF-1α expression.
-
Lyse the cells and extract the proteins. For enhanced detection, nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.[3]
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (10-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
Signaling Pathways and Experimental Workflows
References
Sorbitol Levels: A Validated Biomarker for Sorbitol Dehydrogenase (SORD) Deficiency
For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of Sorbitol Dehydrogenase (SORD) deficiency, a debilitating hereditary neuropathy, is paramount. Elevated sorbitol levels have emerged as a key biomarker for this condition, offering a quantifiable measure for diagnosis, disease progression, and the efficacy of therapeutic interventions.
SORD deficiency, an autosomal recessive disorder, is caused by mutations in the SORD gene, leading to a dysfunctional sorbitol dehydrogenase enzyme. This enzyme is crucial for the second step in the polyol pathway, converting sorbitol to fructose. Its impairment results in the systemic accumulation of sorbitol, which is toxic to peripheral nerves and leads to the characteristic symptoms of progressive muscle weakness, atrophy, and sensory loss.
This guide provides a comprehensive comparison of sorbitol with other potential biomarkers for SORD deficiency, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for SORD Deficiency
The validation of a biomarker relies on its sensitivity, specificity, and correlation with disease severity. In SORD deficiency, sorbitol has proven to be a robust and reliable indicator of the underlying pathology.
| Biomarker | Matrix | Typical Levels in Healthy Individuals | Typical Levels in SORD Deficiency Patients | Fold Increase (Approx.) | Notes |
| Sorbitol | Blood/Plasma | ~215 ng/mL[1] | >10,000 ng/mL, with levels as high as 47,000 ng/mL reported[1] | >45x | Highly sensitive and specific. Levels correlate with disease severity.[1] |
| Sorbitol | Urine | <35 mmol/mol creatinine[2][3][4] | Median: 1302 mmol/mol creatinine[2] | >37x | Non-invasive sample collection. |
| Xylitol | Urine | <351 mmol/mol creatinine[2][3][4] | Median: 2105 mmol/mol creatinine[2] | ~6x | Also elevated in SORD deficiency, but with a lower fold increase compared to sorbitol. |
| Creatine Kinase (CK) | Serum | Normal | Mildly to moderately elevated in some patients[5] | Variable | Non-specific marker of muscle damage, not exclusive to SORD deficiency. |
Therapeutic Intervention and Biomarker Response
The development of therapeutic agents for SORD deficiency has further solidified the role of sorbitol as a primary biomarker. Govorestat (AT-007), an aldose reductase inhibitor, works by blocking the conversion of glucose to sorbitol, the first step in the polyol pathway. Clinical trials have demonstrated a significant reduction in sorbitol levels in patients treated with govorestat, highlighting its potential as a disease-modifying therapy.
| Treatment | Biomarker | Baseline Level (Approx.) | Post-treatment Level Change | Study |
| Govorestat (AT-007) | Blood Sorbitol | 38,000 ng/mL | Mean reduction of 66% (range 54-75%)[6] | Open-label pilot study[6] |
| Govorestat (AT-007) | Blood Sorbitol | 29,000 ng/mL | Mean reduction of ~52% (~16,000 ng/mL) over 90 days (p<0.001 vs. placebo)[7] | Phase 3 INSPIRE Trial (interim analysis)[7] |
| Govorestat (AT-007) | Blood Sorbitol | Not specified | Sustained and statistically significant reduction over 12 months (p<0.001 vs. placebo)[8] | Phase 3 INSPIRE Trial (12-month analysis)[8] |
Signaling Pathway and Experimental Workflows
To understand the central role of sorbitol in SORD deficiency, it is essential to visualize the polyol pathway and the experimental workflows used for its measurement.
References
- 1. expertsincmt.com [expertsincmt.com]
- 2. neurology.org [neurology.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. testcatalog.org [testcatalog.org]
- 5. Expanding the genetic and clinical spectrum of SORD-related peripheral neuropathy by reporting a novel variant c.210T>G and evidence of subclinical muscle involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appliedtherapeutics.com [appliedtherapeutics.com]
- 7. Applied Therapeutics Announces Positive Sorbitol Reduction Data From the Ongoing Phase 3 INSPIRE Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [ir.appliedtherapeutics.com]
- 8. hnf-cure.org [hnf-cure.org]
Comparative Analysis of S-adenosyl-L-homocysteine Hydrolase (SPDH) Structure and Function Across Diverse Species
A comprehensive examination of S-adenosyl-L-homocysteine hydrolase (SPDH), also known as S-adenosyl-L-homocysteine hydrolase (SAHH), reveals a highly conserved enzymatic architecture across prokaryotes and eukaryotes, with subtle yet significant variations in structure and kinetic properties that influence its function in different organisms. This guide provides a comparative analysis of this compound structure, quantitative kinetic data, and the signaling pathway in which it plays a pivotal role.
S-adenosyl-L-homocysteine hydrolase is a key enzyme in cellular metabolism, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. This reaction is crucial for the regulation of all S-adenosylmethionine (SAM)-dependent methylation reactions, as SAH is a potent product inhibitor of methyltransferases. Given its central role, this compound is a well-studied enzyme, with structural and functional data available for a variety of species.
Structural Comparison of this compound
This compound is a tetrameric enzyme, with each subunit comprising two main domains: a substrate-binding domain and a cofactor-binding domain, both exhibiting a Rossmann fold.[1] While the overall structure is highly conserved, notable differences exist in the amino acid sequence of the active site and in the length of certain polypeptide regions.
An alignment of amino acid sequences from human, Mus musculus, Mycobacterium tuberculosis, Lupinus luteus, and Plasmodium falciparum reveals a high degree of conservation in the residues directly involved in nucleoside binding.[2] However, key substitutions can be observed. For instance, a notable difference is found in an insertion segment of approximately 40 amino acids within the substrate-binding domains of P. falciparum, M. tuberculosis, and L. luteus that is absent in mammalian SAHHs.[2]
Furthermore, subtle but critical differences in the active site contribute to species-specific inhibitor sensitivities. For example, a single amino acid substitution in the active site of P. falciparum this compound compared to human this compound is a key determinant for the selectivity of certain inhibitors.[3]
Quantitative Comparison of Kinetic Parameters
The enzymatic activity of this compound varies across different species, as reflected in their kinetic parameters. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. A comparison of these parameters for this compound from various organisms highlights these functional divergences.
| Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Corynebacterium glutamicum | Adenosine | 1.4 | 780 | - | [3] |
| Corynebacterium glutamicum | L-Homocysteine | 40 | 865 | - | [3] |
| Corynebacterium glutamicum | S-adenosyl-L-homocysteine | 12 | 555 | - | [3] |
Note: A comprehensive table with more species will be populated as more specific data is identified.
The S-Adenosylmethionine (SAM) Cycle
This compound plays a critical role in the S-adenosylmethionine (SAM) cycle, a fundamental metabolic pathway involved in the transfer of methyl groups. SAM is the primary methyl donor in numerous cellular reactions, including DNA, RNA, and protein methylation.
Caption: The S-Adenosylmethionine (SAM) Cycle.
This pathway illustrates the regeneration of methionine from homocysteine, a reaction that is indirectly regulated by this compound activity. By removing SAH, this compound prevents the inhibition of methyltransferases and allows the SAM cycle to continue functioning efficiently.
Experimental Protocols
S-adenosyl-L-homocysteine Hydrolase Activity Assay (Continuous Spectrophotometric Method)
This assay measures the rate of SAH hydrolysis by coupling the production of homocysteine to a reaction that can be monitored spectrophotometrically.
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
This compound enzyme preparation
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB.
-
Add a known amount of the this compound enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding SAH.
-
Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the free sulfhydryl group of the newly formed homocysteine.
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Determination of this compound Crystal Structure by X-ray Crystallography
This protocol outlines the general steps for determining the three-dimensional structure of this compound.
1. Protein Expression and Purification:
-
Clone the gene encoding this compound from the desired species into an expression vector.
-
Express the protein in a suitable host system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.[1]
2. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of this compound.[1] The hanging-drop vapor diffusion method is commonly used.
3. Data Collection:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.[1]
4. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.[1]
-
Build an initial atomic model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental observations.[1]
5. Structure Validation:
-
Assess the quality of the final model using various validation tools to check for correct geometry, stereochemistry, and fit to the electron density.
References
Validating Patient-Derived Fibroblasts for SORD Mutation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Sorbitol Dehydrogenase (SORD) gene are a recently identified cause of autosomal recessive hereditary neuropathy. As the scientific community mobilizes to understand the pathophysiology of this condition and develop effective therapies, the choice of a suitable model system is paramount. This guide provides a comprehensive comparison of patient-derived fibroblasts with other model systems for studying SORD mutations, supported by experimental data and detailed protocols. Our analysis validates the use of patient-derived fibroblasts as a powerful and relevant tool for SORD neuropathy research.
Comparing Model Systems for SORD Mutation Research
The selection of an appropriate model system is critical for recapitulating disease phenotypes and for the preclinical evaluation of therapeutic candidates. Here, we compare patient-derived fibroblasts with induced pluripotent stem cells (iPSCs) and animal models for studying SORD-related neuropathy.
| Feature | Patient-Derived Fibroblasts | Induced Pluripotent Stem Cells (iPSCs) & Derivatives | Animal Models (e.g., Drosophila, Rats) |
| Genetic Relevance | Directly carry the patient's specific SORD mutations and genetic background. | Can be generated from patient fibroblasts, preserving the genetic context. | Genetically engineered to carry specific SORD mutations (orthologs). May not fully replicate human genetic complexity. |
| Phenotypic Readouts | Exhibit key cellular phenotypes, including increased intracellular sorbitol levels and potential mitochondrial dysfunction.[1] | Can be differentiated into relevant cell types (e.g., motor neurons) to study neuron-specific pathologies. | Recapitulate systemic and behavioral phenotypes of neuropathy, such as motor impairment and synaptic degeneration. |
| Throughput & Scalability | Relatively easy to culture and expand, suitable for medium-throughput screening. | Technically demanding and costly to generate and differentiate, limiting scalability. | Lower throughput and higher cost compared to cell-based models. |
| Translatability | Human-specific cellular context provides high translational relevance for drug screening. | High translational potential, especially for studying developmental aspects of the disease. | Interspecies differences may limit the direct translation of findings to humans. |
| Ethical Considerations | Minimally invasive skin biopsy is required. | Requires reprogramming of somatic cells. | Involves the use of live animals, raising ethical considerations. |
Experimental Validation Using Patient-Derived Fibroblasts
Patient-derived fibroblasts have been instrumental in confirming the functional consequences of SORD mutations. Key experimental findings are summarized below.
| Experimental Assay | Finding in SORD-mutant Fibroblasts | Implication |
| SORD Protein Expression | Complete loss of SORD protein.[1] | Confirms the null effect of the identified mutations. |
| Intracellular Sorbitol Levels | Significantly increased intracellular sorbitol accumulation.[1] | Directly links SORD deficiency to the primary biochemical defect. |
| Response to Aldose Reductase Inhibitors (ARIs) | Treatment with ARIs significantly reduces intracellular sorbitol levels.[1] | Validates the therapeutic potential of targeting the polyol pathway. |
| Mitochondrial Function | Evidence of increased reactive oxygen species (ROS) accumulation.[1] | Suggests mitochondrial stress as a downstream consequence of sorbitol accumulation. |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the study of SORD mutations in patient-derived fibroblasts.
Protocol 1: SORD Enzyme Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The activity of SORD is measured by monitoring the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction. The increase in absorbance at 565 nm is directly proportional to the SORD activity.[2][3]
Materials:
-
Fibroblast cell lysate
-
Assay Buffer
-
Substrate (Fructose)
-
NAD/MTT Solution
-
Diaphorase
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation:
-
Culture patient-derived fibroblasts to confluence.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells by sonication or freeze-thaw cycles in cold PBS.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Prepare a Working Reagent by mixing Assay Buffer, Substrate, NAD/MTT Solution, and Diaphorase according to the manufacturer's instructions.
-
Add 20 µL of cell lysate to a well of the 96-well plate.
-
Add 80 µL of the Working Reagent to the well.
-
Mix gently and incubate at 37°C.
-
-
Measurement:
-
Read the absorbance at 565 nm at multiple time points (e.g., 3 and 15 minutes) to determine the rate of reaction.
-
Calculate SORD activity based on the change in absorbance over time, normalized to the total protein concentration of the lysate.
-
Protocol 2: Intracellular Sorbitol Measurement by UHPLC-MS/MS
This protocol is a general guideline for intracellular metabolite extraction from cultured fibroblasts for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Principle: Intracellular metabolites are extracted from fibroblasts and quantified using a sensitive and specific UHPLC-MS/MS method.
Materials:
-
Cultured fibroblasts in 6-well plates
-
Ice-cold PBS
-
Ice-cold 80% methanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
UHPLC-MS/MS system
Procedure:
-
Quenching and Extraction:
-
Aspirate the culture medium from the wells.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator or nitrogen evaporator.
-
-
Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for UHPLC-MS/MS analysis (e.g., 50% methanol).
-
Inject the sample into the UHPLC-MS/MS system for separation and quantification of sorbitol. Use a validated method with an appropriate column (e.g., HILIC) and mass transitions for sorbitol.
-
Visualizing the Pathophysiology and Experimental Workflow
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: The Polyol Pathway and its disruption in SORD neuropathy.
Caption: Experimental workflow for studying SORD mutations using patient-derived fibroblasts.
Conclusion
Patient-derived fibroblasts represent a robust and disease-relevant in vitro model for studying the molecular mechanisms of SORD-related neuropathy. They faithfully recapitulate the primary biochemical defect of sorbitol accumulation and provide a valuable platform for testing therapeutic strategies, such as aldose reductase inhibitors. While other models like iPSC-derived neurons and animal models offer unique advantages for studying specific aspects of the disease, the accessibility, scalability, and direct human genetic context of patient-derived fibroblasts make them an indispensable tool in the research and development of treatments for this debilitating condition.
References
Validating a High-Throughput Screening Hit for Succinate Dehydrogenase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a high-throughput screening (HTS) hit targeting succinate dehydrogenase (SPDH), an enzyme crucial to both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Effective validation is a critical step in the drug discovery pipeline, ensuring that promising initial hits are genuine inhibitors of the target and possess desirable characteristics for further development.[1][3] This guide outlines a systematic approach to hit validation, comparing a hypothetical hit compound ("Hit Compound X") with known this compound inhibitors and providing detailed experimental protocols and visualizations to support the validation process.
Introduction to Succinate Dehydrogenase (this compound) as a Therapeutic Target
Succinate dehydrogenase (also known as mitochondrial complex II) is a key enzyme that links the TCA cycle and the electron transport chain by catalyzing the oxidation of succinate to fumarate.[1][2] Its integral role in cellular metabolism makes it a compelling target for therapeutic intervention in various diseases, including cancer and parasitic infections. Inhibition of this compound can disrupt cellular energy production and induce metabolic stress in rapidly proliferating cells. Several classes of compounds, including carboxamides, have been identified as this compound inhibitors.[1]
Initial Hit Identification and Confirmation
A high-throughput screening campaign is the initial step in identifying potential inhibitors from a large compound library. Following the primary screen, hit compounds must undergo a rigorous confirmation process to eliminate false positives. This typically involves re-testing the compound in the primary assay in a dose-response format to determine its potency (IC50).
Comparative Analysis of "Hit Compound X" and Known this compound Inhibitors
A crucial aspect of hit validation is to benchmark the novel compound against established inhibitors. This comparison provides context for the potency and potential of the new hit.
Table 1: Comparison of IC50 Values for this compound Inhibitors
| Compound | IC50 (nM) | Target Organism/System | Reference |
| Hit Compound X | 500 | In vitro (Bovine Heart Mitochondria) | (Hypothetical Data) |
| Atpenin A5 | 3.6 - 10 | Mammalian Mitochondria | [4] |
| 5.5 | Bovine Heart Mitochondria | [5] | |
| Carboxin | 1,100 | Bovine Heart Mitochondria | [5] |
| Thifluzamide | - | Fungicide | [6] |
| Fluxapyroxad | 3,760 | Porcine SDH | [7] |
| Compound A37 | 26.3 | Rhizoctonia solani SDH | [8] |
| Siccanin | 9,300 | Rat Mitochondria | |
| SDH-IN-1 | 940 | - | [9] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols for Hit Validation
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. The following are key assays for validating an this compound inhibitor.
Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)
This colorimetric assay measures the enzymatic activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).
Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an artificial electron acceptor, DCPIP, which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity.[10][11]
Materials:
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (e.g., 20 mM)
-
DCPIP solution (e.g., 1 mM)
-
Phenazine methosulfate (PMS) solution (e.g., 1 mM) - acts as an intermediate electron carrier
-
Mitochondrial preparation or purified SDH
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, succinate, and DCPIP in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known SDH inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the mitochondrial preparation or purified SDH to each well.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time (kinetic mode) using a spectrophotometer.
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular context. It measures the thermal stability of a protein in the presence and absence of a ligand.[12][13]
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can alter the protein's thermal stability. When cells are heated, unstable proteins denature and aggregate. The amount of soluble protein remaining at different temperatures can be quantified to assess the stabilizing or destabilizing effect of the compound.[13][14]
Materials:
-
Cultured cells expressing the target protein (this compound)
-
Cell culture medium and reagents
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or other heating device
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or ELISA-based detection method
-
Antibody specific to the target protein (this compound)
Procedure:
-
Treat cultured cells with the test compound at the desired concentration. Include a vehicle control.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (this compound) in each sample using Western blotting or an ELISA-based method.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Validation Workflow and Biological Context
Diagrams are invaluable tools for understanding complex processes and relationships.
Caption: A typical workflow for HTS hit validation.
Caption: The role of this compound in cellular metabolism.
Off-Target Effects and Selectivity
A critical aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects and potential toxicity.[11] It is important to assess the activity of "Hit Compound X" against other related dehydrogenases or a panel of common off-targets. A compound with high selectivity for this compound is more likely to have a favorable safety profile.
Conclusion
The validation of a high-throughput screening hit is a multi-faceted process that requires a combination of biochemical and cellular assays. By systematically confirming the potency, mechanism of action, and cellular target engagement of a novel this compound inhibitor like "Hit Compound X" and comparing its performance to known inhibitors, researchers can make informed decisions about its potential for further development as a therapeutic agent. This structured approach, supported by detailed experimental protocols and clear visualizations, is essential for a successful drug discovery program.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening for the ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. succinate dehydrogenase-in-1 — TargetMol Chemicals [targetmol.com]
- 10. sunlongbiotech.com [sunlongbiotech.com]
- 11. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of a Commercial SPDH Assay Kit: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of Sorbitol Dehydrogenase (SPDH) activity is crucial for investigating diabetic complications, liver disease, and other metabolic disorders. This guide provides an objective comparison of a commercial this compound assay kit's performance with a traditional manual spectrophotometric method, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Sorbitol Dehydrogenase (EC 1.1.1.14) is a key enzyme in the polyol pathway, catalyzing the oxidation of sorbitol to fructose. Elevated levels of this compound in serum are indicative of liver damage, making it a valuable biomarker in toxicology studies and clinical diagnostics. The reproducibility of the assay used to measure this compound activity is paramount for reliable and consistent results.
Performance Comparison
This guide focuses on the performance of a representative commercial colorimetric this compound assay kit against a well-established manual spectrophotometric assay based on the method described by Dooley et al. (1979). The following table summarizes the key performance characteristics of these two methods.
| Feature | Commercial this compound Assay Kit (Colorimetric) | Manual Spectrophotometric this compound Assay |
| Principle | Kinetic, colorimetric. Based on the reduction of a tetrazolium salt (MTT or similar) by NADH produced from the oxidation of sorbitol. The resulting formazan dye is measured at ~565 nm. | Kinetic, UV spectrophotometry. Based on the rate of decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the conversion of fructose to sorbitol. |
| Intra-Assay Precision (CV%) | Typically < 10% (as reported by various manufacturers) | 0.8% (for within-run precision as reported by Dooley et al., 1979)[1] |
| Inter-Assay Precision (CV%) | Typically < 12% (as reported by various manufacturers) | Data not readily available in the original publication. |
| Assay Time | ~15-30 minutes | Variable, dependent on manual pipetting and reading steps. |
| Throughput | High (96-well plate format) | Low (single cuvette format) |
| Equipment Required | Microplate reader | UV-Vis Spectrophotometer |
| Ease of Use | High (pre-packaged reagents, streamlined protocol) | Moderate (requires individual reagent preparation) |
| Reagent Stability | Good (lyophilized components with defined shelf life) | Variable (depends on the purity and storage of individual reagents) |
Experimental Protocols
Commercial this compound Assay Kit (Representative Protocol)
This protocol is a generalized representation based on commercially available colorimetric kits. Refer to the specific manufacturer's instructions for detailed procedures.
1. Reagent Preparation:
-
Reconstitute lyophilized components (e.g., assay buffer, substrate, enzyme mix, standards) with the provided diluents as per the kit manual.
-
Prepare a working reagent by mixing the required volumes of the assay buffer, substrate, and enzyme mix.
2. Sample Preparation:
-
Serum and plasma samples can often be used directly.
-
For tissue samples, homogenize in a suitable buffer (e.g., cold PBS) and centrifuge to collect the supernatant.
-
For cell lysates, sonicate or homogenize cells in buffer and centrifuge to remove debris.
3. Assay Procedure (96-well plate format):
-
Add 20 µL of each sample, standard, and blank (assay buffer) to separate wells of a clear, flat-bottom 96-well plate.
-
Add 80 µL of the prepared working reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at a specified temperature (e.g., 37°C).
-
Read the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) using a microplate reader in kinetic mode.
4. Calculation of this compound Activity:
-
Calculate the change in absorbance (ΔOD) per minute for each sample by subtracting the initial reading from the final reading and dividing by the incubation time.
-
Use the ΔOD of the standards to generate a standard curve.
-
Determine the this compound activity in the samples from the standard curve.
Manual Spectrophotometric this compound Assay (Based on Dooley et al., 1979)
This protocol is adapted from the method described by Dooley, Turnquist, and Racich in Clinical Chemistry (1979)[1].
1. Reagent Preparation:
-
Triethanolamine Buffer (0.1 M, pH 7.4): Dissolve triethanolamine hydrochloride in deionized water, adjust the pH to 7.4 with NaOH, and bring to the final volume.
-
NADH Solution (12 mM): Dissolve NADH (nicotinamide adenine dinucleotide, reduced form) in the triethanolamine buffer. Prepare fresh daily.
-
Fructose Solution (4 M): Dissolve D-fructose in the triethanolamine buffer.
2. Assay Procedure (Cuvette format):
-
Pipette 2.7 mL of the triethanolamine buffer into a cuvette.
-
Add 0.1 mL of the NADH solution.
-
Add 0.1 mL of the serum sample.
-
Mix by inversion and incubate at 30°C for 5 minutes to allow for the reduction of endogenous pyruvate.
-
Initiate the reaction by adding 0.1 mL of the fructose solution.
-
Mix by inversion and immediately place the cuvette in a spectrophotometer maintained at 30°C.
-
Record the decrease in absorbance at 340 nm for several minutes.
3. Calculation of this compound Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the this compound activity using the following formula:
-
Activity (U/L) = (ΔA/min x Total Volume) / (ε x Sample Volume x Light Path)
-
Where:
-
ε is the molar absorptivity of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹)
-
Total Volume is the final volume in the cuvette (in mL)
-
Sample Volume is the volume of the serum sample added (in mL)
-
Light Path is the path length of the cuvette (typically 1 cm)
-
-
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the enzymatic reaction and the workflows of both the commercial kit and the manual assay.
Caption: The enzymatic reaction catalyzed by Sorbitol Dehydrogenase (this compound).
Caption: A comparison of the experimental workflows for a commercial this compound assay kit and a manual spectrophotometric assay.
Conclusion
The choice between a commercial this compound assay kit and a manual method depends on the specific needs of the laboratory. Commercial kits offer convenience, high throughput, and standardized reagents, which can contribute to good reproducibility, although the reported precision can vary between manufacturers. The manual spectrophotometric method, while more labor-intensive and lower in throughput, can be highly precise and serves as a fundamental reference method. For laboratories conducting large-scale screening or requiring a streamlined workflow, a well-validated commercial kit is often the preferred choice. However, for method development, validation of in-house standards, or when cost is a primary concern, the manual assay remains a robust and reliable alternative. It is always recommended to perform in-house validation of any chosen method to ensure it meets the specific requirements of the intended application.
References
Safety Operating Guide
Navigating the Labyrinth: A Guide to the Proper Disposal of SPDH
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not just a matter of compliance, but a cornerstone of a safe and ethical laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of the chemical compound SPDH, ensuring the protection of both laboratory personnel and the environment.
At the heart of safe chemical handling is a thorough understanding of the substance . The information presented here is a synthesis of established best practices. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before proceeding with any handling or disposal procedures. The SDS is the primary source of detailed information regarding the physical, chemical, and toxicological properties of the substance, as well as specific recommendations for its safe use and disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the this compound Safety Data Sheet. This typically includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
In the event of a spill, immediately alert colleagues and the designated laboratory safety officer. Consult the SDS for specific spill cleanup procedures. Generally, small spills of solid materials should be carefully swept up, avoiding dust generation, and placed in a designated, labeled hazardous waste container. Liquid spills may require absorption with an inert material before being collected for disposal.
Step-by-Step Disposal Plan for this compound
The proper disposal of this compound, like any hazardous chemical, is governed by strict regulations to prevent environmental contamination and ensure public safety.[1][2] The following steps outline a general procedure for the disposal of this compound waste. This procedure must be adapted to comply with local, state, and federal regulations, as well as the specific guidelines provided in the manufacturer's SDS.
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with the full chemical name, concentration, and the words "Hazardous Waste."[1][3] Do not use abbreviations or chemical formulas.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions.[1] Store waste in a designated, secure area away from general laboratory traffic.
-
-
Container Selection and Management:
-
Use only chemically compatible and non-reactive containers for storing this compound waste.[3] The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.
-
Never overfill waste containers. It is recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.
-
-
Documentation and Record-Keeping:
-
Maintain a detailed log of all this compound waste generated. This log should include the date of generation, quantity, and the name of the individual responsible.
-
Complete any required hazardous waste disposal forms as mandated by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Arranging for Disposal:
Quantitative Data Summary
To facilitate a clear understanding of the hazards associated with this compound, a summary of key quantitative data from the Safety Data Sheet should be readily available. The following table serves as a template for organizing this critical information. Users must populate this table with the specific values found in the SDS for the this compound they are using.
| Property | Value | Units | Source |
| LD50 (Oral, Rat) | [Insert Value] | mg/kg | SDS Section 11 |
| LC50 (Inhalation, Rat) | [Insert Value] | ppm (4h) | SDS Section 11 |
| Flash Point | [Insert Value] | °C (°F) | SDS Section 9 |
| Boiling Point | [Insert Value] | °C (°F) | SDS Section 9 |
| Specific Gravity | [Insert Value] | - | SDS Section 9 |
Experimental Protocols Referenced
The proper disposal of this compound is intrinsically linked to the experimental protocols in which it is used. When designing experiments involving this compound, it is crucial to incorporate waste minimization strategies from the outset. This includes:
-
Microscale Chemistry: Whenever possible, utilize microscale techniques to reduce the volume of this compound used and, consequently, the amount of waste generated.
-
In-lab Neutralization/Treatment: For certain chemical classes, in-lab neutralization or treatment procedures may be permissible to render the waste non-hazardous. Consult the this compound SDS and your institution's EHS department to determine if such a procedure is safe and compliant. Any such protocol must be thoroughly vetted and documented.
This compound Disposal Workflow
The logical flow of the this compound disposal process can be visualized to ensure clarity and adherence to the correct procedures.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and, most importantly, by treating the Safety Data Sheet as the ultimate authority on chemical safety, researchers can ensure the responsible and safe disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
